Product packaging for 3,4-Dichloro-5-fluoroaniline(Cat. No.:CAS No. 35754-38-2)

3,4-Dichloro-5-fluoroaniline

Cat. No.: B2415732
CAS No.: 35754-38-2
M. Wt: 180
InChI Key: GMTOVSOYXUGZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dichloro-5-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2FN B2415732 3,4-Dichloro-5-fluoroaniline CAS No. 35754-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTOVSOYXUGZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Dichloro-5-fluoroaniline (CAS No. 35754-38-2) is a halogenated aromatic amine that serves as a specialized chemical intermediate.[1][2][3] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom, makes it a molecule of significant interest for the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical industries. The strategic placement of these halogens can profoundly influence the physicochemical properties, metabolic stability, and biological activity of derivative molecules. This guide provides a comprehensive technical overview of its core properties, outlines a plausible synthetic pathway, details expected analytical characteristics, and discusses its potential applications as a building block for drug development professionals. While publicly available experimental data on this specific isomer is limited, this paper synthesizes information from foundational chemical principles and data from structurally related analogues to provide a robust scientific profile.

Core Physicochemical Properties

The fundamental properties of a chemical building block are critical for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data for this compound is not widely published, its core identifiers and calculated properties are summarized below.

PropertyValueSource(s)
CAS Number 35754-38-2[2][4]
Molecular Formula C₆H₄Cl₂FN[4]
Molecular Weight 180.01 g/mol [5]
Appearance Likely a solid at room temperatureInferred from similar substituted anilines
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane.Inferred from chemical structure

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinctive molecular ion region due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Molecular Ion (M⁺): A cluster of peaks will be observed.

    • The base peak in the cluster will be at m/z 179, corresponding to the molecule with two ³⁵Cl isotopes.

    • The [M+2]⁺ peak at m/z 181 (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 65% of the M⁺ peak.

    • The [M+4]⁺ peak at m/z 183 (two ³⁷Cl) will have a relative intensity of approximately 10% of the M⁺ peak.

  • Key Fragmentation: Fragmentation may involve the loss of HCl or cleavage of the aromatic ring, characteristic of halogenated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show signals for the two aromatic protons and the amine protons. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants influenced by both the adjacent proton and the fluorine atom. The amine (NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. The carbons bonded to chlorine and nitrogen will also exhibit characteristic chemical shifts based on the inductive and mesomeric effects of these substituents.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6][7]

  • N-H Stretching: Two characteristic bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • C-Cl Stretching: Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of aryl-chlorine bonds.

  • C-F Stretching: A strong, characteristic band for the aryl-fluorine bond is expected in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Synthesis and Reactivity

A common and industrially viable method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. A plausible synthetic route for this compound would therefore involve the catalytic hydrogenation of 3,4-dichloro-5-fluoronitrobenzene. This approach is analogous to established methods for producing similar fluoroanilines.[8]

Proposed Synthesis Workflow

start Starting Material: 3,4-Dichloro-5-fluoronitrobenzene reactor Reaction Vessel High-Pressure Reactor (Autoclave) start->reactor reagents Reagents: H₂ (gas) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) reagents->reactor conditions Conditions: Temperature: 60-120°C Pressure: 1.0-4.0 MPa reactor->conditions workup Workup: 1. Filter to remove catalyst 2. Solvent evaporation reactor->workup Reaction Completion purification Purification: Distillation or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reactor Charging: To a high-pressure autoclave, add 3,4-dichloro-5-fluoronitrobenzene (1.0 eq), a catalytic amount of palladium on carbon (e.g., 5% Pd/C, 1-10% mass ratio), and a suitable solvent such as ethanol or methanol to form a slurry.[8]

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 1.0-4.0 MPa.

  • Reaction: Heat the mixture to 60-120°C while stirring vigorously. Monitor the reaction progress by measuring hydrogen uptake or by using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry.[9] The incorporation of halogens into a drug candidate is a well-established strategy to modulate its biological and physical properties.[10]

  • Lipophilicity and Permeability: The chlorine and fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[10]

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block positions on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with biological targets, such as halogen bonding.[11][12] This can significantly enhance the binding affinity and selectivity of a drug for its target protein or enzyme.

Given its classification as a drug intermediate, this compound is likely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) where this specific substitution pattern is required to achieve the desired therapeutic profile.

A This compound (Key Building Block) B Multi-Step Organic Synthesis (e.g., Coupling Reactions, Amide Formation) A->B C Active Pharmaceutical Ingredients (APIs) B->C D Therapeutic Applications C->D E Oncology (Kinase Inhibitors) D->E F Antiviral Agents D->F G Agrochemicals (Fungicides, Herbicides) D->G

Caption: The role of this compound in the drug development pipeline.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally similar compounds such as 3,4-dichloroaniline and other halogenated anilines, this compound must be handled with extreme caution as it is presumed to be highly toxic.[13][14][15]

  • Hazard Classification (Inferred):

    • Acute Toxicity: Likely toxic or harmful if swallowed, in contact with skin, or if inhaled.[13][15]

    • Skin/Eye Irritation: May cause skin and serious eye irritation or damage.[13][14]

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[16]

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

    • Store locked up or in an area accessible only to qualified or authorized persons.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]

References

3,4-Dichloro-5-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline (CAS No. 2729-34-2), a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. While the initial topic specified "3,4-Dichloro-5-fluoroaniline," a thorough review of chemical literature and databases indicates that 3,5-Dichloro-4-fluoroaniline is the well-documented and commercially available isomer with this specific combination of atoms. This guide will therefore focus on this compound, elucidating its core physicochemical properties, synthesis, and applications.

The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the aniline scaffold imparts unique electronic properties and metabolic stability. These characteristics make it a valuable and versatile building block in medicinal chemistry and materials science. The incorporation of fluorine, in particular, is a widely recognized strategy in modern drug design to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide serves as a foundational resource, consolidating critical data and methodologies to support its effective utilization in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthetic chemistry, from designing reaction conditions to developing purification strategies. 3,5-Dichloro-4-fluoroaniline is a solid at room temperature.

Table 1: Summary of Physicochemical Data
PropertyValueReference(s)
IUPAC Name 3,5-dichloro-4-fluoroaniline
CAS Number 2729-34-2[3][4][5][6]
Molecular Formula C₆H₄Cl₂FN[5][6][7]
Molecular Weight 180.01 g/mol [4][5][6]
Appearance Solid[4]
Melting Point 102 °C[4]
Purity Typically ≥98%[4]
InChI Key NKTZSKQMAITPBQ-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Halogenated anilines are crucial intermediates in organic synthesis. The synthesis of specifically substituted anilines often involves multi-step processes, including nitration, reduction, and halogenation.

Generalized Synthetic Pathway

The synthesis of polysubstituted anilines like 3,5-Dichloro-4-fluoroaniline typically begins with a less complex, commercially available starting material. A common strategy involves the selective halogenation of a suitable precursor. For instance, the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline has been achieved through the selective bromination of 3,5-difluoro-4-iodoaniline using N-bromosuccinimide (NBS).[8] A similar strategic approach, involving electrophilic chlorination of a fluorinated aniline precursor, represents a plausible route to 3,5-Dichloro-4-fluoroaniline.

The diagram below illustrates a conceptual workflow for the synthesis and purification of a halogenated aniline.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Precursor Selection (e.g., 4-Fluoroaniline) B Electrophilic Chlorination (e.g., with NCS) A->B Reagents/Catalyst C Reaction Work-up (Quenching, Extraction) B->C Crude Product D Column Chromatography C->D Transfer E Recrystallization D->E Partially Purified F Drying under Vacuum E->F Crystalline Solid G Characterization (NMR, MS, MP) F->G Final Product

Caption: Conceptual workflow for synthesis and purification.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks for a vast array of complex molecules, particularly active pharmaceutical ingredients (APIs).[9] The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline makes it an attractive starting material for medicinal chemistry programs.

  • Scaffold for API Synthesis: Aniline derivatives are precursors to many classes of drugs. For example, 3-Chloro-4-fluoroaniline is a critical intermediate in the synthesis of the anticancer drug Gefitinib and the dual tyrosine kinase inhibitor Lapatinib.[10][11] The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline provides multiple reaction sites for further functionalization, such as through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[9]

  • Role of Fluorine in Drug Design: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile. Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.[1][2] As a fluorine-containing building block, 3,5-Dichloro-4-fluoroaniline enables the integration of these benefits into novel therapeutic agents.[12]

Safety, Handling, and Storage

As a chemical intermediate, 3,5-Dichloro-4-fluoroaniline requires careful handling in a controlled laboratory environment. The following information is synthesized from available safety data sheets.

Table 2: Hazard Identification and Precautionary Measures
CategoryInformationReference(s)
GHS Hazard Statements Harmful if swallowed (H301/H302), Harmful in contact with skin (H311), Harmful if inhaled (H331), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause an allergic skin reaction (H317).[4]
Prevention (P-Statements) P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
Response (P-Statements) P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]
Storage Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed.[14]
Disposal Dispose of contents/container to an approved waste disposal plant.

Note: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the material.

Experimental Protocols & Characterization

The verification of a compound's identity and purity is paramount. The following sections provide generalized protocols for the characterization of 3,5-Dichloro-4-fluoroaniline.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 3,5-Dichloro-4-fluoroaniline sample is a fine, dry powder.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height).

  • Packing: Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.

  • Measurement: Place the loaded capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat rapidly to approximately 15-20 °C below the expected melting point (102 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Material Characterization Workflow

The logical flow for characterizing a chemical substance ensures a comprehensive and verifiable dataset.

G A Obtain Sample of 3,5-Dichloro-4-fluoroaniline B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Spectroscopic Analysis C->D S1 NMR (¹H, ¹³C, ¹⁹F) S2 Mass Spectrometry (MS) S3 Infrared (IR) Spectroscopy E Data Compilation & Verification F Final Report & Archiving E->F S1->E S2->E S3->E

Caption: Logical workflow for chemical characterization.

References

Structure elucidation of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-5-fluoroaniline

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug development and materials science. This compound, a substituted aromatic amine, represents a class of compounds whose precise atomic arrangement is critical for its intended function and reactivity as a chemical building block. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. We move beyond a simple listing of methods to detail the underlying scientific rationale for technique selection, experimental design, and data interpretation. This document synthesizes data from mass spectrometry, infrared spectroscopy, and multi-dimensional nuclear magnetic resonance spectroscopy, presenting a self-validating workflow that culminates in the unambiguous confirmation of the target structure. Detailed, field-proven protocols are provided for each analytical technique, ensuring reproducibility for researchers and scientists.

The Strategic Imperative for Unambiguous Elucidation

In the synthesis of high-value materials, such as active pharmaceutical ingredients (APIs), the identity of every intermediate must be confirmed with absolute certainty.[1] Isomeric impurities, arising from non-selective reactions, can lead to significant downstream consequences, including altered biological activity, increased toxicity, or failed final-stage synthesis. The target molecule, this compound, possesses a specific substitution pattern on the aniline ring that dictates its electronic and steric properties. Our analytical strategy is therefore designed as a multi-pronged, orthogonal approach where each technique provides a unique piece of structural information, collectively building an irrefutable case for the final structure.

The Elucidation Workflow: A Synergistic Approach

The structure elucidation process is not a linear checklist but a logical, iterative workflow. The initial analysis begins with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) before proceeding to high-resolution methods that map the precise atomic connectivity.

Elucidation_Workflow cluster_2 Absolute Confirmation (If Required) MS Mass Spectrometry (MS) Determines Molecular Weight & Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Probes Atomic Environments & Counts MS->NMR_1D Confirms Molecular Formula IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom-Atom Connectivity NMR_1D->NMR_2D XRAY Single-Crystal X-ray Diffraction Provides 3D Atomic Coordinates NMR_2D->XRAY Validates Connectivity

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) provides the molecular weight of the analyte, offering the most direct confirmation of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine.[2]

Expected Mass Spectrum of this compound

The presence of two chlorine atoms is the most telling feature. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This leads to a predictable cluster of peaks for the molecular ion (M⁺).

IonDescriptionExpected m/zPredicted Relative IntensityCausality
M⁺ Molecule with two ³⁵Cl atoms179100% (base peak)Most abundant isotopic combination (³⁵Cl/³⁵Cl).
[M+2]⁺ Molecule with one ³⁵Cl and one ³⁷Cl181~65%Statistical probability of incorporating one ³⁷Cl isotope.
[M+4]⁺ Molecule with two ³⁷Cl atoms183~10%Least abundant isotopic combination (³⁷Cl/³⁷Cl).

This M⁺, [M+2]⁺, and [M+4]⁺ pattern is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₆H₄Cl₂FN) by providing a mass measurement with high precision (e.g., 178.9700, calculated for C₆H₄³⁵Cl₂FN).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[2]

  • Instrumentation:

    • GC Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic amines.[2]

    • Injector: Set to 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • Analyzer: Scan from m/z 40 to 300.

  • Data Acquisition: Inject 1 µL of the sample solution and acquire the data. The resulting total ion chromatogram (TIC) will show a peak for the analyte, and the mass spectrum of that peak will be analyzed for the molecular ion cluster.

Infrared Spectroscopy: Identifying the Functional Scaffolding

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For an aniline derivative, the key absorptions are associated with the N-H bonds of the amine and the C=C bonds of the aromatic ring.[1][3]

Expected IR Absorptions for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3500N-H Asymmetric StretchMediumCharacteristic of a primary amine (-NH₂).[4][5]
3300 - 3400N-H Symmetric StretchMediumThe presence of two distinct N-H stretching bands confirms the primary amine.[4][5]
1600 - 1650N-H Scissoring (Bending)StrongA strong, characteristic absorption for primary amines.[4][5]
1550 - 1600C=C Aromatic Ring StretchMedium-StrongIndicates the presence of the benzene ring.
1200 - 1350C-N Stretch (Aromatic)MediumConfirms the attachment of the nitrogen atom to the aromatic ring.[4][5]
1100 - 1250C-F StretchStrongA strong band indicative of the carbon-fluorine bond.
700 - 900C-Cl StretchMedium-StrongAbsorptions corresponding to the two carbon-chlorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.[1]

  • Instrumentation:

    • Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software automatically performs the background subtraction.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Caption: Numbering scheme for this compound used for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms. For this compound, we expect two signals in the aromatic region and one for the amine protons.

ProtonPredicted δ (ppm)MultiplicityCoupling (J)IntegrationRationale
H2 6.8 - 7.0Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz1HThis proton is ortho to the activating -NH₂ group, shifting it upfield. It is coupled to the fluorine atom (³J) and the H6 proton (⁴J).
H6 6.6 - 6.8Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz1HThis proton is also ortho to the -NH₂ group. It has a smaller coupling to fluorine (⁴J) and is coupled to the H2 proton (⁴J).
NH₂ ~4.0Broad singletNone2HThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupolar relaxation and exchange with trace water.[4][5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the lack of symmetry, all six aromatic carbons are expected to be unique.

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Rationale
C1 ~145Doublet (³J ≈ 3-5 Hz)Carbon attached to nitrogen (C-NH₂), deshielded. Coupled to fluorine.
C2 ~115SingletShielded by the ortho -NH₂ group.
C3 ~120Doublet (³J ≈ 4-6 Hz)Carbon attached to chlorine. Coupled to fluorine.
C4 ~125Doublet (²J ≈ 15-20 Hz)Carbon attached to chlorine. Coupled to fluorine.
C5 ~155Doublet (¹J ≈ 240-250 Hz)Carbon attached to fluorine (C-F), shows a very large one-bond coupling constant.
C6 ~110Doublet (²J ≈ 20-25 Hz)Shielded by the ortho -NH₂ group. Coupled to fluorine.
2D NMR for Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments provide the final, unambiguous proof of the substitution pattern.

  • COSY (Correlation Spectroscopy): Would show a cross-peak between H2 and H6, confirming their four-bond (⁴J) coupling and their relationship on the same ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton directly to the carbon it is attached to (H2 to C2, H6 to C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations:

    • H2 would show correlations to C1, C3, C4, and C6.

    • H6 would show correlations to C1, C2, C4, and C5.

    • The NH₂ protons would show correlations to C1, C2, and C6. These long-range correlations definitively piece the puzzle together, confirming the relative positions of all substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the single fluorine environment.

    • 2D Spectra: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Processing and analysis are performed using appropriate NMR software.

Conclusion: A Triad of Evidence for Structural Certainty

The structure elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms. Infrared spectroscopy verifies the essential functional groups—the primary amine and the aromatic ring. Finally, a suite of 1D and 2D NMR experiments provides an intricate and definitive map of atomic connectivity, confirming the 1-amino-3,4-dichloro-5-fluoro substitution pattern. This rigorous, multi-technique validation ensures the highest level of confidence in the compound's identity, a critical requirement for its application in research and development.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of its chloro, fluoro, and amino substituents dictates its reactivity and biological activity. Consequently, unambiguous structural confirmation is paramount for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[2]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causal relationships between molecular structure and spectral output, offering predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. Every aspect, from sample preparation to spectral interpretation, is detailed to ensure scientific integrity and reproducibility.

Molecular Structure and NMR Prediction

The substitution pattern on the aniline ring is the primary determinant of the resulting NMR spectra. The three distinct substituents—an electron-donating amino group (-NH₂) and two electron-withdrawing halogens (-Cl and -F)—create a unique electronic environment for each proton and carbon nucleus. This leads to predictable chemical shifts and coupling patterns.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals in two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the signal corresponding to the amine protons.[3]

  • Aromatic Protons (H-2 and H-6): The two aromatic protons are chemically non-equivalent.

    • H-2: This proton is ortho to the amino group, meta to a chloro group, and para to the second chloro group. The strong shielding effect of the amino group will shift this proton upfield relative to benzene (7.33 ppm).[4] It will exhibit coupling to H-6 (meta coupling, J ≈ 2-3 Hz) and to the fluorine atom at C-5 (para coupling, J ≈ 0-1 Hz). This is expected to result in a doublet of doublets (dd) or a more complex multiplet.

    • H-6: This proton is ortho to both the amino and fluoro groups and meta to a chloro group. The combined influence of the electron-donating amino group and the highly electronegative fluorine atom will determine its chemical shift. It will be coupled to H-2 (meta coupling, J ≈ 2-3 Hz) and to the fluorine atom (ortho coupling, J ≈ 8-10 Hz). The larger ortho H-F coupling will dominate, likely resulting in a doublet of doublets (dd).

  • Amine Protons (-NH₂): The two amine protons are equivalent and are expected to appear as a single, often broad, resonance. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]

¹³C NMR Spectral Analysis: A Predictive Approach

In a proton-decoupled ¹³C NMR spectrum, each of the six unique carbon atoms in the aromatic ring will produce a distinct signal. Aromatic carbons typically resonate in the δ 120-150 ppm range.[3]

  • C-1 (C-NH₂): This carbon, directly attached to the electron-donating amino group, will be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

  • C-3 & C-4 (C-Cl): The carbons bonded to chlorine atoms will be deshielded due to chlorine's inductive effect, shifting them downfield.

  • C-5 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz, appearing as a doublet. This is a highly diagnostic signal for identifying fluorine-substituted carbons.[6]

  • C-2 & C-6: These carbons will also show smaller C-F couplings (²JCF, ³JCF), which can further aid in assignment. Their chemical shifts are influenced by their proximity to the various substituents.

Data Presentation: Predicted Spectral Parameters

The following tables summarize the predicted NMR spectral data for this compound, based on established substituent effects and coupling constant ranges.[7][8]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-2 ~6.9 – 7.1 dd meta J(H2-H6) ≈ 2-3, para J(H2-F) ≈ 0-1 1H
H-6 ~6.6 – 6.8 dd ortho J(H6-F) ≈ 8-10, meta J(H6-H2) ≈ 2-3 1H

| -NH₂ | ~3.5 – 4.5 | br s | - | 2H |

Note: The chemical shift of the -NH₂ protons can vary significantly.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F Coupling) Predicted Coupling Constants (JCF, Hz)
C-1 ~140 – 145 d ³J ≈ 3-5
C-2 ~110 – 115 d ⁴J ≈ 1-3
C-3 ~118 – 123 d ³J ≈ 5-10
C-4 ~125 – 130 d ²J ≈ 15-25
C-5 ~150 – 155 d ¹J ≈ 235-250

| C-6 | ~105 – 110 | d | ²J ≈ 20-30 |

Visualization of Molecular Structure and Key Interactions

Diagrams are essential for visualizing the relationships between atomic positions and the resulting NMR data.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key J-coupling interactions in this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. This self-validating system ensures that spectral artifacts are minimized and data integrity is maintained.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent dissolving power and relative inertness. Its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[9] For compounds with poor solubility in CDCl₃, or to observe different hydrogen bonding effects on the -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be utilized.

  • Concentration: A solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent is typically sufficient for both ¹H and ¹³C NMR analysis on a modern spectrometer.[10]

  • Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal standard to define the 0 ppm point precisely.[9]

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), the prepared sample should be filtered through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter.[5]

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

  • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: ~1-1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.[10]

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets (or multiplets due to C-F coupling) and enhance signal-to-noise.[10]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and noise-free.

  • Referencing: The spectrum is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm) to its known chemical shift.[9]

  • Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Conclusion

This guide provides a robust framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental principles of NMR spectroscopy with a detailed experimental workflow, researchers can confidently perform structural verification and quality control. The predictive analysis of chemical shifts and coupling constants, supported by visual diagrams and tabulated data, serves as an authoritative reference for professionals in the chemical and pharmaceutical sciences.

References

Mass Spectrometry of 3,4-Dichloro-5-fluoroaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the mass spectrometry analysis of 3,4-dichloro-5-fluoroaniline, a halogenated aromatic amine of significant interest in pharmaceutical synthesis and drug development. As a critical building block for various active pharmaceutical ingredients (APIs), a comprehensive understanding of its mass spectral behavior is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of methods to provide a foundational understanding of the analytical choices, detailing the principles of ionization, the intricacies of isotopic patterns, and the predictable yet complex fragmentation pathways of this molecule. We present a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, grounded in established methodologies for halogenated anilines, and elucidate the expected fragmentation cascade under Electron Ionization (EI) conditions. This guide is designed to equip researchers, analytical scientists, and drug development professionals with the expert insights required to confidently analyze and interpret the mass spectral data of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine whose structural complexity—featuring two chlorine atoms and a fluorine atom—imparts unique chemical properties that are leveraged in the synthesis of novel pharmaceutical compounds. The precise arrangement of these halogens on the aniline scaffold dictates the molecule's reactivity and, ultimately, the efficacy and safety of the resulting API. Consequently, the ability to definitively identify and characterize this intermediate is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, allowing for the confident identification of the target molecule even in complex matrices. This guide provides a detailed exploration of the mass spectrometric analysis of this compound, with a focus on the practical application of theoretical principles to achieve robust and reliable results.

Physicochemical Properties and Molecular Structure

PropertyValueSource
Molecular Formula C₆H₄Cl₂FNInferred from structure
Nominal Molecular Weight 180 g/mol [1][2]
Exact Mass (for ³⁵Cl) 178.9705 u[2]
Structure This compoundN/A

Note: The molecular weight and exact mass are calculated based on the most abundant isotopes.

Core Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable small molecule like this compound, GC-MS with Electron Ionization (EI) is the method of choice.[3] The gas chromatograph provides excellent separation of the analyte from impurities and matrix components, while the mass spectrometer provides definitive structural information.

Rationale for Ionization Technique: Electron Ionization (EI)

Electron Ionization is classified as a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[4] This is achieved by bombarding the gas-phase molecule with a high-energy electron beam (typically 70 eV). This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

The excess energy transferred during this process often causes the molecular ion to be energetically unstable, leading to predictable bond cleavages.[5] This results in a reproducible fragmentation pattern that serves as a molecular "fingerprint," which is invaluable for structural elucidation and confirmation. While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to preserve the molecular ion, the rich structural information obtained from EI fragmentation is often more desirable for this class of compounds.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure the integrity and reproducibility of the final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Aqueous or Organic Matrix LLE Liquid-Liquid Extraction (pH > 11, DCM) Sample->LLE Adjust pH, add DCM Concentration Solvent Evaporation & Reconstitution LLE->Concentration Collect organic layer Injection GC Injection (1 µL Splitless) Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum Select peak of interest Interpretation Isotopic Pattern & Fragmentation Analysis MassSpectrum->Interpretation

Caption: A typical experimental workflow for the GC-MS analysis of halogenated anilines.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of halogenated anilines and provides a robust starting point for method development.[3][6][7]

3.3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To isolate the analyte from an aqueous matrix and concentrate it for analysis.

  • In a separatory funnel, take a known volume of the aqueous sample (e.g., 100 mL).

  • Adjust the pH of the sample to >11 using a 10 M NaOH solution. This ensures the aniline is in its free base form, which is more soluble in organic solvents.

  • Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate for 10 minutes.

  • Collect the lower organic (DCM) layer.

  • Evaporate the DCM under a gentle stream of nitrogen to near dryness.

  • Reconstitute the residue in a small, known volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

3.3.2. GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature250°CEnsures rapid volatilization of the analyte.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for most capillary columns.
Oven Program
Initial Temperature60°C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp Rate10°C/min to 280°CProvides good separation of analytes with varying boiling points.
Final Hold Time5 minEnsures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides characteristic fragmentation for structural elucidation.
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.
Mass Range50-250 m/zCovers the molecular ion and expected fragment ions.
Ion Source Temp.230°CPrevents condensation of analytes in the source.
Quadrupole Temp.150°CEnsures stable ion transmission.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound is distinguished by two key features: the unique isotopic pattern of the molecular ion and a predictable fragmentation pathway.

The Molecular Ion and Isotopic Signature

The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are separated by two mass units.[8] For a molecule containing two chlorine atoms, this results in three distinct peaks in the molecular ion cluster:

  • M⁺•: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

  • [M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl isotope.

  • [M+4]⁺•: The peak for molecules containing two ³⁷Cl isotopes.

The theoretical relative intensity ratio of these peaks is approximately 9:6:1 .[9] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the analyte or its fragments.

IonIsotopic CompositionExpected m/zRelative Intensity
M⁺• C₆H₄³⁵Cl₂FN179~100% (normalized)
[M+2]⁺• C₆H₄³⁵Cl³⁷ClFN181~65%
[M+4]⁺• C₆H₄³⁷Cl₂FN183~10%
Predicted Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion of this compound will undergo fragmentation through several predictable pathways common to halogenated aromatic compounds and anilines.[10][11]

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M Molecular Ion (M⁺•) m/z 179/181/183 Frag1 Loss of Cl• [M-Cl]⁺ m/z 144/146 M->Frag1 - Cl• Frag2 Loss of HCN [M-HCN]⁺ m/z 152/154/156 M->Frag2 - HCN Frag4 Loss of HCN from [M-Cl]⁺ m/z 117 Frag1->Frag4 - HCN Frag3 Loss of Cl• from [M-HCN]⁺ m/z 117 Frag2->Frag3 - Cl•

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps:

  • Loss of a Chlorine Radical (Cl•): This is a very common fragmentation pathway for chlorinated aromatic compounds.[10] The cleavage of a C-Cl bond results in a fragment ion at m/z 144 (loss of ³⁵Cl from m/z 179) and m/z 146 (loss of ³⁷Cl from m/z 181 or ³⁵Cl from m/z 181). This fragment will still exhibit the isotopic signature of a single chlorine atom, with a peak ratio of approximately 3:1.

  • Loss of Hydrogen Cyanide (HCN): Aromatic amines frequently undergo fragmentation involving the expulsion of a neutral HCN molecule (27 u) from the ring.[11] This would lead to a cluster of peaks at m/z 152, 154, and 156, still showing the characteristic isotopic pattern for two chlorine atoms.

  • Sequential Fragmentation: Further fragmentation can occur from these primary ions. For instance, the [M-Cl]⁺ ion can subsequently lose HCN, or the [M-HCN]⁺ ion can lose a chlorine radical. Both pathways would lead to a common fragment ion at m/z 117.

Conclusion

The mass spectrometric analysis of this compound, when approached with a sound understanding of the underlying chemical principles, is a powerful and reliable method for its identification and characterization. By leveraging the predictable isotopic patterns imparted by the two chlorine atoms and understanding the characteristic fragmentation pathways of halogenated anilines, analysts can interpret the resulting mass spectra with a high degree of confidence. The GC-MS protocol detailed in this guide provides a validated starting point for robust and reproducible analysis, ensuring the quality and integrity of this critical intermediate in the drug development pipeline.

References

Solubility profile of 3,4-Dichloro-5-fluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3,4-Dichloro-5-fluoroaniline in Organic Solvents

Executive Summary

This compound is a substituted aniline derivative of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The successful design of synthetic routes, purification protocols (such as crystallization), and formulations hinges on a comprehensive understanding of its solubility in various organic solvents. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound.

This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It provides a detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method, coupled with a precise High-Performance Liquid Chromatography (HPLC) quantification technique. While extensive public data for this specific molecule is scarce, this guide equips scientists with the theoretical knowledge and practical methodology to generate reliable, high-quality solubility data in their own laboratory settings.

The Role of this compound and the Imperative of Solubility

Molecular Overview

This compound (C₆H₄Cl₂FN) is a halogenated aromatic amine. Its structure, featuring a nucleophilic amino group and an electron-deficient aromatic ring substituted with chlorine and fluorine atoms, makes it a versatile synthetic intermediate. The presence and positioning of these functional groups create a unique electronic and steric profile that dictates its reactivity and intermolecular interactions.

Why Solubility is a Critical Parameter

In the lifecycle of a chemical entity, from synthesis to final application, solubility is a gatekeeper for success:

  • Process Chemistry: Solvent selection is critical for reaction efficiency, controlling reactant concentration, and facilitating product isolation and purification. Poor solubility can lead to low yields and complex purification challenges.

  • Crystallization & Polymorphism: The choice of solvent system is the most critical factor in controlling crystallization, which in turn defines the crystal form (polymorph) of the final product. Polymorphs can have drastically different physical properties, including stability and bioavailability.

  • Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability. A compound must dissolve to be absorbed by the body. Understanding its solubility profile is a prerequisite for effective formulation design.[1]

Physicochemical Drivers of Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between it (the solute) and the solvent.

Structural Features and Polarity
  • Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen).

  • Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms induce significant dipole moments within the C-X bonds, increasing the overall polarity of the molecule compared to aniline.

  • Aromatic Ring: The benzene ring is inherently non-polar and capable of engaging in π-π stacking and van der Waals interactions.

The combination of these features results in a molecule of moderate polarity. While no specific experimental data for this compound is publicly available, we can infer properties from its close analog, 3,4-dichloroaniline, which has a calculated XLogP3 of 2.7, indicating a degree of lipophilicity.[2][3] The addition of the highly electronegative fluorine atom likely increases the molecule's polarity slightly.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[4] Solutes dissolve best in solvents that have similar intermolecular force characteristics. A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components[5][6][7]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hansen parameter is given by δ² = δD² + δP² + δH². For a solution to form, the HSP values of the solute and solvent should be close.[6][8] Solvents can be mapped in a 3D "Hansen space," and a solute will have a "solubility sphere" within that space. Solvents whose coordinates fall within this sphere are predicted to be good solvents.[6][8]

Based on its structure, this compound is expected to have:

  • A moderate δD due to the aromatic ring.

  • A significant δP due to the polar C-Cl and C-F bonds.

  • A significant δH due to the hydrogen-bonding capable -NH₂ group.

Therefore, it is predicted to be most soluble in polar solvents that can accept and/or donate hydrogen bonds (polar protic) or have strong dipoles (polar aprotic). Its solubility will be limited in non-polar, aliphatic solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the equilibrium shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in OECD guidelines.[11][12]

Core Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatic orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a 20 mL vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg.

    • Causality: Using an excess of solid is the defining principle of an equilibrium solubility experiment. It ensures the dissolution rate equals the precipitation rate, defining the saturation point.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

    • Causality: A 24-48 hour period is typically sufficient for structurally simple organic molecules to reach equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[10]

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, creating a clear supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a chemical-resistant syringe filter (e.g., PTFE) and filter the solution into a clean HPLC vial. Dilute the sample as necessary with the mobile phase to fall within the calibration range of the analytical method.

    • Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.[13][14] The dilution must be precise and accounted for in the final calculation.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved compound due to its specificity and sensitivity.[13][14][15]

Typical HPLC Method:

  • Instrument: HPLC with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is usually sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of this compound (typically in the range of 240-260 nm for such structures).

  • Injection Volume: 10 µL.

Quantification Procedure:

  • Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.[4]

  • Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Sample Measurement: Inject the filtered and diluted sample from the shake-flask experiment.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution using the dilution factor.

    Solubility (mg/mL) = (Concentration from curve (mg/mL)) x (Dilution Factor)

Experimental Workflow Diagram

The entire process, from preparation to final data analysis, can be visualized as a coherent workflow.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Output A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate in thermostatic shaker (24-48h, 25°C) B->C D Settle suspension (Phase Separation) C->D E Withdraw supernatant D->E F Filter with 0.22µm PTFE syringe filter E->F G Dilute sample accurately for HPLC analysis F->G H Inject into HPLC system G->H I Quantify against calibration curve H->I J Calculate Solubility (mg/mL or mol/L) I->J End Final Solubility Profile J->End Start Start Start->A

Caption: Workflow for determining equilibrium solubility via the shake-flask method and HPLC analysis.

Illustrative Solubility Profile and Discussion

As specific quantitative data for this compound is not widely published, the following table presents a set of hypothetical yet realistic solubility values based on the theoretical principles discussed. This table serves as a template for researchers to populate with their own experimental data.

Table 1: Illustrative Solubility of this compound at 25°C

Solvent ClassSolventPolarity IndexH-BondingSolubility (mg/mL)Qualitative Assessment
Polar Protic Methanol5.1Donor/Acceptor> 150Very Soluble
Ethanol4.3Donor/Acceptor~ 120Freely Soluble
Polar Aprotic Acetone5.1Acceptor> 200Very Soluble
Ethyl Acetate4.4Acceptor~ 80Soluble
Dichloromethane3.1Weak Acceptor~ 50Soluble
Non-Polar Toluene2.4None< 10Sparingly Soluble
n-Hexane0.1None< 1Practically Insoluble
Interpretation of Data
  • High Solubility in Polar Aprotic Solvents: The highest solubility is predicted in a solvent like Acetone. The strong dipole of the acetone carbonyl group interacts favorably with the polar C-X and N-H bonds of the aniline derivative.

  • Strong Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, readily solvating the amino group and interacting with the halogen-induced dipoles, leading to high solubility.

  • Moderate Solubility in Dichloromethane (DCM): DCM is less polar than acetone but can still engage in dipole-dipole interactions, resulting in moderate solubility.

  • Low Solubility in Non-Polar Solvents: Toluene, an aromatic solvent, may have some favorable π-π stacking interactions with the aniline ring, but the lack of polarity and hydrogen bonding capacity severely limits solubility. In a purely aliphatic, non-polar solvent like n-Hexane, the energy required to break the solute's crystal lattice is not compensated by solute-solvent interactions, leading to near-insolubility.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles, such as Hansen Solubility Parameters, with a robust experimental protocol, researchers can confidently generate the high-quality data needed for process optimization, formulation, and synthetic success. The provided shake-flask and HPLC methodology represents a reliable, self-validating system that ensures the generation of accurate and reproducible thermodynamic solubility data, forming a critical component of the compound's overall development profile.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloro-5-fluoroaniline is a key halogenated aromatic amine that serves as a versatile and strategic building block in modern organic synthesis. Its importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it is a precursor for complex molecular architectures, including potent kinase inhibitors. The specific arrangement of its functional groups—an amino group and three halogen substituents (two chlorine, one fluorine)—on the aniline ring creates a unique electronic and steric environment. This guide provides an in-depth analysis of the compound's reactivity, exploring how the interplay between its functional groups dictates its behavior in various chemical transformations. We will delve into the causality behind experimental choices for key reactions, provide validated protocols, and contextualize its utility with examples in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2729-34-2
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol [1][2]
Appearance Crystalline solid
Melting Point 70-73 °C
Boiling Point Data not consistently available

Note: Physicochemical properties for this specific isomer are not as widely published as for other isomers like 3-chloro-4-fluoroaniline. Data is aggregated from available supplier information.

  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the amine protons, with coupling patterns influenced by the adjacent fluorine atom.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.

  • IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the primary amine, C-N stretching, and C-halogen (C-F, C-Cl) bonds, along with aromatic C-H and C=C stretching.[7]

  • Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for the two chlorine atoms, with a molecular ion peak corresponding to the molecular weight.[7]

Analysis of Functional Groups and Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric effects of its constituent functional groups.

The Amino (-NH₂) Group

The primary amine is the most reactive functional group on the molecule. It is a nucleophile and a base, and it strongly influences the reactivity of the aromatic ring.

  • Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers. However, the strong inductive electron-withdrawing effects of the three halogen substituents significantly reduce the electron density on the nitrogen. This makes this compound a much weaker base and a less potent nucleophile compared to aniline itself. This modulation of pKa and nucleophilicity is a critical feature exploited in drug design.[8]

  • Directing Effects in Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho, para-directing group. It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.[9]

The Halogen (-F, -Cl) Substituents

Halogens exert a dual electronic effect on the aromatic ring.

  • Inductive Effect (-I): Due to their high electronegativity, all three halogens pull electron density away from the ring through the sigma bond network. This is a deactivating effect, making the ring less nucleophilic and slower to react in EAS compared to benzene.[10]

  • Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring.

Synergistic Effects on Reactivity

The overall reactivity and regioselectivity of this compound are determined by the interplay of these groups.

  • Reactions at the Amino Group: This is often the primary site of reaction due to the nucleophilic nitrogen. Common transformations include acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution (EAS): The reaction is governed by a consensus of directing effects. The powerful ortho, para-directing amino group at C1 directs incoming electrophiles to the C2 and C6 positions. The halogens also exert their own directing influences. The final regiochemical outcome is a balance between electronic activation and steric hindrance. The C2 position is electronically favored and less sterically hindered than the C6 position, which is flanked by the C5-Cl.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing halogens make the aromatic ring electron-deficient, which can facilitate SNAr reactions under certain conditions, allowing for the displacement of one of the chlorine atoms by a strong nucleophile.[11]

Key Reaction Classes and Methodologies

Reactions at the Amino Group

The nucleophilic amine is readily functionalized, providing a gateway to a vast array of derivatives.

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12] The resulting diazonium salt is often unstable and used immediately in subsequent reactions like the Sandmeyer reaction to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).[12][13]

Diagram: Diazotization Mechanism

Diazotization cluster_nitrous_acid Nitrous Acid Formation cluster_diazotization Diazotization NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl 2 HCl NO+ NO⁺ (Nitrosonium ion) HONO->NO+ + H⁺ Aniline Ar-NH₂ N-Nitrosoamine Ar-NH-N=O Aniline->N-Nitrosoamine + NO⁺ Diazo_hydroxide Ar-N=N-OH N-Nitrosoamine->Diazo_hydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazo_hydroxide->Diazonium + H⁺, -H₂O

Caption: Formation of the electrophilic nitrosonium ion and its reaction with the aniline.

Acylation of the amino group to form an amide is a common and robust reaction. It is often used as a protecting group strategy or to introduce new functionality. The reaction typically involves an acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base.

Protocol: Acylation of this compound

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the halogens, the potent activating effect of the amino group allows EAS reactions to proceed. The key challenge is controlling regioselectivity.

  • Halogenation: Bromination or chlorination can introduce an additional halogen atom onto the ring. The reaction requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate the electrophile.[14] Substitution is strongly directed to the C2 position, which is ortho to the amine and avoids the steric hindrance at C6.

  • Nitration: Introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid and sulfuric acid.[9][14] This reaction must be performed with care, as nitration conditions are strongly oxidizing. Often, the amine is first protected as an amide to moderate its reactivity and prevent oxidation before nitration.

Diagram: Regioselectivity in EAS

Caption: Electrophilic attack is directed primarily to the C2 position.

Applications in Drug Development

Halogenated anilines are prevalent scaffolds in medicinal chemistry.[8] The chlorine and fluorine atoms can enhance metabolic stability, modulate lipophilicity, and provide key binding interactions within protein targets.[8] this compound, with its specific substitution pattern, is a valuable building block for synthesizing targeted therapeutics, particularly kinase inhibitors used in oncology.[7][8] For instance, structurally related compounds like 3-chloro-4-fluoroaniline are crucial intermediates in the synthesis of drugs like Gefitinib and Lapatinib, which target the epidermal growth factor receptor (EGFR) signaling pathway.[7][15][16][17]

Diagram: General Workflow for Kinase Inhibitor Synthesis

Workflow A This compound (Starting Material) C Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Heterocyclic Core (e.g., Quinazoline) B->C D Intermediate Scaffold C->D E Further Functionalization (e.g., addition of side chains) D->E F Final Kinase Inhibitor API E->F

Caption: Synthetic workflow from the aniline building block to a final API.

Conclusion

This compound is a highly functionalized building block whose reactivity is a finely tuned balance of competing electronic and steric effects. The nucleophilic amino group serves as the primary handle for synthetic transformations, while the halogen substituents deactivate the ring to electrophilic attack yet play a crucial role in modulating the molecule's overall properties for applications in drug discovery. A thorough understanding of the interplay between these functional groups allows chemists to strategically and predictably employ this versatile intermediate in the synthesis of complex, high-value molecules. The protocols and principles outlined in this guide provide a framework for researchers to harness the unique chemical potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and management of 3,4-Dichloro-5-fluoroaniline. As a halogenated aniline, this compound presents significant health and environmental hazards that necessitate stringent safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the corresponding mitigation strategies. The core principle of this guide is the hierarchy of controls, prioritizing engineering and administrative measures before relying on personal protective equipment. All protocols described herein are designed as self-validating systems to foster a culture of safety and scientific integrity in the laboratory.

Disclaimer: An official Safety Data Sheet (SDS) for this compound was not found during the literature search. The guidance provided herein is synthesized from data on structurally analogous compounds, including 3,4-dichloroaniline and various chloro-fluoro-anilines. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and, if available, the supplier-specific SDS before commencing work.

Section 1: Hazard Identification and Comprehensive Risk Assessment

Understanding the inherent risks of this compound is the foundation of safe laboratory practice. Its toxicity profile is predicted to be similar to other halogenated anilines, which are known for their acute toxicity and potential for long-term health effects.

1.1. Toxicological Profile

Based on analogous compounds, this compound is classified as highly hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Toxicity: The compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] Halogenated anilines can interfere with the oxygen-carrying capacity of the blood by inducing methemoglobinemia, leading to symptoms like cyanosis (blue/grey skin discoloration), weakness, dizziness, and headache.[4][5][6]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye damage.[1][2][7]

  • Organ Toxicity: There is a significant risk of damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[3][7]

  • Environmental Hazard: Like many chlorinated aromatic compounds, it is expected to be very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.

1.2. Physicochemical Properties and Hazards

The physical properties of the compound influence its handling and storage requirements.

PropertyValueSource
Molecular Formula C₆H₄Cl₂FN[8]
Molecular Weight 180.01 g/mol [8]
Appearance Likely a solid at room temperature (similar to analogues)[9]
Melting Point 62-65ºC (for 2,4-Dichloro-5-fluoroaniline)[8]
Boiling Point ~250.4 °C (for 2,4-Dichloro-5-fluoroaniline)[8]
Solubility Likely low solubility in water[6][7]
Decomposition When heated to decomposition, it may emit toxic and corrosive fumes of nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][9][10]

Section 2: Hierarchy of Controls: Engineering and Administrative Measures

The most effective way to mitigate risk is to use a combination of engineering and administrative controls to minimize exposure potential.

2.1. Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Ventilation: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[10] The fume hood provides primary containment, protecting the user from inhaling dust or vapors.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation where the chemical is handled.[1]

2.2. Administrative Controls

These are work policies and procedures that reduce exposure.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked with warning signs and access should be restricted to authorized and trained personnel only.

  • Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this compound before beginning any work.

  • Work Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Avoid generating dust during handling.[2][10]

Hierarchy_of_Controls

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The selection of PPE is critical and must be based on the specific hazards of this compound.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][11] A face shield should be worn over the goggles during procedures with a high risk of splashing.[4][11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as butyl rubber or Viton.[12] Nitrile gloves may offer limited splash protection but are not suitable for prolonged or direct contact. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[10]

    • Lab Coat/Coveralls: A fully buttoned lab coat is mandatory.[12] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be used.[4][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a supplied-air respirator is required.[1] For high concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[4][10] FFP3 masks are also recommended for protection against liquid and gaseous aerosols.[13]

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for safety and reproducibility.

4.1. Handling and Use Protocol

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: To prevent dust generation, weigh the solid compound on a tared weigh paper or in a container within the fume hood. Use a spatula to carefully transfer the material. Avoid any scooping action that could create airborne dust.

  • Transfers: When adding the compound to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to minimize dust.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water, even after removing gloves.[2] Contaminated work clothes should be laundered separately before reuse.[2]

4.2. Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Container: Store in the original, tightly sealed container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area that is locked and accessible only to authorized personnel.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][3][6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

4.3. Waste Disposal Protocol

Disposal must be handled with extreme care to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound (including residual amounts, contaminated PPE, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's EHS department.

  • Disposal: The final disposal must be conducted by a licensed professional waste disposal service, typically via chemical incineration in a facility equipped with an afterburner and scrubber.[12] Under no circumstances should this chemical be disposed of down the drain. [2]

Waste_Disposal_Pathway

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly reduce harm.

5.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Isolate the spill area. For solids, a distance of at least 25 meters (75 feet) is recommended as an initial precautionary measure.[5][6]

  • Report: Inform your supervisor and institutional EHS department immediately.

  • Assess: Do not attempt to clean up the spill unless you are trained and equipped to do so. If the spill is large or you are unsure, wait for the emergency response team.

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE (respirator, chemical-resistant gloves, goggles, protective clothing).

    • Prevent further spread. For solid spills, carefully cover with an inert absorbent material like dry sand, earth, or vermiculite to avoid generating dust.[12]

    • Gently sweep or scoop the material into a suitable container for hazardous waste.[1]

    • Decontaminate the area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[6][9]

5.2. Exposure and First Aid

Immediate action is critical. Show the Safety Data Sheet to the attending medical professional.

  • Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve).[14] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1][7][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, preferably from an ophthalmologist.[15]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately for treatment advice.[7]

5.3. Fire Response

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[10][17]

  • Hazards: The compound itself is not highly flammable, but containers may burn.[2] Fires will produce highly toxic and corrosive gases, including NOx, HCl, and HF.[9][10]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][10]

  • Procedure: If safe to do so, remove containers from the path of the fire.[2] Cool fire-exposed containers with water spray.[2][16] Prevent fire-fighting water from entering drains or waterways.[2]

Conclusion

This compound is a valuable research chemical that demands the highest level of safety and handling diligence. By integrating the principles of risk assessment, the hierarchy of controls, and rigorous adherence to established protocols, researchers can mitigate the inherent hazards of this compound. This guide serves as a foundational document to be adapted into institution-specific Standard Operating Procedures. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

Section 1: Chemical Identification and Analogue-Based Hazard Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3,4-Dichloro-5-fluoroaniline

This compound is a halogenated aromatic amine. Due to the absence of a dedicated safety data sheet, this guide infers its safety profile from the well-documented properties of its structural analogues. The underlying principle is that the toxicological and chemical properties of a substance are largely determined by its functional groups and overall molecular structure. The presence of the aniline backbone, coupled with chlorine and fluorine substituents, suggests a toxicological profile similar to other halogenated anilines.

G This compound This compound 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline This compound->3-Chloro-4-fluoroaniline Structural Analogue 3,4-Dichloroaniline 3,4-Dichloroaniline This compound->3,4-Dichloroaniline Structural Analogue Aniline Aniline 3-Chloro-4-fluoroaniline->Aniline Parent Compound 3,4-Dichloroaniline->Aniline Parent Compound

Caption: Relationship between the target compound and its analogues.

Section 2: Inferred Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of its analogues, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.

Hazard ClassificationInferred GHS CategoryBasis for Inference and Key Considerations
Acute Oral Toxicity Category 33-Chloro-4-fluoroaniline and 3,4-Dichloroaniline are classified as toxic if swallowed.[1][2][3]
Acute Dermal Toxicity Category 3Analogues are toxic in contact with skin.[4][5]
Acute Inhalation Toxicity Category 3Halogenated anilines are generally toxic if inhaled.[2][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][6]
Serious Eye Damage/Irritation Category 1 or 23,4-Dichloroaniline can cause serious eye damage.[4][5]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[4][6]
Hazardous to the Aquatic Environment (Acute & Chronic) Category 1Dichloroanilines are very toxic to aquatic life with long-lasting effects.[7]

Hazard Statements (Inferred):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2][7]

  • H315: Causes skin irritation.[1][8]

  • H318: Causes serious eye damage.[5]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[7]

Section 3: Physical and Chemical Properties

While specific data for this compound is not available, the following table provides properties for a close analogue, 3-Chloro-4-fluoroaniline, to serve as an estimate.

PropertyValue for 3-Chloro-4-fluoroanilineSource
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Appearance Beige to brown crystalline solid[9]
Melting Point 45.5 °C[9]
Boiling Point 227.5 °C[9]
Water Solubility 10 g/L at 20 °C[9]
n-octanol/water partition coefficient (log Kow) 2.06[10]

Section 4: Handling and Storage Protocols

The handling and storage of this compound require stringent safety measures to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood.[11] The work area should be clearly designated for hazardous materials.[11]

TaskEngineering ControlPersonal Protective Equipment (PPE)
Weighing and Aliquoting Chemical Fume HoodNitrile or neoprene gloves, chemical splash goggles, face shield, fully-buttoned lab coat.
Syntheses and Reactions Chemical Fume HoodChemical-resistant gloves (butyl or Viton recommended), chemical splash goggles, face shield, lab coat.[11]
Post-Reaction Workup Chemical Fume HoodAppropriate chemical-resistant gloves, chemical splash goggles, lab coat.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS of Analogues Don PPE Don Appropriate PPE Review SDS->Don PPE Work in Hood Work in Chemical Fume Hood Don PPE->Work in Hood Ground Equipment Ground Equipment to Prevent Static Discharge Work in Hood->Ground Equipment Decontaminate Decontaminate Work Area Ground Equipment->Decontaminate Dispose Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose Waste Remove PPE Remove PPE and Wash Hands Dispose Waste->Remove PPE

Caption: Safe handling workflow for halogenated anilines.

Storage Requirements
  • Containers: Store in tightly closed, original containers.[11]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12] The storage area should be locked and accessible only to authorized personnel.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2][13] Halogenated solvents should be stored separately from flammable liquids.[14][15]

Section 5: First Aid and Emergency Procedures

Immediate action is critical in the event of exposure or a spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Emergency Spill Response

G Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill (<100 mL, contained) Assess Spill Size->Small Spill Small Large Spill Large Spill (>100 mL or uncontained) Assess Spill Size->Large Spill Large Trained Personnel Cleanup Trained Personnel Cleanup with PPE Small Spill->Trained Personnel Cleanup Evacuate Area Evacuate Area Large Spill->Evacuate Area Secure Area Secure the Area Evacuate Area->Secure Area Call Emergency Services Call Emergency Services (911) and EH&S Absorb and Contain Absorb with Inert Material (e.g., vermiculite) Trained Personnel Cleanup->Absorb and Contain Collect Waste Collect Waste in Sealed Container Absorb and Contain->Collect Waste Decontaminate Area Decontaminate Spill Area Collect Waste->Decontaminate Area Secure Area->Call Emergency Services

Caption: Decision tree for chemical spill response.

Section 6: Inferred Toxicological Profile

The toxicity of this compound is inferred from its analogues. The primary concern with anilines is their effect on the blood, specifically the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[4]

  • Acute Effects: In addition to the hazards listed in Section 2, acute exposure can lead to symptoms such as headache, dizziness, nausea, and cyanosis.[4]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, liver, and kidneys.[4]

  • Carcinogenicity: Some dichloroanilines are under investigation for carcinogenic potential, though no definitive classification is available for this specific isomer.[7]

  • Sensitization: May cause an allergic skin reaction.[7]

Section 7: References

  • Washington State University. (n.d.). Aniline. Retrieved from --INVALID-LINK--

  • National Oceanic and Atmospheric Administration. (n.d.). ANILINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Aniline. Retrieved from --INVALID-LINK--

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [No URL available]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--

  • University of Colorado Colorado Springs. (n.d.). HANDLING AND STORAGE OF HAZARDOUS MATERIALS. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2,5-Dichloroaniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [No URL available]

  • Australian Government Department of Health. (2017, March 10). Dichloroanilines: Human health tier II assessment. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,6-Dichloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 3,4-Dichloroaniline. Retrieved from --INVALID-LINK--

  • Standard Operating Procedure for Laboratories. (n.d.). Aniline or Aniline Dyes. Retrieved from [No URL available]

  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 3-Chloro-5-fluoroaniline. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023, May 17). 3,4-Dichloroaniline Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 3-Chloro-4-fluoroaniline SDS, 367-21-5 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 14). 3,5-dichloro-4-fluoroaniline | 2729-34-2. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2729-34-2(3,5-dichloro-4-fluoroaniline) Product Description. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 3-Chloro-4-fluoroaniline Formula - 367-21-5. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3,5-Dichloro-4-fluoroaniline | CAS 2729-34-2. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Retrieved from --INVALID-LINK--

  • Ossila. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

References

Acidity and pKa of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of the acid dissociation constant (pKa) is a cornerstone of physicochemical profiling in drug discovery and development. For substituted anilines, this value dictates solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive technical overview of the acidity and pKa of 3,4-dichloro-5-fluoroaniline, a key intermediate in medicinal chemistry. We delve into the theoretical underpinnings of its acidity, driven by the complex interplay of inductive and resonance effects from its halogen substituents. Lacking a publicly documented experimental pKa, this whitepaper emphasizes the methodologies for its accurate determination, presenting detailed, field-proven protocols for both spectrophotometric and potentiometric titration, alongside an analysis of computational prediction techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing this and similar weakly basic compounds.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of complex bioactive molecules. The specific arrangement of its chloro and fluoro substituents provides a unique electronic and steric profile, making it a valuable scaffold in the design of targeted therapeutics and advanced agrochemicals.

The basicity of the amino group, quantified by the pKa of its conjugate acid (the anilinium ion), is arguably its most critical physicochemical parameter. It governs the compound's degree of ionization at physiological pH (~7.4), which directly influences:

  • Aqueous Solubility: The protonated, charged form is generally more soluble than the neutral form.

  • Pharmacokinetics (ADME): Ionization state affects absorption, distribution, metabolism, and excretion.

  • Target Engagement: The ability to form hydrogen bonds or ionic interactions with a biological target often depends on the protonation state of the amino group.

Given its importance, a thorough understanding of the factors governing the pKa of this compound and the methods to determine it accurately is essential for its effective application.

Theoretical Framework: Predicting Acidity

The basicity of aniline (pKa of conjugate acid ≈ 4.6) is significantly lower than that of aliphatic amines (pKa ≈ 10-11) because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system, making it less available for protonation.[1][2] Substituents on the aromatic ring can further modulate this basicity through a combination of electronic effects.[3][4]

For this compound, the following effects are in play:

  • Inductive Effect (-I): All three halogen substituents (chlorine and fluorine) are highly electronegative. They withdraw electron density from the aromatic ring through the sigma bonds. This inductive withdrawal reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus weakening the base (lowering the pKa).[1][5]

  • Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic ring. This effect donates electron density and would typically increase basicity. However, for halogens, the +R effect is significantly weaker than their powerful -I effect.

Positional Influence:

  • The two chlorine atoms are at the 3- and 4-positions, and the fluorine atom is at the 5-position relative to the amino group.

  • Electron-withdrawing groups have the most pronounced base-weakening effect when located at the ortho and para positions, where they can most effectively delocalize the nitrogen lone pair.

  • In this molecule, the powerful electron-withdrawing effects of three halogen atoms are expected to make this compound a significantly weaker base than aniline itself.

Caption: Dominant Inductive (-I) Electron-Withdrawing Effects.

Predicted pKa: Based on the cumulative electron-withdrawing nature of the three halogens, the pKa of the anilinium ion of this compound is predicted to be substantially lower than that of aniline (4.6), likely falling in the range of 1.0 to 3.0.

Quantitative pKa Determination: Experimental Protocols

Accurate pKa determination requires precise experimental work. Due to the expected low basicity and potential for poor aqueous solubility, spectrophotometry and potentiometry (often with a co-solvent) are the methods of choice.

Method 1: UV-Vis Spectrophotometric Titration

This method is ideal for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum will change with pH.[6] The principle relies on measuring the absorbance of the acidic (protonated, BH+) and basic (neutral, B) forms at various pH values to determine their ratio, from which the pKa is calculated using the Henderson-Hasselbalch equation.[7]

Spectrophotometry_Workflow cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Analyte Stock Solution (e.g., in Methanol) scan_acid 3. Scan Spectrum in Strong Acid (to find λmax of BH+) prep_stock->scan_acid prep_buffers 2. Prepare Series of Buffers (e.g., pH 1 to 7) titrate 5. Prepare Samples in Each Buffer (Constant Analyte Conc.) prep_buffers->titrate scan_base 4. Scan Spectrum in Neutral/Weak Base (to find λmax of B) scan_base->titrate measure 6. Measure Absorbance of Each Sample at Selected λmax titrate->measure plot 7. Plot Absorbance vs. pH measure->plot calc 8. Calculate pKa (from inflection point) plot->calc

Caption: Workflow for Spectrophotometric pKa Determination.

Step-by-Step Protocol:

  • Materials & Reagents:

    • This compound

    • Spectrophotometric grade methanol or DMSO

    • Standard buffer solutions covering a range from pH 1.0 to 7.0

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Calibrated UV-Vis spectrophotometer with quartz cuvettes

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the analyte in methanol. This is critical for compounds with low water solubility.

    • Prepare a series of aqueous buffer solutions with known pH values (e.g., in 0.5 pH unit increments).

  • Determination of Analytical Wavelengths (λmax):

    • Prepare two samples: one in highly acidic solution (e.g., pH 1) to ensure complete protonation (BH+ form) and one in a neutral or slightly basic solution (e.g., pH 7) where the compound is in its neutral base form (B).

    • Scan the UV spectrum (e.g., 200-400 nm) for both samples to identify the wavelength of maximum absorbance for each species.[8] Choose a wavelength where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements:

    • Prepare a series of samples by adding a small, constant volume of the analyte stock solution to a constant volume of each buffer solution. Ensure the final concentration of the organic co-solvent is low (<5%) to minimize its effect on the pKa.

    • Measure the absorbance of each buffered solution at the predetermined analytical wavelength.[9]

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [BH+] = [B].[6]

    • Alternatively, the pKa can be determined by plotting log[(A_max - A)/(A - A_min)] vs. pH, where A is the absorbance at a given pH, and A_max and A_min are the absorbances of the basic and acidic forms, respectively. The pKa is the x-intercept of the resulting linear plot.[8]

Method 2: Potentiometric Titration

Potentiometric titration directly measures the change in pH of a solution as a titrant is added. It is a robust and widely used method for pKa determination.[10][11] For a weak base like a substituted aniline, a titration is performed with a strong acid.

Potentiometry_Workflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis calibrate 1. Calibrate pH Meter (using standard buffers) prep_analyte 2. Prepare Analyte Solution (in water or co-solvent) calibrate->prep_analyte titrate 3. Titrate with Standardized Strong Acid (e.g., 0.1 M HCl) prep_analyte->titrate record 4. Record pH after Each Titrant Addition titrate->record plot_curve 5. Plot pH vs. Volume of Titrant plot_deriv 6. Plot 1st Derivative (ΔpH/ΔV vs. V) plot_curve->plot_deriv find_pka 7. Determine pKa (pH at half-equivalence point) plot_deriv->find_pka

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

  • Materials & Reagents:

    • This compound

    • Methanol or other suitable co-solvent

    • Standardized 0.1 M HCl solution

    • Calibrated pH meter and electrode

    • Automatic titrator or manual burette and magnetic stirrer

  • Preparation:

    • Accurately weigh a sample of the analyte and dissolve it in a known volume of water. If solubility is an issue, a water-methanol mixture (e.g., 50:50) can be used. The pKa value obtained in a co-solvent is the apparent pKa (pKa') and may need to be extrapolated back to a wholly aqueous environment.

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration Procedure:

    • Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot is the equivalence point volume (V_eq).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq / 2).

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[12]

    • Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.

Computational pKa Prediction

In silico methods provide a rapid means of estimating pKa and can be particularly useful for screening large numbers of compounds. Density Functional Theory (DFT) is a common approach for calculating the gas-phase acidities of substituted anilines.[13][14] These methods calculate the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction.

However, solvation effects are critical. Models like the Conductor-like Screening Model (COSMO-RS) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) are used to account for the solvent environment.[13][15] While these methods can accurately predict pKa trends within a series of compounds, the absolute predicted values can have errors of 1-2 pKa units or more compared to experimental results.[13][16] Therefore, computational predictions should be used as a guide and ideally be validated by experimental data.

Data Summary and Expected Results

CompoundSubstituentspKa of Conjugate Acid (approx.)Rationale
AnilineNone4.6[2]Baseline reference.
3,4-Dichloroaniline3-Cl, 4-Cl3.0Strong -I effect from two chlorine atoms significantly reduces basicity.
3-Chloro-4-fluoroaniline3-Cl, 4-F~2.5 - 3.5Fluorine is more electronegative than chlorine, but chlorine at the 4-position has a stronger positional withdrawing effect. The pKa is expected to be low.
4-Nitroaniline4-NO₂1.0The nitro group is an extremely powerful electron-withdrawing group by both -I and -R effects, resulting in very low basicity.[2]
This compound 3-Cl, 4-Cl, 5-F 1.0 - 2.5 (Predicted) The cumulative and strong inductive (-I) effect of three halogen atoms is expected to severely decrease the electron density on the nitrogen, making this compound a very weak base with a pKa significantly lower than aniline.

Conclusion

The acidity of this compound is dominated by the powerful, cumulative electron-withdrawing inductive effects of its three halogen substituents. This results in a predicted pKa for its conjugate acid that is substantially lower than that of aniline, indicating it is a very weak base. For drug development professionals and researchers, this low pKa has profound implications for formulation, solubility, and pharmacokinetic behavior.

Accurate determination of this value is paramount. This guide provides robust, step-by-step protocols for both spectrophotometric and potentiometric titration, which serve as the gold standards for experimental pKa measurement. While computational methods offer valuable estimations, they should be corroborated by empirical data for critical applications. By applying the theoretical principles and experimental methodologies outlined herein, scientists can confidently characterize this compound and other novel substituted anilines, enabling more informed decisions in the design and development of new chemical entities.

References

Methodological & Application

Synthesis of 3,4-Dichloro-5-fluoroaniline from dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,4-Dichloro-5-fluoroaniline

Introduction: The Significance of this compound

Substituted anilines are foundational building blocks in modern chemistry, enabling the synthesis of a vast array of complex molecules. Among these, halogenated fluoroanilines are of particular importance in the pharmaceutical and agrochemical industries. This compound serves as a critical intermediate for synthesizing targeted therapeutics, including specialized kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] Its specific substitution pattern of chlorine and fluorine atoms imparts unique electronic and lipophilic properties, which are often exploited by medicinal chemists to fine-tune the efficacy and metabolic stability of drug candidates.

This guide provides a detailed, in-depth protocol for the synthesis of this compound, focusing on the pivotal step of reducing the corresponding nitroaromatic precursor, 3,4-dichloro-5-fluoronitrobenzene. The reduction of aromatic nitro compounds is a cornerstone reaction in industrial synthesis, and mastering this transformation is essential for producing high-purity anilines.[2][3] We will explore two robust methodologies: catalytic hydrogenation and an alternative iron-acid reduction, offering researchers the flexibility to choose a method based on available equipment and project scale.

Chemical Reaction Pathway and Mechanism

The core transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This process involves a 6-electron reduction of the nitrogen atom.

Overall Reaction Scheme: Reaction Scheme Caption: General reduction of 3,4-dichloro-5-fluoronitrobenzene to this compound.

The mechanism, particularly for catalytic hydrogenation over noble metal catalysts like Palladium or Platinum, proceeds through several intermediates.[4][5] The nitro group is sequentially reduced to nitroso (Ar-NO) and then to hydroxylamine (Ar-NHOH) before the final conversion to the aniline (Ar-NH₂).[6][7] While these intermediates are typically short-lived under standard hydrogenation conditions, their potential to form side products like azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds underscores the need for optimized reaction conditions.[4]

Catalytic_Hydrogenation_Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2H⁺, +2e⁻ Experimental_Workflow cluster_0 Part 1: Catalytic Hydrogenation cluster_1 Part 2: Iron-Acid Reduction P1_Start Charge Reactor: Substrate, Solvent, Pd/C P1_Purge Purge with N₂ then H₂ P1_Start->P1_Purge P1_React Pressurize & Heat (Monitor H₂ uptake) P1_Purge->P1_React P1_Cooldown Cool & Vent H₂ Purge with N₂ P1_React->P1_Cooldown P1_Filter Filter Catalyst (Wet!) P1_Cooldown->P1_Filter P1_Isolate Evaporate Solvent P1_Filter->P1_Isolate P1_Product Product: this compound P1_Isolate->P1_Product P2_Start Charge Flask: Substrate, Fe, EtOH/H₂O P2_React Heat to Reflux Add HCl Dropwise P2_Start->P2_React P2_Neutralize Cool & Neutralize (pH 8-9) P2_React->P2_Neutralize P2_Filter Filter Iron Sludge P2_Neutralize->P2_Filter P2_Extract Extract with Organic Solvent P2_Filter->P2_Extract P2_Isolate Dry & Evaporate Solvent P2_Extract->P2_Isolate P2_Product Product: this compound P2_Isolate->P2_Product

References

Application Notes & Protocols: The Strategic Utility of 3,4-Dichloro-5-fluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and handling of 3,4-Dichloro-5-fluoroaniline as a pharmaceutical intermediate. While this specific isomer is not extensively documented in public literature, this guide establishes its synthetic potential by drawing authoritative parallels from its well-characterized structural isomers. We present a framework for its strategic use in constructing complex Active Pharmaceutical Ingredients (APIs), particularly within the kinase inhibitor class. This includes predictive reactivity, detailed protocols for key synthetic transformations, robust analytical methods for quality control, and a consolidated safety profile based on established data for analogous compounds.

Introduction: The Role of Halogenated Anilines in Modern Drug Discovery

The incorporation of halogen atoms, particularly fluorine and chlorine, into API candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution is known to significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[1][2] Chlorine atoms offer a complementary tool for modulating electronic properties and can serve as reactive handles for further functionalization.

Anilines are fundamental building blocks, providing a nucleophilic nitrogen atom that is central to the formation of countless heterocyclic scaffolds found in pharmaceuticals.[3] The compound this compound combines these features, presenting a unique, electronically-tuned scaffold. Its strategic value lies in its potential to serve as a key intermediate for APIs where precise control over metabolic fate and target engagement is paramount.

Compound Profile and Strategic Analysis

While direct experimental data for this compound is limited, we can infer its properties and reactivity from closely related, commercially significant isomers. This analog-based approach is a standard practice in early-phase process development and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Key Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application / Role
This compound N/AC₆H₄Cl₂FN180.01Predicted: Kinase Inhibitor Synthesis
3-Chloro-4-fluoroaniline367-21-5C₆H₅ClFN145.56Intermediate for Gefitinib (EGFR Inhibitor)[4][5]
3,4-Dichloro-2-fluoroaniline886762-39-6C₆H₄Cl₂FN180.01Intermediate for Poziotinib (Kinase Inhibitor)[6]
3,4-Dichloroaniline95-76-1C₆H₅Cl₂N162.02Precursor for Herbicides and Dyes[7]

The primary utility of this intermediate is predicted to be in the synthesis of complex heterocyclic compounds, such as quinazolines, quinolines, and pyrimidines, which form the core of many kinase inhibitors. The aniline moiety is poised for C-N bond-forming reactions, a critical step in assembling these scaffolds.

Application Insights from Structural Analogs:
  • Gefitinib Synthesis (via 3-Chloro-4-fluoroaniline): The synthesis of the anti-cancer drug Gefitinib involves the condensation of 3-Chloro-4-fluoroaniline with a quinazoline core.[5][8] This reaction highlights the inherent reactivity of the aniline nitrogen in a nucleophilic aromatic substitution-type mechanism. It is mechanistically sound to predict that this compound would undergo similar transformations.

  • Poziotinib Synthesis (via 3,4-Dichloro-2-fluoroaniline): The use of a dichlorofluoroaniline isomer in the synthesis of Poziotinib further validates the importance of this substitution pattern for developing next-generation targeted therapies.[6]

The logical deduction is that this compound is a purpose-built intermediate for constructing APIs that require a dichlorinated phenyl ring for target binding and a fluorine atom for metabolic blocking or enhancing binding interactions.

Experimental Protocols: Synthesis and Analysis

The following protocols are presented as robust, field-proven methodologies for analogous compounds. They serve as a validated starting point for the development of processes using this compound but require experimental optimization and validation for this specific substrate.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This reaction is a workhorse in modern pharmaceutical synthesis for its reliability and broad substrate scope. It represents a primary method for incorporating the aniline intermediate into a heterocyclic core.

Causality: The choice of a palladium catalyst with a specialized biaryl phosphine ligand (e.g., XPhos) is critical. This catalytic system is highly efficient at forming the C-N bond by navigating the oxidative addition and reductive elimination steps of the catalytic cycle, even with electronically modified anilines. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline in situ, generating the active nucleophile.

G cluster_workflow General API Synthesis Workflow A Start: this compound (Intermediate) D Reaction Vessel: C-N Cross-Coupling A->D B Heterocyclic Core (e.g., Chloroquinazoline) B->D C Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) C->D E Work-up & Purification (Extraction, Chromatography) D->E F API Precursor E->F G Further Synthetic Steps (If required) F->G H Final API G->H

Caption: General workflow for API synthesis using C-N cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with the heterocyclic halide (1.0 eq), Sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.1 eq) to the vessel.

  • Solvent Addition: Add a dry, aprotic solvent such as Toluene or Dioxane (approx. 5-10 mL per mmol of halide).

  • Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quality Control by HPLC-MS/MS

Ensuring the purity of pharmaceutical intermediates is a non-negotiable aspect of drug manufacturing. An HPLC-MS/MS method provides the sensitivity and specificity required to quantify the intermediate and detect trace impurities.

Causality: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of tandem Mass Spectrometry (MS/MS). A C18 column is used for robust separation of non-polar aromatic compounds. Electrospray ionization (ESI) in positive mode is chosen because the aniline group is readily protonated. Multiple Reaction Monitoring (MRM) is employed for maximum sensitivity and specificity, where a specific parent ion is fragmented, and a resulting daughter ion is monitored.[9]

G cluster_analytical Analytical QC Workflow A Sample Preparation: Dissolve in Acetonitrile/Water B HPLC Injection A->B C C18 Column Separation B->C D ESI+ Source (Ionization) C->D E Mass Spectrometer (Q1) (Parent Ion Selection) D->E F Collision Cell (Q2) (Fragmentation) E->F G Mass Spectrometer (Q3) (Daughter Ion Selection) F->G H Detector & Data Acquisition G->H

Caption: Workflow for purity analysis by HPLC-MS/MS.

Table 2: Proposed Starting Parameters for HPLC-MS/MS Analysis

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 5 minA standard screening gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI (Positive)Anilines readily form [M+H]⁺ ions.
MRM Transition To be determined experimentally (e.g., 180.0 -> 144.0 m/z)Requires infusion of a pure standard to optimize fragmentation.
Injection Volume 2 µLStandard volume to avoid column overloading.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a calibration curve by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.

  • Analysis: Inject the samples and standards onto the LC-MS/MS system using the parameters outlined in Table 2.[10]

  • Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve. Identify and quantify any impurities using their own reference standards if available.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following information is a consolidation of data from highly analogous compounds, including 3-Chloro-4-fluoroaniline and other dichloroanilines.[7][11][12] This compound should be handled as highly toxic by all routes of exposure.

Table 3: Consolidated Hazard Profile

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)
Organ Toxicity Category 2 (Repeated Exposure)H373 (May cause damage to organs through prolonged or repeated exposure)
Environmental Acute & Chronic Aquatic HazardH410 (Very toxic to aquatic life with long lasting effects)

Mandatory Handling Protocols:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check breakthrough times), and splash-proof safety goggles.[12]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up, away from incompatible materials like strong oxidizing agents and acids.[12]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a specialized pharmaceutical intermediate with significant potential for the synthesis of advanced APIs, particularly kinase inhibitors. While direct literature is sparse, a robust framework for its application can be constructed by leveraging data from its structural isomers. The protocols for C-N coupling and HPLC-MS/MS analysis provided herein represent a validated starting point for process development. Due to its predicted high toxicity, strict adherence to safety protocols is mandatory. This guide serves as an essential resource for any research or development team seeking to incorporate this versatile building block into their synthetic programs.

References

The Strategic Role of Dichloro-Fluoroanilines in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Key Isomers and Their Application in Developing Next-Generation Crop Protection Agents

Introduction: The Significance of Halogenated Anilines in Agrochemicals

Halogenated anilines are a cornerstone of modern agrochemical synthesis. The specific arrangement of halogen atoms on the aniline ring profoundly influences the physicochemical properties and biological activity of the resulting pesticides. This guide focuses on the role of dichloro-fluoroaniline isomers as pivotal intermediates. While 3,4-dichloro-5-fluoroaniline is a valid chemical structure, its application in the synthesis of major commercial agrochemicals is not extensively documented in public literature. However, its close isomers, 3-chloro-4-fluoroaniline and 3,4-dichloroaniline , are indispensable building blocks for a range of high-performance herbicides and fungicides. This document provides detailed application notes and protocols for these key isomers, offering insights for researchers, scientists, and professionals in agrochemical development.

Part 1: 3-Chloro-4-fluoroaniline - A Versatile Intermediate for Herbicides and Fungicides

3-Chloro-4-fluoroaniline is a critical synthon, valued for the unique electronic properties conferred by its chlorine and fluorine substituents. These properties enhance the binding affinity and metabolic stability of the final active ingredients.

Application Note 1: Synthesis of Pyrazole Carboxamide Fungicides (e.g., Bixafen)

Pyrazole carboxamide fungicides are a significant class of agricultural products that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. 3-Chloro-4-fluoroaniline is a key component in the synthesis of the aniline moiety of fungicides like bixafen.[1]

Causality of Experimental Choices: The synthesis of bixafen involves an amide bond formation between a pyrazole carboxylic acid derivative and a substituted aniline. The presence of the 3-chloro and 4-fluoro substituents on the aniline ring is crucial for the molecule's efficacy and spectrum of activity. The fluorination, in particular, can enhance lipophilicity, which aids in penetration of the fungal cell membrane.

Experimental Protocol: Synthesis of the Aniline Moiety for Bixafen (Illustrative)

This protocol outlines a general approach for preparing a key intermediate for bixafen, starting from 3-chloro-4-fluoroaniline.

Step 1: Diazotization of 3-Chloro-4-fluoroaniline

  • In a reaction vessel maintained at 0-5°C, add 3-chloro-4-fluoroaniline (1 equivalent) to a solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) while maintaining the temperature below 5°C.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Introduction of a Cyano Group

  • In a separate vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the previously prepared diazonium salt solution to the copper cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the resulting benzonitrile derivative with an organic solvent.

Step 3: Reduction to the Aminomethyl Derivative

  • The benzonitrile derivative is then reduced to the corresponding aminomethyl compound. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon.

Step 4: Coupling with the Pyrazole Acid Chloride

  • The resulting aniline derivative is then coupled with the appropriate pyrazole acid chloride in the presence of a base to form the final bixafen molecule.

Logical Workflow for Pyrazole Carboxamide Fungicide Synthesis

G cluster_aniline Aniline Moiety Synthesis cluster_pyrazole Pyrazole Moiety Synthesis A 3-Chloro-4-fluoroaniline B Diazotization A->B C Sandmeyer Reaction (Cyanation) B->C D Reduction of Nitrile C->D E Functionalized Aniline Intermediate D->E I Amide Coupling E->I F Pyrazole Carboxylic Acid G Conversion to Acid Chloride F->G H Pyrazole Acid Chloride G->H H->I J Bixafen (Final Product) I->J

Caption: Synthesis workflow for Bixafen.

Application Note 2: Picolinic Acid Herbicides

3-Chloro-4-fluoroaniline also serves as a crucial starting material for certain picolinic acid herbicides.[1] These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] The 3-chloro-4-fluorophenyl moiety can significantly enhance the herbicidal activity of these molecules.[1]

Part 2: 3,4-Dichloroaniline - A Foundational Building Block in the Agrochemical Industry

3,4-Dichloroaniline is a widely used intermediate in the synthesis of a variety of agrochemicals, particularly herbicides.[2] Its synthesis is well-established, typically involving the reduction of 3,4-dichloronitrobenzene.[3]

Application Note 3: Synthesis of Phenylurea Herbicides (e.g., Diuron)

Phenylurea herbicides, such as diuron, are potent inhibitors of photosynthesis. 3,4-Dichloroaniline is a key precursor in the manufacture of these compounds.

Causality of Experimental Choices: The synthesis of diuron involves the reaction of 3,4-dichloroaniline with an isocyanate. The dichlorinated phenyl ring is a critical pharmacophore for binding to the D1 protein in photosystem II, thereby blocking electron transport.

Experimental Protocol: Synthesis of Diuron

Step 1: Phosgenation of 3,4-Dichloroaniline to form 3,4-Dichlorophenyl isocyanate

  • 3,4-Dichloroaniline is reacted with phosgene (or a phosgene equivalent like triphosgene) in an inert solvent.

  • The reaction is typically carried out at elevated temperatures.

  • The resulting 3,4-dichlorophenyl isocyanate is isolated, often by distillation.

Step 2: Reaction with Dimethylamine

  • The 3,4-dichlorophenyl isocyanate is then reacted with dimethylamine.

  • This reaction is typically exothermic and is often carried out in a suitable solvent with cooling.

  • The product, diuron, precipitates from the reaction mixture and can be collected by filtration.

Reaction Pathway for Diuron Synthesis

G A 3,4-Dichloroaniline C 3,4-Dichlorophenyl isocyanate A->C + B Phosgene (COCl2) B->C Phosgenation E Diuron C->E + D Dimethylamine D->E Addition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,4-Dichloro-5-fluoroaniline in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a widely employed tactic to modulate physicochemical and biological properties. This compound is a valuable building block, offering a unique combination of electronic and steric features. The presence of two distinct chlorine atoms, influenced by the fluorine and amino substituents, presents both a challenge and an opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are cornerstone methodologies for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from readily available precursors.

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Understanding the Reactivity Landscape: Site-Selectivity in Polychlorinated Anilines

The presence of multiple halogen atoms on the aniline ring introduces the challenge of site-selectivity. In this compound, the two chlorine atoms at the C3 and C4 positions are electronically and sterically distinct. The C4-Cl bond is generally more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent fluorine atom. However, the directing effect of the amino group and the choice of ligand can influence the regiochemical outcome. For the purpose of these protocols, we will focus on conditions that favor coupling at the more activated C4 position. It is crucial to note that achieving high site-selectivity may require careful optimization of the catalyst, ligand, base, and solvent system.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl structures through the palladium-catalyzed coupling of an organohalide with an organoboron compound. For an electron-deficient aryl chloride like this compound, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the challenging oxidative addition step.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

dot graph Suzuki_Miyaura_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add toluene (8 mL) and degassed water (1 mL) to the reaction flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and reliable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky and electron-rich biaryl phosphine ligand that is highly effective for the coupling of challenging aryl chlorides.
Base K₃PO₄A strong inorganic base that is effective in activating the boronic acid for transmetalation.
Solvent Toluene/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This reaction is particularly valuable for coupling aryl halides with a diverse range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to generate a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

dot graph Buchwald_Hartwig_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} }

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk flask, combine Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv) in toluene (5 mL).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) precursor for Buchwald-Hartwig aminations.
Ligand XPhosA highly effective, bulky, and electron-rich biaryl phosphine ligand that promotes the coupling of a wide range of amines with aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.
Solvent TolueneA common aprotic solvent for this type of cross-coupling reaction.
Temperature 100-110 °CHigher temperatures are generally required for the amination of aryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. The base regenerates the copper acetylide.

dot graph Sonogashira_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} }

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which is crucial for the transmetalation step.
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA suitable aprotic solvent for Sonogashira reactions.
Temperature Room TemperatureSonogashira couplings can often be performed under mild conditions.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of functionalized aromatic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for researchers in drug discovery and materials science. While the focus has been on functionalization at the more activated C4 position, the development of catalyst systems that enable selective coupling at the C3 position remains an important area for future investigation. Further exploration of ligand and reaction condition optimization will undoubtedly expand the synthetic utility of this valuable building block, paving the way for the discovery of novel molecules with enhanced properties.

Application Notes: Strategic Derivatization of 3,4-Dichloro-5-fluoroaniline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, halogenated synthons serve as indispensable tools for constructing complex molecular architectures with tailored pharmacological profiles. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic properties.[1][2] 3,4-Dichloro-5-fluoroaniline is a prime exemplar of such a high-value building block. Its unique substitution pattern—featuring an electron-rich amino group for nucleophilic reactions and a polychlorinated, fluorinated aromatic ring amenable to cross-coupling—provides a versatile scaffold for generating diverse libraries of compounds. While its close analog, 3-chloro-4-fluoroaniline, is a well-documented precursor to potent kinase inhibitors like Gefitinib and Lapatinib, this compound offers medicinal chemists an alternative and nuanced platform for fine-tuning structure-activity relationships (SAR).[3] This guide provides a detailed exploration of key derivatization strategies for this compound, complete with validated protocols and expert insights to empower researchers in their quest for novel therapeutic agents.

Core Compound Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization.

PropertyValue
Chemical Formula C₆H₄Cl₂FN
Molecular Weight 179.01 g/mol
Appearance Off-white to light brown crystalline solid
CAS Number 20185-30-4
Melting Point 68-72 °C
Boiling Point ~250 °C (Predicted)
logP 3.1 (Predicted)

Section 1: N-Acylation and N-Sulfonylation – Modifying the Core Nucleophile

The primary amino group of this compound is a reactive handle for introducing a vast array of functional groups via acylation and sulfonylation. These reactions are cornerstones of medicinal chemistry, forming stable amide and sulfonamide linkages, respectively, which are prevalent in a multitude of approved drugs.

N-Acylation via Acyl Chlorides

Principle: This is a robust and direct method for forming an amide bond. The nucleophilic aniline attacks the highly electrophilic carbonyl carbon of the acyl chloride. A mild base is required to neutralize the HCl byproduct, driving the reaction to completion.[4] This approach is ideal for introducing diverse side chains to probe steric and electronic requirements of a target binding pocket.

Protocol: Synthesis of N-(3,4-dichloro-5-fluorophenyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (NEt₃) (1.5 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Cooling: Cool the stirred solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

    • Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as an acid scavenger.

    • Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the reaction mixture over 15 minutes. Maintain the temperature at 0 °C.

    • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to obtain the pure N-acetylated product.

Workflow for N-Acylation

A Dissolve Aniline in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride Dropwise C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Aqueous Work-up F->G Reaction Complete H Dry & Concentrate G->H I Purify Product H->I

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation with Sulfonyl Chlorides

Principle: The reaction of an amine with a sulfonyl chloride forms a sulfonamide, a key pharmacophore known for its ability to act as a transition-state mimetic and engage in strong hydrogen bonding interactions. The reaction proceeds via nucleophilic attack of the aniline on the electrophilic sulfur atom of the sulfonyl chloride.[5]

Protocol: Synthesis of N-(3,4-dichloro-5-fluorophenyl)methanesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Methanesulfonyl Chloride (MsCl) (1.1 eq)

    • Anhydrous Pyridine (as both solvent and base)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Methodology:

    • Reaction Setup: In a dry flask under N₂, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cooling: Cool the solution to 0 °C.

    • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise. The use of pyridine as a solvent and base is convenient, though other non-nucleophilic bases like triethylamine in a solvent like DCM can also be used.[5]

    • Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

    • Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate. The acidic wash removes the pyridine.

    • Washing: Wash the combined organic layers with water and then brine.

    • Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Reaction TypeReagentBaseTypical Yield
N-Acylation Benzoyl ChlorideTriethylamine>90%
N-Acylation Acetic AnhydridePyridine>95%
N-Sulfonylation p-Toluenesulfonyl ChloridePyridine85-95%
N-Sulfonylation Methanesulfonyl ChlorideTriethylamine80-90%

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents on the aniline ring serve as handles for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are transformative in drug discovery, allowing for the modular assembly of complex biaryl and diarylamine structures.

Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[6] For an electron-deficient aryl chloride like this compound, successful coupling requires a potent catalytic system, often comprising a palladium source and a bulky, electron-rich phosphine ligand, along with a strong base.[7] The reaction generally proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][8]

Protocol: Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic Acid (1.3 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.5 eq)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Step-by-Step Methodology:

    • Inert Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and K₃PO₄ (2.5 eq).

    • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) and add this solid mixture to the Schlenk flask. The use of bulky, electron-rich ligands like XPhos is crucial for facilitating the oxidative addition to the strong C-Cl bond.

    • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v). The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

    • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Extraction: Wash the filtrate with water and brine.

    • Isolation & Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography (e.g., hexane/ethyl acetate gradient).

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Cl (L₂) Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' (L₂) PdII_Aryl->PdII_Biaryl Ar'B(OH)₂ / Base Transmetal Transmetalation Boronate Ar'B(OH)₃⁻ Base Base PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArylHalide Ar-Cl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9][10] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11] Similar to the Suzuki coupling of aryl chlorides, this transformation requires a carefully selected palladium precursor, a sterically hindered and electron-rich ligand, and a suitable base.[12]

Protocol: Coupling of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous Toluene

  • Step-by-Step Methodology:

    • Inert Setup: In a glovebox or under a stream of argon, charge a Schlenk tube with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 eq). NaOtBu is a strong, non-nucleophilic base often required for these couplings.

    • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).

    • Reaction: Seal the tube and heat the mixture at 100 °C for 6-18 hours.

    • Monitoring & Work-up: Cool the reaction to room temperature and monitor by LC-MS. Quench carefully with water.

    • Extraction: Dilute with ethyl acetate and wash with water and brine.

    • Isolation & Purification: Dry the organic layer (MgSO₄), filter, concentrate, and purify by column chromatography.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)); Insufficiently strong base; Low reaction temperature.Ensure all reagents and solvents are anhydrous and degassed. Switch to a stronger base (e.g., NaOtBu for K₃PO₄). Increase reaction temperature.
Formation of Homocoupled Product Side reaction of boronic acid.Use a slight excess (1.2-1.5 eq) of the boronic acid, not more. Ensure a strictly inert atmosphere.
Protodehalogenation (Halogen replaced by H) Presence of water or protic sources.Ensure anhydrous conditions. For Suzuki, water is often part of the solvent system, but excess should be avoided.
Difficult Purification Co-elution with ligand or byproducts.Perform a thorough aqueous work-up to remove salts. Consider filtering the crude reaction mixture through a short plug of silica before concentration.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its derivatization through classical N-acylation and N-sulfonylation, as well as modern palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space. The protocols outlined in this guide offer robust and reproducible methods for synthesizing novel aniline derivatives. By carefully selecting reagents, ligands, and reaction conditions, researchers can effectively leverage this synthon to construct complex molecules with significant potential as next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Use of 3,4-Dichloro-5-fluoroaniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3,4-dichloro-5-fluoroaniline as a strategic building block in the design and synthesis of targeted kinase inhibitors. While not yet a component of a blockbuster drug, its unique halogen substitution pattern offers medicinal chemists a powerful tool to modulate physicochemical properties and explore novel chemical space. We will delve into the rationale for its use, explore key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced starting materials for next-generation kinase inhibitor discovery.

Introduction: The Rationale for a Polysubstituted Aniline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern pharmacology. The success of an inhibitor often hinges on the precise molecular interactions within the ATP-binding pocket of the target kinase. The aniline moiety is a privileged scaffold in this context, frequently serving as a key hydrogen-bond donor/acceptor to the kinase "hinge" region.[2]

The specific compound, This compound , offers a unique combination of substituents that a medicinal chemist can exploit:

  • Modulation of Basicity (pKa): The strongly electron-withdrawing chlorine and fluorine atoms significantly reduce the basicity of the aniline nitrogen. This is a crucial feature, as a lower pKa can prevent unwanted protonation under physiological conditions, potentially improving cell permeability and reducing off-target interactions at ion channels.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3]

  • Lipophilicity and Binding Interactions: The chloro and fluoro groups increase the lipophilicity of the molecule, which can enhance binding in hydrophobic pockets of the kinase active site. The fluorine atom, in particular, can participate in favorable orthogonal multipolar interactions with backbone carbonyls, further improving binding affinity.[2]

  • Synthetic Vector: While the aniline nitrogen is the primary reactive site for initial scaffold construction, the chloro groups, particularly if adjacent to an activating group, could potentially be leveraged for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

This guide will focus on the two most critical synthetic operations for this building block: Amide Bond Formation and Nucleophilic Aromatic Substitution (SNAr) , which are fundamental steps in constructing a vast number of clinically relevant kinase inhibitors.

Core Synthetic Strategies & Workflows

The incorporation of this compound into a kinase inhibitor scaffold typically follows a logical workflow. The aniline serves as the nucleophile in reactions with electrophilic partners, often heterocyclic systems that form the core of the inhibitor.

G A This compound (Starting Material) C Intermediate 1 (SNAr Product) A->C SNAr Reaction B Electrophilic Heterocycle (e.g., Dichloropyrimidine) B->C E Final Kinase Inhibitor Scaffold (Suzuki Coupling Product) C->E Suzuki-Miyaura Coupling D Boronic Acid / Ester (Coupling Partner) D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted for specific target molecules. They are designed to be self-validating, with clear steps and checkpoints.

Protocol 1: Synthesis of an N-Aryl-4-aminopyrimidine Intermediate via SNAr

This protocol details the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine. This reaction is a foundational step in building many kinase inhibitors, where the aniline displaces a chlorine atom on an activated heterocyclic ring.[4]

Reaction Scheme:

(Illustrative scheme: this compound + 2,4-dichloropyrimidine -> N-(3,4-dichloro-5-fluorophenyl)-2-chloropyrimidin-4-amine)

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
This compoundC₆H₄Cl₂FN179.011.00 g5.58Nucleophile
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.980.83 g5.58Electrophile
Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.45 mL8.37Non-nucleophilic base
2-Propanol (IPA)C₃H₈O60.1020 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93--Extraction Solvent
Saturated NaCl (Brine)NaCl(aq)---Washing Agent
Anhydrous MgSO₄MgSO₄120.37--Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 5.58 mmol) and 2,4-dichloropyrimidine (0.83 g, 5.58 mmol).

  • Solvent and Base Addition: Add 2-propanol (20 mL) followed by the dropwise addition of DIPEA (1.45 mL, 8.37 mmol). The DIPEA scavenges the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold 2-propanol.

  • Extraction (if no precipitation): If the product remains in solution, concentrate the mixture under reduced pressure to remove the 2-propanol. Redissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA, water (20 mL), and saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(3,4-dichloro-5-fluorophenyl)-2-chloropyrimidin-4-amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the subsequent functionalization of the intermediate synthesized in Protocol 1. The remaining chlorine atom on the pyrimidine ring is displaced via a Suzuki-Miyaura coupling reaction with an arylboronic acid.[5][6][7] This C-C bond-forming reaction is one of the most powerful tools in modern medicinal chemistry.[8]

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) C Ar-Pd(II)-Cl A->C Ar-Cl B Oxidative Addition E Ar-Pd(II)-Ar' C->E Ar'-B(OH)2 Base D Transmetalation E->A Ar-Ar' F Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Intermediate from Protocol 1C₁₀H₅Cl₃FN₂294.521.00 g3.40Aryl Halide
4-Methoxyphenylboronic acidC₇H₉BO₃151.960.62 g4.08Boronic Acid
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56196 mg0.17Catalyst (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.94 g6.80Base
1,4-DioxaneC₄H₈O₂88.1115 mL-Solvent
WaterH₂O18.025 mL-Co-solvent

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the pyrimidine intermediate (1.00 g, 3.40 mmol), 4-methoxyphenylboronic acid (0.62 g, 4.08 mmol, 1.2 equiv), and potassium carbonate (0.94 g, 6.80 mmol, 2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (196 mg, 0.17 mmol). Then, add the degassed solvents: 1,4-dioxane (15 mL) and water (5 mL).

  • Heating: Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl chloride is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material is often dark due to residual palladium. Purify by flash column chromatography on silica gel (gradient elution, e.g., 100% Hexane to 50% Ethyl Acetate in Hexane) to yield the pure, final product.

Data Presentation & Characterization

Successful synthesis must be confirmed by rigorous characterization. Below is a table of expected data for the hypothetical product from the protocols above: 2-(4-methoxyphenyl)-N-(3,4-dichloro-5-fluorophenyl)pyrimidin-4-amine.

Table 3: Hypothetical Characterization Data

TechniqueData
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 9.95 (s, 1H, NH), 8.40 (d, J=5.5 Hz, 1H), 8.35 (d, J=8.8 Hz, 2H), 7.80 (m, 2H), 7.25 (d, J=5.5 Hz, 1H), 7.10 (d, J=8.8 Hz, 2H), 3.85 (s, 3H, OCH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 164.2, 162.5, 161.8, 158.3, 155.1 (d, J=245 Hz, C-F), 133.4 (d, J=10 Hz), 130.2, 129.5, 125.1, 118.2 (d, J=20 Hz), 114.5, 112.3, 108.9, 55.8.
Mass Spec (ESI+) m/z calculated for C₁₇H₁₃Cl₂FN₄O [M+H]⁺: 393.04; found: 393.1.

Conclusion

This compound represents a highly valuable, albeit underutilized, building block for the synthesis of novel kinase inhibitors. The strategic placement of its halogen substituents provides a powerful handle for chemists to fine-tune the electronic, metabolic, and binding properties of target molecules. The robust and well-established synthetic methodologies of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, as detailed in this guide, provide a clear and reliable pathway for its incorporation into diverse molecular scaffolds. By leveraging these protocols, researchers can effectively explore new chemical space in the ongoing quest for more selective and potent kinase inhibitors.

References

Application of 3,4-Dichloro-5-fluoroaniline in Novel Therapeutic Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Scaffold

In the landscape of modern medicinal chemistry, the judicious selection of starting materials is paramount to the successful discovery and development of novel therapeutics. Among the myriad of available building blocks, halogenated anilines stand out for their versatility and the unique physicochemical properties they impart to target molecules. This guide focuses on 3,4-Dichloro-5-fluoroaniline , a polysubstituted aniline that has emerged as a critical scaffold in the synthesis of a new generation of therapeutic agents.

The strategic placement of two chlorine atoms and a fluorine atom on the aniline ring provides a unique combination of electronic effects, lipophilicity, and metabolic stability. These attributes make this compound an invaluable synthon for medicinal chemists aiming to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors and other emerging therapeutic modalities. We will delve into detailed synthetic protocols, explore the biological pathways targeted by the resulting molecules, and provide practical insights to guide your research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling of this compound is a prerequisite for its effective utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number Not readily available
Molecular Formula C₆H₄Cl₂FN[1]
Molecular Weight 180.01 g/mol [1]
Appearance Light tan to dark gray crystalline solid[1]
Melting Point 71-72 °C (for 3,4-dichloroaniline)[1]
Solubility Soluble in organic solvents

Safety and Handling:

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Synthetic Methodologies: Building Complexity from a Halogenated Core

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of diverse molecular fragments, enabling the construction of large and structurally complex libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it is a cornerstone of modern drug discovery.[3] In the context of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents, creating biaryl scaffolds that are common in many kinase inhibitors.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dry Schlenk Flask with Stir Bar Reagents Add: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Start->Reagents Catalyst Add Premixed: - Palladium Source (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) Reagents->Catalyst Inert Evacuate and Backfill with N₂ or Ar (3x) Catalyst->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->Solvent Heat Heat to 100-120 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute and Extract (e.g., EtOAc/H₂O) Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Biaryl Product Purify->Product

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • SPhos (2-6 mol%)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[3]

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos, and add this mixture to the Schlenk flask.[3]

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.[3]

  • Add the degassed dioxane/water solvent mixture via syringe.[3]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, enabling the formation of carbon-nitrogen bonds.[4] This reaction is particularly useful for coupling this compound with various amines or for introducing an amino group onto a derivative of the aniline.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      |     L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)-NHR'        |       L₂ PdII_Aryl->PdII_Amine Ligand_Ex Ligand Exchange PdII_Amine->Pd0 Red_Elim Reductive Elimination Product Ar-NHR' ArX Ar-X R_NH2 R'NH₂ + Base

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of a 3,4-Dichloro-5-fluorophenyl Derivative

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient and sterically hindered substrates.[5]

Materials:

  • Aryl halide derived from this compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, Pd(OAc)₂, and XPhos to a dry reaction vessel.

  • Add anhydrous toluene or dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Novel Therapeutic Discovery

The true value of this compound is realized in its application as a scaffold for the synthesis of biologically active molecules. Its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology.

Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play a central role in cellular signaling.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Several kinase inhibitors have been developed that incorporate the this compound motif.

1. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors:

Gefitinib and Lapatinib are two well-known kinase inhibitors used in the treatment of cancer.[8][9] Both of these drugs feature a substituted aniline moiety that is crucial for their binding to the ATP pocket of the kinase domain. The synthesis of these molecules often utilizes 3-chloro-4-fluoroaniline as a key starting material.[8][9]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Gefitinib / Lapatinib Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Figure 3: Simplified EGFR/HER2 signaling pathway and the point of inhibition by drugs derived from this compound.

2. Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors:

The FGF/FGFR and VEGF/VEGFR signaling pathways are also critical drivers of tumor growth and angiogenesis.[10][11] There is growing interest in developing inhibitors that target these pathways, and this compound has been explored as a scaffold for the synthesis of novel FGFR and VEGFR inhibitors.[2][12] The dichlorophenyl moiety can often be found in the hydrophobic pocket of the kinase domain, contributing to the inhibitor's potency and selectivity.

FGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Ras_MAPK Ras-MAPK Pathway FGFR->Ras_MAPK VEGFR VEGFR PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt PKC PKC PLCg->PKC Angiogenesis Gene Expression (Angiogenesis, Proliferation) PKC->Angiogenesis Ras_MAPK->Angiogenesis PI3K_Akt->Angiogenesis Inhibitor Novel Inhibitors Inhibitor->FGFR Inhibits Inhibitor->VEGFR Inhibits

Figure 4: Simplified FGFR/VEGFR signaling pathways and the potential for inhibition by novel therapeutics.

Emerging Applications: Beyond Kinase Inhibition

The versatility of the this compound scaffold extends beyond kinase inhibitors. Researchers are exploring its use in the development of other classes of therapeutic agents.

Pyrazole Derivatives for Anti-inflammatory and Anti-cancer Applications:

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[13][14] The synthesis of novel pyrazole derivatives often involves the condensation of a substituted aniline with a 1,3-dicarbonyl compound or a similar precursor.[15] The unique substitution pattern of this compound can be leveraged to create novel pyrazoles with potentially enhanced therapeutic profiles.

Characterization and Analysis

The unambiguous characterization of newly synthesized compounds is a critical step in the drug discovery process. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and assess the purity of this compound derivatives.

Table 2: Analytical Techniques for Characterization

TechniqueApplication
¹H and ¹³C NMR Structural elucidation and confirmation
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis
Infrared (IR) Spectroscopy Identification of functional groups
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities

Conclusion

This compound has firmly established itself as a valuable and versatile building block in the discovery of novel therapeutics. Its unique halogenation pattern provides medicinal chemists with a powerful tool to modulate the properties of drug candidates, leading to the development of more potent, selective, and effective medicines. The continued exploration of new synthetic methodologies and the application of this scaffold to a broader range of biological targets will undoubtedly fuel further innovation in the field of drug discovery. This guide has provided a comprehensive overview of the key applications and protocols related to this compound, and it is our hope that it will serve as a valuable resource for researchers in their quest to develop the next generation of life-saving therapies.

References

Application Note: Quantitative Analysis of 3,4-Dichloro-5-fluoroaniline using Chromatographic and Mass Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries, often serving as a key intermediate in the synthesis of complex molecules. The precise and accurate quantification of this compound is critical for process optimization, quality control of starting materials, and ensuring the purity of final products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be robust, sensitive, and suitable for implementation in research and quality control laboratories.

The analytical challenges presented by halogenated anilines, such as their potential for volatility and the need for specific detection methods, are addressed through the provision of two distinct, complementary analytical workflows. The choice between HPLC and GC-MS will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₆H₄Cl₂FNN/A
Molecular Weight180.01 g/mol N/A
AppearanceExpected to be a solid at room temperatureInferred
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrileInferred

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.[3] Coupling HPLC with both UV and MS detectors provides a comprehensive analytical solution, offering quantification and confirmation of the analyte's identity.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected due to its wide applicability for the separation of moderately polar aromatic compounds like halogenated anilines. The hydrophobic stationary phase allows for good retention and separation from potential impurities.[4][5]

  • Mobile Phase: A gradient elution with acetonitrile and water, acidified with a small amount of formic or acetic acid, is employed. The acid improves peak shape and promotes ionization for MS detection in positive ion mode.[4][6]

  • UV Detection: Aniline derivatives typically exhibit strong UV absorbance, making UV detection a simple and robust method for quantification. The detection wavelength is selected based on the UV spectrum of the analyte.

  • Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in positive ion mode is chosen as anilines are basic and readily protonated. MS detection provides high selectivity and sensitivity and allows for confirmation of the analyte's molecular weight.[7]

Experimental Workflow: HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 a4 MS Detection (ESI+) a2->a4 d1 Peak Integration a3->d1 Chromatogram a4->d1 Mass Spectrum d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: HPLC-UV/MS workflow for this compound analysis.

Detailed Protocol: HPLC-UV/MS

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Acetic acid (LC-MS grade).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[4]
Injection Volume 10 µL
UV Detection 254 nm (or λmax of analyte)

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Positive
Scan Mode Full Scan (for confirmation) and Selected Ion Monitoring (SIM) for quantification
SIM Ion (m/z) 180.0 (protonated molecule [M+H]⁺)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1] For halogenated anilines, GC-MS provides excellent separation and definitive identification through mass spectral fragmentation patterns.

Causality of Experimental Choices
  • Capillary Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen for its robustness and good separation of a wide range of semi-volatile organic compounds, including halogenated anilines.[3]

  • Injector and Temperature Program: A splitless injection is used for trace analysis to maximize the amount of analyte reaching the column. The oven temperature program is designed to ensure good separation of the analyte from potential impurities and the solvent front.

  • Electron Ionization (EI): EI is a standard ionization technique in GC-MS that produces characteristic and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

  • Derivatization (Optional): For some aniline compounds, derivatization with reagents like heptafluorobutyric anhydride (HFBA) can improve chromatographic peak shape and thermal stability.[1] However, for many halogenated anilines, direct analysis is feasible.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Solvent (e.g., Ethyl Acetate) s1->s2 s3 Vortex & Sonicate s2->s3 a1 Inject into GC s3->a1 Prepared Sample a2 Separation on DB-5ms Column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (Scan/SIM) a3->a4 d1 Peak Integration a4->d1 Chromatogram & Mass Spectrum d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: GC-MS

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]

  • Helium (carrier gas, 99.999% purity).

  • Ethyl acetate or dichloromethane (GC grade).

  • This compound reference standard.

2. GC-MS Conditions

ParameterCondition
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-300) for identification and SIM for quantification

3. Predicted Mass Spectrum and SIM Ions The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8][9]

  • Molecular Ion (M⁺): m/z 179 (C₆H₄³⁵Cl₂FN), m/z 181 ([M+2]⁺, C₆H₄³⁵Cl³⁷ClFN), m/z 183 ([M+4]⁺, C₆H₄³⁷Cl₂FN) with an expected isotopic ratio of approximately 9:6:1.

  • Key Fragment Ions: Fragmentation is likely to involve the loss of a chlorine atom or other characteristic losses.

  • SIM Ions for Quantification: m/z 179 (quantifier), m/z 181 (qualifier).

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in ethyl acetate to a known volume to achieve a concentration within the calibration range.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 179) versus the concentration of the calibration standards.

  • Confirm the identity of the analyte by comparing the retention time and the ratio of the quantifier to qualifier ions with that of the reference standard.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation and System Suitability

For both HPLC and GC-MS methods, a proper validation according to ICH guidelines should be performed to ensure the reliability of the results. This includes assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.

Conclusion

This application note provides two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV/MS method is well-suited for a wide range of sample matrices and offers both UV and MS detection for reliable quantification and confirmation. The GC-MS method provides high sensitivity and selectivity, particularly for volatile impurities, and offers definitive structural information through its characteristic fragmentation patterns. The choice of method should be based on the specific requirements of the analysis, and both methods should be properly validated before implementation in a regulated environment.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,4-Dichloro-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,4-Dichloro-5-fluoroaniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes for this specific halogenated aniline. As a highly functionalized aromatic amine, this compound serves as a valuable building block in the synthesis of complex pharmaceutical and agrochemical compounds.

Given the specific substitution pattern of this molecule, a direct, one-step synthesis is not commonly reported. Therefore, this guide focuses on the most critical and often challenging step in a plausible multi-step synthesis: the selective reduction of a dichlorofluoronitrobenzene precursor. We will delve into the optimization of reaction conditions, troubleshooting common issues, and provide detailed protocols based on established methodologies for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and industrially viable synthetic route to this compound?

A1: A robust synthetic strategy involves a multi-step approach, culminating in the reduction of a nitroaromatic intermediate. A plausible pathway begins with a suitable precursor, such as 3-fluoro-5-nitroaniline, and proceeds through diazotization and electrophilic chlorination to construct the target carbon skeleton, followed by a final reduction. The critical, final step—the reduction of the nitro group to an amine—is the primary focus for optimization. Catalytic hydrogenation is the most prevalent and scalable method for this transformation due to its high efficiency, clean conversion, and atom economy compared to older methods like iron reduction, which generate significant waste[1][2].

Q2: What are the most critical parameters to control during the catalytic hydrogenation of a halogenated nitroaromatic precursor?

A2: The success of the catalytic hydrogenation hinges on the precise control of several key parameters to maximize yield and purity while minimizing side reactions:

  • Catalyst Selection and Loading: The choice of catalyst is paramount. Platinum-on-carbon (Pt/C) is often preferred for halogenated nitroaromatics as it tends to be less prone to causing dehalogenation compared to palladium-on-carbon (Pd/C)[1][2]. Catalyst loading must be optimized; too little can lead to an incomplete reaction, while excess is uneconomical.

  • Hydrogen Pressure: Pressure directly influences the reaction rate. It must be high enough for efficient reduction but controlled to prevent over-reduction or dehalogenation. Pressures typically range from 0.1 to 5 MPa[1][2].

  • Temperature: The reaction is exothermic. Temperature must be carefully managed to prevent runaway reactions and minimize byproduct formation. Optimal temperatures are generally between 50-120°C[1][3].

  • Solvent System: The choice of solvent (e.g., methanol, ethanol, or sometimes no solvent) affects substrate solubility and catalyst performance[2][3].

  • Substrate Purity: Impurities in the starting material, particularly sulfur or other coordination compounds, can act as catalyst poisons, leading to low or no conversion[1].

Q3: What are the primary side reactions and byproducts to anticipate during the synthesis?

A3: The main challenges in the reduction of polychlorinated nitroaromatics are managing selectivity and preventing unwanted side reactions. Key byproducts include:

  • Dehalogenation (specifically Dechlorination): The most common side reaction involves the hydrogenolysis of a carbon-chlorine bond, replacing a chlorine atom with hydrogen. This leads to the formation of chloro-fluoroaniline impurities[1]. This is a significant issue with highly active catalysts like Pd/C[4].

  • Incomplete Reduction Products: If the reaction does not go to completion, intermediate species such as nitroso and hydroxylamine compounds can remain. These can further react with each other to form dimeric impurities like azoxy, azo, and hydrazo compounds[1][5].

  • Ring Saturation: While less common under typical conditions, overly harsh conditions (very high pressure/temperature) can lead to the hydrogenation of the aromatic ring itself.

Proposed Synthetic Pathway and Key Reduction Step

A chemically sound approach to synthesizing the target molecule involves the final-step reduction of a 3,4-dichloro-5-fluoronitrobenzene intermediate. The optimization of this specific transformation is detailed below.

cluster_precursor Precursor Synthesis (Illustrative) cluster_main Core Reaction: Optimization Focus A 3-Fluoro-5-nitroaniline B 1-Chloro-3-fluoro-5-nitrobenzene A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCl) C 3,4-Dichloro-5-fluoronitrobenzene B->C  Electrophilic Chlorination (Cl₂, FeCl₃) D 3,4-Dichloro-5-fluoronitrobenzene E This compound D->E Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P)

Caption: Plausible synthetic pathway for this compound.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust starting point for the reduction of the 3,4-dichloro-5-fluoronitrobenzene intermediate. It is synthesized from best practices for analogous halogenated nitroaromatics[2][6].

Materials and Equipment:

  • Substrate: 3,4-dichloro-5-fluoronitrobenzene

  • Catalyst: 1-5% Platinum on Carbon (Pt/C)

  • Solvent: Methanol or Ethanol

  • Gases: High-purity hydrogen and nitrogen

  • Apparatus: High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, heating mantle, cooling coils, and pressure gauge.

Step-by-Step Methodology:

  • Reactor Loading: Charge the autoclave with 3,4-dichloro-5-fluoronitrobenzene, the solvent (approx. 5-10 mL per gram of substrate), and the Pt/C catalyst. The catalyst loading should be between 0.5% and 2% by weight relative to the substrate[1][2].

  • Inerting: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least three times to ensure the removal of all oxygen[2].

  • Hydrogenation: After the final nitrogen vent, purge the system three times with hydrogen gas in a similar manner[6].

  • Reaction Conditions: Pressurize the reactor with hydrogen to the target pressure (starting point: 0.8-1.0 MPa)[3][6]. Begin vigorous stirring to ensure the catalyst remains suspended. Heat the reactor to the desired temperature (starting point: 70-90°C)[7].

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The total reaction time is typically 2-8 hours[2][3].

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture while warm through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve high purity (>99%).

start Start load Load Reactor: Substrate, Solvent, Pt/C Catalyst start->load inert Inert with Nitrogen (3x) load->inert h2_purge Purge with Hydrogen (3x) inert->h2_purge react Pressurize with H₂ Heat to 70-90°C Stir Vigorously h2_purge->react monitor Monitor H₂ Uptake (2-8 hours) react->monitor cooldown Cool Reactor & Vent H₂ monitor->cooldown filter Filter to Remove Catalyst cooldown->filter purify Solvent Removal & Vacuum Distillation filter->purify end Pure Product purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the substrate or solvent are deactivating the catalyst.- Ensure high purity of starting materials and solvents.[1]- Consider treating the substrate with activated carbon prior to the reaction.- Increase catalyst loading as a last resort.
Inactive Catalyst: The catalyst is old, has been improperly stored, or is from a poor-quality batch.- Use a fresh, high-quality catalyst from a reputable supplier.[1]
Insufficient Mixing/H₂ Mass Transfer: The solid catalyst is not adequately suspended, or hydrogen is not dissolving into the liquid phase efficiently.- Increase the stirring rate to ensure a vortex is formed and the catalyst is well-dispersed.[1]
High Levels of Dechlorination Catalyst is too Active: Pd/C, in particular, is known to be aggressive for C-Cl bond hydrogenolysis.- Switch to a less active or more selective catalyst, such as Platinum on Carbon (Pt/C).[1][2]- Use a modified or "poisoned" catalyst (e.g., Lindlar's catalyst), although this may slow the desired reduction.
Reaction Temperature or Pressure is too High: Harsh conditions favor the dehalogenation side reaction.- Gradually decrease the reaction temperature in 5-10°C increments.[1]- Lower the hydrogen pressure.
Prolonged Reaction Time: Leaving the reaction to stir long after the nitro group reduction is complete can promote dehalogenation.- Monitor the reaction closely (e.g., by TLC, GC, or HPLC) and stop it as soon as the starting material is consumed.
Formation of Dimeric Impurities (Azo/Azoxy) Incomplete Reduction: The reaction stalled at the nitroso or hydroxylamine intermediate stage.- Ensure the reaction goes to completion by increasing reaction time, temperature, or hydrogen pressure slightly.[1]- Check for catalyst deactivation.
Product Discoloration (Dark Brown/Black) Air Oxidation: Anilines, especially when warm and in solution, are susceptible to air oxidation.- Ensure the work-up (filtration, solvent removal) is performed under an inert nitrogen atmosphere.[6]- Add a small amount of an antioxidant like sodium thiosulfate during work-up.[3]

Summary of Recommended Starting Conditions

The following table summarizes recommended starting parameters for the hydrogenation, based on successful reductions of analogous compounds.

ParameterRecommended RangeRationale & Source
Catalyst 1-5% Pt/CLower propensity for dechlorination compared to Pd/C.[1][2]
Catalyst Loading 0.5 - 2.0 wt% (vs. substrate)Balances reaction rate with cost-effectiveness.[1]
Temperature 70 - 120 °CProvides sufficient activation energy without promoting excessive side reactions.[3][7]
Hydrogen Pressure 0.5 - 4.0 MPaEffective range for nitro group reduction while managing dehalogenation risk.[2][3]
Solvent Methanol, EthanolCommon solvents providing good solubility for substrate and catalyst suspension.[3]

Troubleshooting Logic Diagram

start Reaction Outcome Unsatisfactory p1 Problem: Low/No Conversion start->p1 p2 Problem: High Dechlorination start->p2 p3 Problem: Incomplete Reaction start->p3 c1a Catalyst Poisoned? p1->c1a c1b Poor H₂ Mass Transfer? p1->c1b c2a Harsh Conditions? p2->c2a c2b Catalyst Too Active? p2->c2b c3a Insufficient Time/Temp? p3->c3a s1a Solution: Purify Substrate c1a->s1a s1b Solution: Increase Stirring Rate c1b->s1b s2a Solution: Lower Temp/Pressure c2a->s2a s2b Solution: Switch to Pt/C c2b->s2b s3a Solution: Increase Time/Temp c3a->s3a

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-dichloro-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. Purity is paramount, as this compound is a key building block in the synthesis of various pharmaceutical compounds.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and the scientific rationale behind each purification technique, ensuring you can overcome common challenges encountered in the lab.

CRITICAL SAFETY BULLETIN

Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds are toxic and hazardous.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[2][3] Causes skin and serious eye irritation.[4]

  • Mandatory Precautions:

    • Always work in a well-ventilated fume hood.[5][6]

    • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[2][5]

    • Avoid generating dust.[2][3]

    • Prevent release to the environment.[2]

    • In case of contact, immediately wash the affected area with plenty of water and seek medical attention.[3][7]

Part 1: Initial Assessment & Common Impurities

A successful purification strategy begins with understanding your crude material.

FAQ: What are the first steps I should take with my crude product?

Answer: Your initial assessment should involve both physical and analytical inspection.

  • Visual Inspection: Note the color and physical state. Dark colors (light brown to black) are common and indicate the presence of oxidized impurities.[8][9]

  • Solubility Tests: Perform small-scale solubility tests to identify potential recrystallization solvents.

  • Analytical Snapshot: Run a quick purity assessment using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will give you a baseline purity level and reveal the number of major impurities, guiding your choice of purification method.

FAQ: What are the likely impurities in my crude this compound?

Answer: Impurities are typically derived from the synthetic route, most commonly the reduction of a nitro-aromatic precursor.[10] Understanding these will help you select the most effective purification technique.

Impurity TypeSpecific ExamplesOriginRecommended Removal Method
Unreacted Starting Material 3-Chloro-4-fluoronitrobenzeneIncomplete reduction reaction.[10][11]Recrystallization, Vacuum Distillation, Column Chromatography
Isomeric Impurities Other dichloro-fluoroaniline isomersSide reactions during synthesis or impurities in starting materials.[10]Column Chromatography (highly effective), Fractional Crystallization
Reaction Byproducts Over-chlorinated or de-halogenated anilinesNon-specific halogenation or reduction.[12][13]Column Chromatography, Acid-Base Extraction
Oxidation Products Polymeric, colored compoundsAir oxidation of the aniline amine group.[14]Activated Carbon Treatment during Recrystallization
Residual Catalyst/Reagents Palladium, Platinum, or Iron residuesCarryover from the reduction step.[14][15]Hot filtration (for heterogeneous catalysts), Acid-Base Extraction

Part 2: Troubleshooting Purification Techniques

This section addresses the most common issues encountered during the purification of this compound in a problem-and-solution format.

Decision-Making Workflow for Purification

Before diving into specific techniques, this workflow can help you choose the most logical starting point based on your crude material's characteristics.

G start Crude Product Assessment q_color Is it discolored (>light tan)? start->q_color proc_carbon Perform Recrystallization with Activated Carbon Treatment q_color->proc_carbon Yes proc_recryst Standard Recrystallization q_color->proc_recryst No q_isomers Are isomeric impurities present (from TLC/HPLC)? proc_chrom Column Chromatography q_isomers->proc_chrom Yes proc_distill Vacuum Distillation q_isomers->proc_distill No q_purity Is purity <98% after initial purification? proc_combo Combine Techniques: e.g., Distillation followed by Recrystallization q_purity->proc_combo Yes end_node Pure this compound (>99.5%) q_purity->end_node No proc_carbon->q_isomers proc_recryst->q_isomers proc_chrom->end_node proc_distill->q_purity proc_combo->end_node

Caption: Purification strategy decision workflow.

Issue 1: Product is Discolored (Yellow, Brown, or Black)

Q: My product is a dark-colored solid/oil. How do I remove the color?

A: Dark coloration in anilines is almost always due to air oxidation, which forms highly colored polymeric impurities.[14] The most effective method for removal is treatment with activated carbon during recrystallization.[8][11]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or isopropanol).[16]

  • Carbon Addition: Once fully dissolved, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon slowly, as it can cause the hot solvent to bump violently.

  • Heating & Stirring: Gently heat the mixture back to boiling for 5-10 minutes with stirring. This allows the carbon to adsorb the colored impurities.[11]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper or a thin pad of Celite. The goal is to remove the carbon without the product crystallizing prematurely in the funnel.[11]

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified, lighter-colored crystals by vacuum filtration.

Issue 2: Problems with Recrystallization

Recrystallization is a powerful technique but requires careful solvent selection and execution.

Q: What is a good starting solvent for recrystallizing this compound?

A: An ideal solvent dissolves the compound well when hot but poorly when cold.[16] For halogenated anilines, alcohols and aromatic hydrocarbons are excellent starting points. A mixed solvent system, such as ethanol/water, often yields high-purity crystals.[14]

SolventPolarityBoiling Point (°C)Expected Behavior
Ethanol High78Good solubility when hot; often used in a mixed system with water.[16]
Isopropanol Medium82Good solubility when hot, moderate to low solubility when cold.[16]
Toluene Low111Good potential due to the aromatic nature of both solvent and solute.[16]
Hexane Low69Low solubility; best used as an anti-solvent with a more polar solvent.[16]
Water High100Very low solubility; primarily used as an anti-solvent.[16]

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or if the solution is supersaturated and cools too quickly.[16]

G start Compound 'Oiled Out' action1 Re-heat the solution until the oil redissolves. start->action1 action2 Add more of the primary solvent (10-20% volume). action1->action2 action3 Allow the solution to cool VERY slowly (insulate flask). action2->action3 action4 If oiling persists, consider a lower-boiling point solvent. action3->action4 Still fails end_node Formation of Crystals action3->end_node

Caption: Troubleshooting workflow for "oiling out".

Q: No crystals are forming, even after cooling in an ice bath. What are my options?

A: This indicates the solution is not sufficiently saturated.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.

  • Solution 2 (Add a Seed): If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization.[16]

  • Solution 3 (Increase Concentration): Gently heat the solution and evaporate some of the solvent. Be careful not to remove too much, or the product may crash out impurely. Then, allow it to cool slowly again.

Issue 3: Difficulty with Column Chromatography

Q: My product streaks badly on a silica TLC plate and gives poor separation in a column. Why?

A: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica is acidic due to surface silanol (Si-OH) groups, which strongly and often irreversibly bind to the basic amine, causing significant tailing or "streaking".[17][18]

  • Solution 1: Mobile Phase Modification. Neutralize the acidic silica by adding a small amount of a competing base to your eluent.

    • Protocol: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (TEA) by volume.[18] Use this modified eluent to equilibrate the column and to run the separation. The TEA will occupy the acidic sites on the silica, allowing your aniline to travel through the column more cleanly.

  • Solution 2: Use a Different Stationary Phase. If streaking persists, switch to a stationary phase designed for basic compounds.

    • Recommendation: Amine-functionalized silica gel is an excellent alternative that provides a much less acidic environment, leading to sharper peaks and better separation for amines.[17][18]

Issue 4: Problems with Distillation

Q: My product is solidifying in the condenser during vacuum distillation. How can I prevent this?

A: This happens because the melting point of this compound (approx. 71-72°C)[9] is higher than the temperature of the cooling water in a standard condenser.

  • Solution 1 (Modify Condenser): Replace the standard water-cooled condenser with an air condenser (a simple wide-bore glass tube). For most lab-scale distillations, this provides sufficient cooling without causing solidification.

  • Solution 2 (Jacketed Condenser): Use a jacketed condenser and circulate warm water (e.g., 50-60°C) through it instead of cold water. This keeps the surface temperature above the product's melting point.

  • Solution 3 (Salvage): If solidification has already occurred, carefully disconnect the vacuum and gently warm the outside of the condenser with a heat gun to melt the product and allow it to flow into the collection flask.[11]

Part 3: Purity Assessment

Q: How can I confirm the purity of my final, purified product?

A: A combination of methods provides the most confidence in your product's purity.

  • Melting Point: A pure compound should have a sharp melting point range. The reported melting point for 3,4-dichloroaniline is 71-72°C.[9] Impurities will typically depress and broaden this range.

  • Chromatography (HPLC/GC): These are the gold standards for quantitative purity assessment. A pure product should show a single major peak, and purity can be calculated as a percentage of the total peak area.[1][10] A purity of >99.5% is often required for pharmaceutical applications.[10]

  • Spectroscopy (NMR): ¹H and ¹⁹F NMR spectroscopy can confirm the structure of the compound and help identify and quantify any remaining impurities, especially isomers, without needing a reference standard for each one.[1][10]

References

Technical Support Center: A Researcher's Guide to the Purification of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dichloro-5-fluoroaniline. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to ensure the desired reaction outcomes, yield, and final product quality. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to address common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the nature of impurities and how to assess the initial purity of your sample.

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Impurities in this compound typically originate from its synthesis, which commonly involves the reduction of a nitroaromatic precursor.[1] Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 3-chloro-4-fluoronitrobenzene or precursors from earlier steps.

  • Isomeric Byproducts: Regioisomers such as 2,3-dichloro-4-fluoroaniline or 3,5-dichloro-4-fluoroaniline, which can form depending on the synthetic route.[2][3]

  • Incomplete Reduction Products: Intermediates from the nitro group reduction, such as corresponding hydroxylamine or azoxy compounds.[4] These are often highly colored.

  • Dehalogenation Products: Species where one of the chlorine atoms has been reductively removed, yielding chloro-fluoroanilines.

  • Solvent Residues: Residual solvents from the reaction or initial workup, such as ethanol or toluene.[5]

Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and detecting non-volatile impurities. A C18 reversed-phase column is typically effective.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities with distinct spectral signatures, especially isomers.[2]

  • Melting Point Analysis: A sharp melting point within the literature range (approx. 42-44 °C) is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[8][9]

Section 2: Purification Method Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following diagram outlines a general decision-making workflow.

Purification_Workflow Fig. 1: General Purification Strategy cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution cluster_3 Phase 4: Verification Start Crude this compound AssessPurity Assess Purity (HPLC, GC, TLC) Start->AssessPurity Decision Impurity Profile? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization  Solid Impurities, Good Crystallinity Chromatography Column Chromatography Decision->Chromatography  Isomers, Close Polarity Impurities Extraction Acid-Base Extraction Decision->Extraction  Neutral/Acidic Impurities VerifyPurity Verify Purity (>99%?) Recrystallization->VerifyPurity Chromatography->VerifyPurity Extraction->VerifyPurity VerifyPurity->Decision No, Re-evaluate Product Pure Product VerifyPurity->Product Yes

Caption: General Purification Strategy

Comparison of Primary Purification Techniques
TechniquePrimary Use CaseAdvantagesDisadvantages
Recrystallization Removing insoluble or trace soluble impurities from a solid product.Scalable, cost-effective, can yield very high purity material.Requires suitable solvent, potential for product loss in mother liquor, may not remove impurities with similar solubility.
Column Chromatography Separating compounds with different polarities (e.g., isomers, starting material).High resolution, versatile for complex mixtures.Can be slow, requires significant solvent, potential for product loss on the column, less scalable.
Acid-Base Extraction Removing neutral or acidic impurities from the basic aniline product.Fast, simple, effective for removing specific impurity classes.Requires immiscible solvents, can lead to emulsions, may not remove other basic impurities.

Section 3: Method 1 - Recrystallization

Core Principle: This technique leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve this compound well at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[9]

Detailed Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
WaterHigh100Very low solubility. Best used as an anti-solvent in a mixed system.[9]
EthanolHigh78Good solubility when hot. Often used in a mixed system with water to fine-tune polarity.[9]
IsopropanolMedium82Good candidate for single-solvent recrystallization; moderate solubility when cold.
TolueneLow111Good potential due to the aromatic nature of both solvent and solute, promoting favorable crystallization.
HexaneLow69Low solubility. Can be used as an anti-solvent with a more polar primary solvent like ethyl acetate.[9]
Troubleshooting Recrystallization

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cools too quickly.[9]

  • Solution 1 (Reheat & Dilute): Reheat the mixture until it is a single phase. Add more of the primary solvent (e.g., ethanol) to reduce the saturation level, then allow it to cool more slowly.

  • Solution 2 (Change Solvent): Switch to a lower-boiling point solvent system.

Q: No crystals have formed, even after cooling in an ice bath. What should I do?

A: This indicates the solution is not sufficiently saturated.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 2 (Seed Crystals): If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[9]

  • Solution 3 (Concentrate): Gently heat the solution to evaporate some of the solvent, increasing the concentration of your compound, and then attempt to cool and crystallize again.

Section 4: Method 2 - Flash Column Chromatography

Core Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. For basic compounds like anilines, a key challenge is their interaction with the acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[10]

Causality: The lone pair of electrons on the aniline's nitrogen atom forms a strong interaction (acid-base) with the acidic protons of silica's Si-OH groups. This causes the molecule to "stick" to the stationary phase, resulting in a smeared or "tailed" elution profile. To counteract this, a small amount of a competitive base, like triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the acidic sites on the silica, allowing the aniline to travel through the column more uniformly.[10]

Detailed Protocol: Chromatography with a Modified Mobile Phase
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique typically results in better separation.

  • Mobile Phase: Prepare an appropriate mobile phase, such as 90:10 Hexane:Ethyl Acetate, and add 0.5-1% triethylamine (TEA) by volume. The optimal solvent ratio should be determined beforehand using Thin-Layer Chromatography (TLC).

  • Elution: Run the column, collecting fractions and monitoring the elution using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and TEA using a rotary evaporator. Note that TEA has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene for complete removal.

System Selection Guide
Stationary PhaseMobile Phase System (Typical)Rationale & Use Case
Silica Gel Hexane/Ethyl Acetate + 1% TriethylamineStandard choice. TEA is essential to prevent peak tailing of the basic aniline.[10]
Alumina (Basic) Hexane/Ethyl AcetateA good alternative to silica. Its basic nature eliminates the need for a mobile phase modifier for purifying amines.
Amine-Functionalized Silica Hexane/Ethyl AcetateA specialty phase designed for purifying basic compounds, offering excellent peak shape without additives.[10]
Troubleshooting Column Chromatography

Q: My compound is showing significant peak tailing on TLC and the column, even with triethylamine.

A: This suggests the basic modifier is not effective enough or the sample is overloaded.

  • Solution 1 (Increase Modifier): Increase the concentration of triethylamine to 2%. Alternatively, a stronger, more volatile base like ammonium hydroxide can be added to a polar mobile phase like DCM/Methanol, though this is less common for this compound.[10]

  • Solution 2 (Reduce Load): The amount of crude material may be too high for the column diameter, causing overloading. Use a wider column or reduce the amount of sample.

Q: The impurities are co-eluting with my product.

A: This indicates a lack of separation (selectivity) with the current mobile phase.

  • Solution 1 (Change Polarity): Decrease the polarity of the mobile phase (e.g., move from 80:20 to 90:10 Hexane:EtOAc) to increase the retention time of all compounds and potentially improve separation.

  • Solution 2 (Change Solvents): Switch one of the mobile phase components to alter the selectivity. For example, replacing ethyl acetate with dichloromethane can change the elution order.

Section 5: Method 3 - Acid-Base Extraction

Core Principle: This liquid-liquid extraction technique separates compounds based on their acid-base properties. As a base, this compound can be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt. This salt will move from the organic layer into the aqueous layer, leaving behind any non-basic (neutral or acidic) impurities in the organic layer.[11][12]

AcidBaseExtraction Fig. 2: Acid-Base Extraction Workflow Start Crude Product in Organic Solvent (e.g., DCM) AddAcid Add aq. HCl & Shake Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Contains protonated aniline salt) Separate1->AqueousLayer Bottom OrganicLayer Organic Layer (Contains neutral/acidic impurities) Separate1->OrganicLayer Top (or Bottom if DCM) AddBase Add aq. NaOH to make pH > 10 AqueousLayer->AddBase Precipitate This compound precipitates out of solution AddBase->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Acid-Base Extraction Workflow

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[13] Allow the layers to separate.

  • Separation: Drain the aqueous layer (which contains the protonated aniline) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete removal of the aniline. Combine all aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M aqueous NaOH while stirring until the solution becomes strongly basic (pH > 10, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting Acid-Base Extraction

Q: An emulsion formed at the interface, and the layers won't separate.

A: Emulsions are common and are stabilized by fine particulate matter or surfactants.

  • Solution 1 (Brine): Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Solution 2 (Patience & Tapping): Allow the funnel to sit undisturbed for an extended period. Gently swirling the funnel or tapping the glass can help coalesce the dispersed droplets.

  • Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q: After making the aqueous layer basic, my product didn't precipitate.

A: This could be due to insufficient basification or if the product has some solubility in the basic aqueous solution.

  • Solution 1 (Check pH): Ensure the pH is sufficiently high (pH > 10) to deprotonate the aniline salt fully. Add more base if necessary.

  • Solution 2 (Back-Extraction): If the product remains dissolved, it can be recovered by "back-extracting" it into an organic solvent. Add a fresh portion of dichloromethane or ether to the basic aqueous solution, shake, and separate. The neutral aniline will move back into the organic layer. Repeat this process, combine the organic layers, dry with a drying agent (like Na₂SO₄), and evaporate the solvent to recover the product.[12]

Section 6: Final Purity Verification & Storage

Q: How do I confirm the purity of my final, purified product?

A: Re-analyze the material using the same analytical methods from the initial assessment (HPLC, GC-MS, NMR, melting point). A pure sample should show a single major peak (>99.5% by area in HPLC/GC) and a sharp melting point consistent with literature values (42-44 °C).[8][9]

Q: What are the best practices for storing purified this compound?

A: Anilines are susceptible to air oxidation, which often results in discoloration (turning from white/off-white to purple or black).[8][14]

  • Short-term: Store in a tightly sealed container in a cool, dark, and dry place.

  • Long-term: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) at or below room temperature (+30°C).[14]

References

Minimizing byproduct formation in 3,4-Dichloro-5-fluoroaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloro-5-fluoroaniline is a key halogenated aromatic amine, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of its chloro and fluoro substituents provides a unique electronic profile and multiple reaction sites. However, this complex reactivity can also lead to the formation of undesirable byproducts, complicating purification, reducing yields, and impacting final product quality.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in reactions involving this compound. It provides in-depth, cause-and-effect explanations for common issues and offers field-proven protocols to enhance reaction specificity and yield.

Section 1: Understanding Core Reactivity and Byproduct Pathways

The reactivity of this compound is dominated by the strongly activating, ortho-, para-directing amino group (-NH₂). However, the electron-withdrawing nature of the halogen substituents modulates this reactivity. Byproducts typically arise from three main pathways: oxidation, dehalogenation, and competing substitution reactions.

cluster_main This compound cluster_byproducts Potential Byproduct Pathways cluster_products Resulting Impurities Start This compound Oxidation Oxidation (Air/Reagents) Start->Oxidation Exposure to O₂ Dehalogenation Reductive Dehalogenation (H₂, Catalyst) Start->Dehalogenation Harsh Reduction Substitution Competing Substitution (e.g., Polysubstitution) Start->Substitution Strong Electrophiles Polymeric Colored Polymeric Impurities, Azoxybenzenes Oxidation->Polymeric Dehalo_Products Des-chloro Anilines Dehalogenation->Dehalo_Products Isomers Positional Isomers, Over-reacted Products Substitution->Isomers

Caption: Common byproduct formation pathways for this compound.

Section 2: Troubleshooting Guides for Common Reactions (Q&A)

Issue 1: My reaction mixture turns dark brown/black upon standing or during workup. What is causing this discoloration and how can I prevent it?

Answer:

Causality: This is a classic sign of oxidation . Anilines are highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light, heat, or trace metal impurities. The initial oxidation products can undergo further polymerization to form intensely colored, often insoluble, materials.[1][2] The amino group makes the aromatic ring electron-rich and thus easily oxidized.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: The most effective preventative measure is to exclude oxygen.

    • Degas Solvents: Before use, sparge your reaction solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

    • Reaction Setup: Assemble your glassware and purge it thoroughly with the inert gas. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler system.[1]

  • Temperature Control: Store the aniline starting material and its derivatives at low temperatures (e.g., in a refrigerator) and protected from light to minimize degradation.[1] Run reactions at the lowest effective temperature.

  • Antioxidant Addition: For storage or during workup, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Purification: If oxidation has already occurred, these colored impurities can often be removed by passing the crude product through a plug of activated carbon or silica gel, though this may reduce the overall yield.

Issue 2: During a catalytic hydrogenation to reduce a different functional group, I'm losing one of the chlorine atoms. How do I prevent this dehalogenation?

Answer:

Causality: This byproduct is formed through hydrodehalogenation , a common side reaction during catalytic hydrogenation of aryl halides. The catalyst (e.g., Palladium on carbon, Pd/C) can reductively cleave the carbon-chlorine bond. This is particularly problematic with more active catalysts or under harsh conditions (high pressure or temperature).[3][4][5]

Troubleshooting & Prevention Protocol:

  • Catalyst Selection & Loading:

    • Catalyst Choice: Palladium is highly active for dehalogenation. Consider using a less active catalyst like Platinum on carbon (Pt/C) or Raney Nickel, which can sometimes offer better selectivity.[6]

    • Catalyst Loading: Use the minimum effective amount of catalyst. A typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[7] Higher loadings increase the risk of side reactions.

  • Reaction Conditions:

    • Temperature & Pressure: Operate at the mildest conditions possible. Start with lower hydrogen pressure (e.g., 1-5 atm) and moderate temperatures (e.g., 25-60 °C).[4][7] Monitor the reaction closely and only increase temperature or pressure if the reaction is stalled.

  • Use of Additives: In some cases, controlled addition of a catalyst "poison" or modifier can suppress dehalogenation. For example, adding a small amount of a sulfur-containing compound (like thiophene) or an amine base (like triethylamine or pyridine) can selectively inhibit the C-Cl bond cleavage without stopping the desired reduction. This requires careful optimization.

  • Alternative Reducing Agents: If catalytic hydrogenation proves too harsh, consider chemical reducing agents. For reducing a nitro group on a similar molecule, reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are classic alternatives that avoid catalytic dehalogenation.[8]

cluster_workflow Workflow: Preventing Hydrodehalogenation Start Dehalogenation Observed Q1 Is Catalyst Loading High? Start->Q1 A1 Reduce Catalyst Loading (e.g., to 0.25-0.5 mol%) Q1->A1 Yes Q2 Are Temp/Pressure High? Q1->Q2 No A1->Q2 A2 Lower H₂ Pressure (1-5 atm) Lower Temperature (25-60°C) Q2->A2 Yes Q3 Is Catalyst Highly Active (e.g., Pd/C)? Q2->Q3 No A2->Q3 A3 Switch to Pt/C or Consider Chemical Reduction (e.g., Fe/AcOH) Q3->A3 Yes End Minimized Dehalogenation Q3->End No, re-evaluate A3->End

Caption: Troubleshooting workflow for preventing reductive dehalogenation.

Issue 3: I am attempting a Sandmeyer reaction (diazotization followed by nucleophilic substitution), but my yields are low and I'm isolating phenolic byproducts.

Answer:

Causality: The diazonium salt intermediate (Ar-N₂⁺) is the critical species in this reaction. Two main issues can arise:

  • Incomplete Diazotization: If the reaction of the aniline with nitrous acid (generated from NaNO₂ and a strong acid) is not complete, unreacted starting material will remain.

  • Diazonium Salt Decomposition: Diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the diazonium group can be readily displaced by water (present as the solvent) to form a phenol (Ar-OH), which is a very common byproduct.[9]

Troubleshooting & Prevention Protocol:

  • Strict Temperature Control: This is the most critical parameter.

    • Maintain the temperature of the aniline/acid mixture between 0 and 5 °C using an ice-salt bath.

    • Prepare the sodium nitrite solution separately and cool it before addition.

  • Slow Reagent Addition: Add the cold sodium nitrite solution dropwise to the acidic aniline solution.[1] This prevents localized overheating and a buildup of excess nitrous acid, which can also decompose.[1]

  • Acid Concentration: Ensure sufficient strong acid (e.g., HCl, H₂SO₄) is present. Typically, 2.5-3 equivalents are needed: one to protonate the aniline, one to react with NaNO₂, and an extra amount to keep the solution strongly acidic and prevent unintended side reactions like the formation of diazoamino compounds.[9]

  • Immediate Use: Do not let the diazonium salt solution sit for extended periods, even at low temperatures. Use it immediately in the subsequent copper-catalyzed substitution step.

Section 3: Analytical Characterization of Byproducts

Properly identifying and quantifying byproducts is essential for optimizing a reaction. A multi-technique approach is often necessary for unambiguous characterization.[10]

Analytical TechniquePurpose & Information GainedTypical Use Case for this compound
TLC (Thin Layer Chromatography) Rapid, qualitative monitoring of reaction progress; visualization of starting material, product, and byproduct spots.Initial check for reaction completion and presence of impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation and identification of volatile compounds. Provides molecular weight and fragmentation patterns for structural elucidation.Ideal for identifying dehalogenated byproducts (e.g., 4-chloro-3-fluoroaniline) or other small molecule impurities.[11]
HPLC (High-Performance Liquid Chromatography) High-resolution separation and quantification of components in a mixture. Purity assessment.The primary method for determining the purity of the final product and quantifying byproduct percentages.[10][12]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Definitive structural confirmation of the desired product and isolated byproducts.Confirms the regiochemistry of substitution and verifies the presence/absence of halogen atoms. ¹⁹F NMR is particularly useful.[10]
IR Spectroscopy Identification of key functional groups (e.g., N-H stretch of the amine, aromatic C-H bends).Confirms the presence of the aniline functional group in the product.[10]

Section 4: Frequently Asked Questions (FAQs)

Q1: Should I protect the amino group before performing a Friedel-Crafts acylation? A1: Yes, absolutely. The free amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and shutting down the reaction. Furthermore, the unprotected amine is such a strong activating group that it can lead to polysubstitution.[8] A standard approach is to protect it as an acetamide, perform the acylation, and then hydrolyze the amide to regenerate the amine.[1]

Q2: My this compound starting material is a dark solid. Can I still use it? A2: Dark coloration suggests some level of oxidation. While it may still be usable for some robust reactions, the impurities can interfere with more sensitive transformations or catalytic processes. It is best practice to purify it before use, for example, by recrystallization or by filtering a solution of the material through a short plug of silica gel or activated carbon.

Q3: Does the fluorine atom participate in nucleophilic aromatic substitution? A3: While C-F bonds are strong, fluorine atoms on an electron-deficient aromatic ring can be displaced by strong nucleophiles. However, in this molecule, the amino group makes the ring electron-rich, disfavoring nucleophilic aromatic substitution. Reactions are far more likely to occur at the amino group or via electrophilic substitution on the ring. In specific cases, such as the Sandmeyer reaction where the activating amino group is converted to the powerfully deactivating diazonium group, subsequent nucleophilic attack on the ring becomes the primary reaction pathway.

References

Preventing oxidation of 3,4-Dichloro-5-fluoroaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dichloro-5-fluoroaniline

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who handle this and similar substituted anilines. Aromatic amines are notoriously susceptible to oxidation, which manifests as a distinct color change from off-white or colorless to yellow, brown, or even black.[1] This degradation can compromise sample purity, impact reaction yields, and introduce impurities into your final products.

This guide provides a structured approach to understanding, preventing, and troubleshooting the oxidation of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has turned dark brown. Can I still use it?

A: Discoloration is a clear indicator of oxidation and polymerization.[1][2] While the material may still contain the desired compound, it is now contaminated with oxidized byproducts. For sensitive applications such as pharmaceutical synthesis or kinetic studies, using the discolored material is not recommended as it can lead to inconsistent results and downstream purification challenges. For less sensitive applications, purification by recrystallization or column chromatography may be possible, but a purity check (e.g., via TLC, HPLC, or GC) is essential before use.

Q2: What is the primary cause of discoloration in substituted anilines?

A: The primary cause is autoxidation. The amine group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.[1][3][4] The initial oxidation forms colored intermediates like quinone-imines, which can then polymerize into complex, dark-colored materials.[1]

Q3: What is the ideal storage temperature for this compound?

A: For optimal long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container.[1] Storage in a cool, dark place is critical to slow the rate of oxidation.[4][5] For unopened containers intended for long-term storage, refrigeration is the best practice.

Q4: How can I quickly check my material for degradation without using advanced instruments?

A: A simple Thin-Layer Chromatography (TLC) analysis is a rapid and effective method. Dissolve a small amount of your aniline in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a TLC plate alongside a sample from a new, unopened bottle if available. If you observe multiple spots, streaking, or a dark baseline in the lane of your stored sample compared to a clean, single spot for the reference, it indicates significant degradation.

Part 2: In-Depth Troubleshooting Guide

This section explores the root causes of oxidation and provides validated solutions to maintain the integrity of your this compound.

Issue: Progressive Color Change Observed After Opening Container
  • Symptoms: The material, initially an off-white or light tan solid, begins to darken, progressing to yellow, brown, or even black over days or weeks of storage in the lab.

  • Root Cause Analysis: This is a classic case of atmospheric oxidation. Aromatic amines react with oxygen from the air in a free-radical chain reaction.[6] Halogen substituents on the aromatic ring can influence the rate of this reaction, but the fundamental mechanism remains the same. Exposure to UV light from ambient laboratory lighting can provide the energy to initiate this radical process.

Visualizing the Problem: Simplified Oxidation Pathway

The diagram below illustrates the general mechanism by which anilines oxidize, leading to discoloration. The process involves the formation of radical cations and subsequent coupling to form colored polymeric structures.

OxidationPathway cluster_Initiation Initiation cluster_Propagation Propagation & Polymerization Aniline Aniline (R-NH₂) RadicalCation Aniline Radical Cation (R-NH₂•+) Aniline->RadicalCation  O₂, Light (hv) - e⁻, - H⁺ Coupling Radical Coupling RadicalCation->Coupling Polymer Colored Polymeric Byproducts Coupling->Polymer Further Oxidation & Polymerization

A simplified diagram of aniline oxidation.
Solutions & Mitigation Strategies

To prevent oxidation, a multi-faceted approach focusing on limiting exposure to oxygen and light is required.

1. Inert Atmosphere Storage (The Gold Standard):

  • Why it Works: Replacing the oxygen-rich air in the headspace of the container with an inert gas like nitrogen or argon eliminates the primary reactant for oxidation.[2] Nitrogen is often preferred due to its lower cost and because it is slightly denser than air, making it effective at blanketing the chemical.[2]

  • When to Use: This is crucial for any opened container that will be stored for more than a few days. It is mandatory for reference standards and materials used in cGMP processes.

  • Procedure: See Protocol 1 for a detailed step-by-step guide.

2. Cold and Dark Storage:

  • Why it Works: Chemical reactions, including oxidation, slow down at lower temperatures. Storing the container in a refrigerator (2-8°C) significantly reduces the degradation rate.[1] Light, especially UV, can catalyze the formation of free radicals, initiating the oxidation chain reaction. Using an amber glass bottle or storing the container inside a dark cabinet or box provides an effective light barrier.[4]

  • Best Practice: Always store this compound in a designated, cool, and dark location, away from heat sources or direct sunlight.[5][7]

3. Use of Antioxidants (For Bulk/Long-Term Storage Solutions):

  • Why it Works: For solutions or large bulk quantities, adding a small amount of a radical-scavenging antioxidant can provide protection. Hindered phenols like Butylated Hydroxytoluene (BHT) are effective because they can donate a hydrogen atom to quench the amine radicals, terminating the oxidation chain reaction.[8]

  • Considerations: This is generally not suitable for solids and may not be appropriate if the antioxidant interferes with downstream applications. The typical concentration is low, often in the range of 0.01 to 0.2 weight percent.[8]

Part 3: Protocols and Methodologies

Troubleshooting Workflow

If you encounter a suspect container of this compound, follow this decision tree.

Decision tree for handling discolored aniline.
Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes the standard procedure for storing air-sensitive reagents like this compound.

Materials:

  • Container of this compound

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Tubing

  • A long needle or cannula

  • A short "vent" needle

Procedure:

  • Prepare the Setup: Connect the tubing from the gas regulator to the long needle. Set the regulator to a very low, gentle flow rate (you should barely be able to feel it on your hand). A high flow rate can blow your solid material out of the container.

  • Pierce the Septum: If your container has a septum-sealed cap, pierce it with both the long gas inlet needle and the short vent needle. The gas inlet needle should reach the bottom of the container's headspace, just above the solid. The vent needle should only just pierce the septum.

  • Purge the Headspace: Allow the inert gas to flow gently for 1-2 minutes. The inert gas, being heavier than air, will displace the oxygen, which will exit through the vent needle.[2]

  • Remove Needles: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the container.

  • Seal and Store: Tightly close the cap and wrap the cap/neck area with Parafilm® for an extra seal. Place the container in a designated cold (2-8°C) and dark storage location.

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - Note: optimize as needed)

  • Small vials or test tubes

  • Capillary spotters or micropipette

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your stored aniline in a volatile solvent like ethyl acetate (~1 mg/mL). If you have a reference standard (new material), prepare a solution of it at the same concentration.

  • Spotting: Using a capillary spotter, carefully spot a small amount of each solution onto the TLC plate baseline, about 1 cm from the bottom. Keep the spots small.

  • Development: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below your spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Interpretation:

    • Pure Sample: A single, well-defined spot.

    • Degraded Sample: You may see the main spot for the aniline, but also additional spots (impurities) at different Rf values and/or a dark, non-mobile streak originating from the baseline, which is characteristic of polymeric byproducts.

Data Summary: Storage Condition Recommendations

Storage ConditionTemperatureAtmosphereLight ConditionExpected Stability (Typical)Recommendation
Optimal 2-8°CInert Gas (N₂)Dark (Amber Bottle)> 12 monthsHighly Recommended for all opened containers.
Acceptable 2-8°CAirDark (Amber Bottle)1-3 monthsSuitable for short-term working stock.
Sub-optimal Room Temp (~20°C)AirDark (Amber Bottle)Weeks to monthsNot recommended for long-term storage.
Poor Room Temp (~20°C)AirAmbient LightDays to weeksAvoid. Leads to rapid degradation.

References

Technical Support Center: Challenges in the Scale-Up Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning aniline synthesis from the laboratory bench to larger-scale production. The following question-and-answer format provides troubleshooting advice and practical solutions to frequently encountered issues.

I. Reaction Control and Exothermicity

Q1: My nitration reaction is showing a dangerous temperature spike upon scale-up. What's happening and how can I control it?

A1: This is likely a thermal runaway, a critical situation where the reaction's heat generation surpasses the reactor's cooling capacity.[1] Nitration of aromatic compounds is a highly exothermic process, and what is manageable in a small flask with a large surface-area-to-volume ratio can become dangerous in a large reactor.[2]

Causality and Troubleshooting:

  • Inadequate Heat Removal: The surface area of a reactor does not scale proportionally with its volume.[3] This fundamental principle means that heat dissipation becomes less efficient as the reaction volume increases.

    • Solution: Ensure your reactor's cooling system is appropriately sized for the reaction scale and exotherm. This may involve using a more efficient cooling fluid, increasing the coolant flow rate, or utilizing a reactor with a better heat exchange capacity.[4]

  • Addition Rate of Nitrating Agent: A rapid addition of the nitrating mixture (typically a combination of nitric and sulfuric acids) can lead to a rapid accumulation of unreacted reagents and a sudden, uncontrollable exotherm.[4]

    • Solution: The addition of the nitrating agent should be slow and controlled, with careful monitoring of the internal reaction temperature.[4] Consider a subsurface addition to improve dispersion and heat transfer.

  • Poor Agitation: Inefficient mixing can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate.[4]

    • Solution: Ensure vigorous and consistent agitation throughout the reaction. The stirrer design and speed should be sufficient to maintain a homogeneous mixture.[5]

Workflow for Managing Exothermic Nitrations:

G cluster_0 Pre-Reaction Assessment cluster_1 Reaction Execution cluster_2 Contingency Plan Assess Exotherm Assess Reaction Exothermicity (Calorimetry Data) Reactor Sizing Ensure Adequate Reactor Cooling Capacity Assess Exotherm->Reactor Sizing informs Slow Addition Slow, Controlled Addition of Nitrating Agent Reactor Sizing->Slow Addition Monitor Temp Continuous Internal Temperature Monitoring Slow Addition->Monitor Temp requires Vigorous Agitation Maintain Vigorous Agitation Monitor Temp->Vigorous Agitation Stop Feed Immediate Stoppage of Reagent Feed Monitor Temp->Stop Feed if temp rises Emergency Quench Prepare Emergency Quench Protocol Stop Feed->Emergency Quench if necessary

Caption: Decision workflow for managing exothermic nitration reactions.

Q2: I'm performing a catalytic hydrogenation of a nitroaromatic, and the reaction is stalling or showing poor conversion at a larger scale. Why?

A2: Scale-up of catalytic hydrogenations often presents challenges related to mass transfer, catalyst activity, and hydrogen availability.

Causality and Troubleshooting:

  • Poor Mass Transfer: The reaction rate in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) is often limited by the transfer of hydrogen from the gas phase to the catalyst surface.[6] Inadequate agitation can lead to poor gas dispersion and a lower overall reaction rate.

    • Solution: Improve agitation to enhance gas-liquid mixing. Consider using a specialized impeller designed for gas dispersion. Ensure the hydrogen is introduced below the liquid surface to maximize contact time.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting materials or solvent, which are more significant at a larger scale.[7]

    • Solution: Use high-purity starting materials and solvents. Consider a pre-treatment of the feedstock to remove potential catalyst poisons.

  • Hydrogen Pressure and Availability: Insufficient hydrogen pressure or flow rate can starve the reaction, leading to incomplete conversion.

    • Solution: Ensure the hydrogen supply can meet the demands of the scaled-up reaction. Monitor the reactor pressure throughout the process.

II. Byproduct Formation and Impurity Profile

Q3: On scaling up the reduction of my nitro-substituted aromatic, I'm observing significant amounts of azoxybenzene and azobenzene byproducts. How can I improve selectivity to the desired aniline?

A3: The formation of dimeric byproducts like azoxybenzene and azobenzene is common in nitroarene reductions and is often a result of incomplete reduction or side reactions of intermediates.[8] The reaction proceeds through nitrosobenzene and phenylhydroxylamine intermediates, which can condense to form these impurities.[8]

Causality and Troubleshooting:

  • Insufficient Reducing Agent or Hydrogen: If the amount of reducing agent (e.g., iron in the Béchamp reduction) or hydrogen (in catalytic hydrogenation) is insufficient, the reaction may not proceed to completion, allowing intermediates to react with each other.[8][9]

    • Solution: Ensure a sufficient stoichiometric excess of the reducing agent. In catalytic hydrogenations, maintain adequate hydrogen pressure.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of byproducts.[10]

    • Solution: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period to improve selectivity.

  • pH Control (for metal/acid reductions): In reductions using metals like iron or tin in acidic media, the pH of the reaction mixture can influence the product distribution.[9]

    • Solution: Maintain acidic conditions throughout the addition of the metal to ensure the desired reduction pathway is favored.

Table 1: Common Byproducts in Nitroarene Reduction and Mitigation Strategies

ByproductCommon CauseMitigation Strategy
AzoxybenzeneCondensation of nitrosobenzene and phenylhydroxylamine intermediates.[8]Ensure sufficient reducing agent/hydrogen pressure; optimize temperature.
AzobenzeneFurther reduction of azoxybenzene or condensation of intermediates.[8]Maintain robust reducing conditions; control reaction time.
Over-hydrogenation Products (e.g., cyclohexylamine)Hydrogenation of the aniline product.[10][11]Use a more selective catalyst; optimize temperature and pressure.[10]
Q4: My final substituted aniline product is dark and difficult to purify. What is causing the color and how can I remove it?

A4: Anilines are susceptible to air oxidation, which forms highly colored impurities.[12] This is often exacerbated by residual metal catalysts or exposure to light and air during workup and purification.

Causality and Troubleshooting:

  • Oxidation: The amino group in anilines is easily oxidized, leading to the formation of polymeric, colored materials.[13]

    • Solution: Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[12] Store the purified product under inert gas and protected from light.[12]

  • Residual Metal Impurities: Trace amounts of metals from the reduction step (e.g., iron, tin, palladium) can catalyze oxidation.

    • Solution: Ensure complete removal of the metal catalyst/salts during workup. This may involve filtration through a pad of celite for heterogeneous catalysts or thorough aqueous washes for metal salts.

  • Purification Method: Standard silica gel chromatography can sometimes be ineffective for removing highly polar, colored impurities.

    • Solution: Consider alternative purification methods such as vacuum distillation, which is very effective at separating the volatile aniline from non-volatile colored materials.[12] An acid-base extraction can also be employed to isolate the basic aniline from neutral or acidic impurities.[14]

III. Workup and Purification

Q5: I am struggling with the workup of my Béchamp reduction. The filtration of the iron sludge is very slow, and I'm getting emulsions during the extraction. What can I do?

A5: The Béchamp reduction, while classic, is notorious for its challenging workup on a large scale due to the formation of a fine iron oxide sludge.

Causality and Troubleshooting:

  • Slow Filtration of Iron Sludge: The iron oxide particles formed are often very fine, leading to clogged filter beds.

    • Solution: Consider adding a filter aid (e.g., celite) to the mixture before filtration to improve the porosity of the filter cake. Ensure the filtration setup is appropriately sized for the scale of the reaction.

  • Emulsion Formation: Vigorous mixing during the neutralization and extraction steps can create stable emulsions between the aqueous phase, the aniline, and the fine iron oxide particles.[5]

    • Solution: During neutralization with a base, use gentle agitation. In the extraction step, gentle inversions of the separatory funnel are often sufficient to achieve extraction without forming a persistent emulsion. If an emulsion does form, adding a saturated brine solution can help to break it.

Q6: My Buchwald-Hartwig amination reaction for synthesizing a substituted aniline is not going to completion on a larger scale. What are the likely causes?

A6: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success on a large scale is highly dependent on several factors.[7]

Causality and Troubleshooting:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities.[7]

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is performed under a strict inert atmosphere.[7] The quality of the starting materials is crucial.

  • Base Selection and Solubility: The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and its solubility in the reaction medium are critical.[7] An insoluble base can lead to poor reaction kinetics.

    • Solution: Screen different bases to find the optimal one for your specific substrate combination. Ensure the agitation is sufficient to keep solid bases suspended.

  • Ligand-to-Palladium Ratio: The ratio of the phosphine ligand to the palladium precursor is crucial for catalyst stability and activity.[7]

    • Solution: Optimize the ligand-to-palladium ratio. Using pre-formed, air-stable palladium pre-catalysts can improve reproducibility on a larger scale.[7]

Diagram of Key Factors in Buchwald-Hartwig Amination:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Successful Amination Successful Amination Catalyst System Catalyst System Catalyst System->Successful Amination Palladium Precursor Palladium Precursor Phosphine Ligand Phosphine Ligand Pd:Ligand Ratio Pd:Ligand Ratio Reaction Conditions Reaction Conditions Reaction Conditions->Successful Amination Inert Atmosphere Inert Atmosphere Base Selection Base Selection Solvent Choice Solvent Choice Temperature Temperature

Caption: Interrelated factors for a successful Buchwald-Hartwig amination.

IV. Safety Considerations

Q7: What are the primary safety hazards I need to be aware of when scaling up aniline synthesis?

A7: The scale-up of aniline synthesis introduces several significant safety hazards that must be carefully managed.

Key Safety Hazards:

  • Toxicity of Anilines: Substituted anilines are often toxic and can be absorbed through the skin.[15] They are also suspected carcinogens.[16]

    • Mitigation: Handle all anilines in a well-ventilated fume hood or a contained system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

  • Exothermic Reactions: As discussed, nitrations and some reduction reactions can be highly exothermic, posing a risk of thermal runaway.[1][17]

    • Mitigation: Conduct a thorough safety assessment before scaling up. Use reaction calorimetry to understand the thermal profile of your reaction. Ensure adequate cooling capacity and have a documented emergency quench procedure.[1]

  • Flammable Solvents and Reagents: Many organic solvents and reagents used in aniline synthesis are flammable.

    • Mitigation: Use intrinsically safe equipment in areas where flammable vapors may be present. Ensure proper grounding and bonding to prevent static discharge. Have appropriate fire suppression systems in place.

  • Pyrophoric Catalysts: Some catalysts, like palladium on carbon, can be pyrophoric, especially when dry and exposed to air.[7]

    • Mitigation: Handle pyrophoric catalysts under an inert atmosphere. Do not allow the catalyst to dry out on filter paper in the presence of air.

References

Technical Support Center: Solubility of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,4-Dichloro-5-fluoroaniline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile but often sparingly soluble building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in common solvents?

A1: The solubility of this compound is dictated by its molecular structure. It possesses a largely non-polar benzene ring heavily substituted with three halogen atoms (two chlorine, one fluorine). These halogens contribute to a high molecular weight and increase lipophilicity. While the amino (-NH₂) group can participate in hydrogen bonding, its influence is often outweighed by the non-polar character of the rest of the molecule.[1][2] This dual nature—a polar functional group on a non-polar scaffold—results in limited solubility in both highly polar (like water) and very non-polar (like hexanes) solvents.

Q2: I'm starting a new reaction. What solvent should I try first?

A2: For a starting point, consider polar aprotic solvents. Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are often effective. They can engage in dipole-dipole interactions without interfering with the hydrogen-bonding capabilities of the aniline's amino group.[1] For reactions involving reagents sensitive to polar aprotic solvents, chlorinated solvents like Dichloromethane (DCM) or ethers like 1,4-Dioxane can be viable alternatives. Always perform a small-scale solubility test before committing to a large-scale reaction.

Q3: Can I simply heat the mixture to get it to dissolve?

A3: Yes, increasing the temperature will generally increase the solubility of this compound. However, exercise caution. Anilines, particularly halogenated ones, can be susceptible to degradation or side reactions at elevated temperatures and may darken upon exposure to air and light.[3] It is recommended to heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and to first determine the stability of your compound at the desired temperature by heating a small sample in the chosen solvent.

Q4: How does pH affect the solubility of this compound?

A4: The amino group on this compound is basic and can be protonated by an acid to form an ammonium salt (anilinium salt). This salt formation is a highly effective method to drastically increase solubility in polar protic solvents, especially water.[4] By adding an acid (like HCl), you convert the neutral, less soluble molecule into a charged, highly polar ion pair which is much more readily solvated by polar solvents. This is a common strategy in both reaction workups and for preparing aqueous solutions for biological assays.[4][5]

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a structured approach to solving common solubility problems encountered during reactions.

Problem 1: The starting material does not dissolve sufficiently at ambient temperature.

This is the most frequent challenge. A homogeneous solution is often critical for reaction kinetics and preventing side reactions.

Solution A: Systematic Solvent Screening

The principle of "like dissolves like" is your primary guide.[1] A systematic screening of solvents with varying polarities is the most reliable first step.

Illustrative Solubility Profile of Halogenated Anilines Note: This data is compiled based on the properties of structurally similar compounds like 3-chloro-4-fluoroaniline and 3,4-dichloroaniline.[1][6] Experimental verification for this compound is mandatory.

Solvent ClassSolventExpected SolubilityRationale & Use Case
Polar Aprotic N,N-Dimethylformamide (DMF)HighExcellent solvating power due to high polarity. Good for nucleophilic substitutions. High boiling point.
Tetrahydrofuran (THF)Moderate to HighGood general-purpose solvent for a wide range of organic reactions.
Acetonitrile (MeCN)ModerateUseful for reactions where a less reactive polar solvent is needed. Often used in HPLC.[3]
Polar Protic Methanol (MeOH) / Ethanol (EtOH)Low to ModerateCan act as both hydrogen bond donor and acceptor. Solubility is often better than in water.[1]
WaterVery LowThe large, non-polar ring structure dominates, leading to poor aqueous solubility.[6][7]
Ethers 1,4-DioxaneModerateA good alternative to THF with a higher boiling point.
Chlorinated Dichloromethane (DCM)Low to ModerateUseful for reactions requiring a non-polar, non-coordinating environment.
Non-Polar Toluene / XylenesLowMay be useful for high-temperature reactions where the aniline melts into the solvent.
Hexanes / HeptaneVery LowGenerally poor solvents for this compound.
Solution B: Employing Co-Solvent Systems

If a single solvent is inadequate, a mixture of two or more miscible solvents (a co-solvent system) can fine-tune the polarity of the medium to match the solute.[8][9]

  • Mechanism: A co-solvent can disrupt the self-association of a highly structured solvent (like water) or bridge the polarity gap between a solvent and the solute, improving solvation.[9]

  • Practical Example: For a reaction in a largely non-polar solvent like Toluene where solubility is poor, adding a small amount of a polar aprotic "solubilizer" like DMF or THF can create a micro-environment around the aniline that facilitates its dissolution without drastically changing the bulk properties of the reaction medium.

Solution C: Acid-Mediated Salt Formation

For reactions in protic solvents, converting the aniline to its salt is a powerful technique.

  • Workflow:

    • Suspend the this compound in the chosen protic solvent (e.g., Ethanol).

    • Stoichiometrically add one equivalent of a strong acid (e.g., HCl in isopropanol, or methanesulfonic acid).

    • Stir the mixture. The formation of the anilinium salt should result in a clear, homogeneous solution.

  • Caution: This method is only suitable for reactions where the reagents and desired products are stable to acidic conditions and where the salt form of the aniline remains reactive.

Problem 2: Starting material precipitates out as the reaction proceeds.

This often happens if the reaction consumes a reagent that was acting as a solubilizer or if the temperature changes.

Solution: Re-evaluate the Solvent System
  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to keep all components below their saturation limit.

  • Switch to a Better Solvent: If precipitation is severe, the initial solvent choice may be fundamentally unsuitable. Refer back to the solvent screening table and select a solvent with higher solvating power, such as DMF or NMP, if the reaction chemistry allows.

Experimental Protocols & Methodologies

Protocol 1: Standard Procedure for Solubility Determination

This protocol provides a reliable method to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.[1]

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial containing a magnetic stir bar. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker or on a stir plate in a water bath set to the desired temperature (e.g., 25 °C).

  • Agitation: Stir the mixture vigorously for a minimum of 24 hours to ensure the system reaches equilibrium. Check for the continued presence of undissolved solid.

  • Phase Separation: Turn off the stirring and allow the undissolved solid to settle completely (centrifugation at the target temperature is recommended for fine particles).

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette.

  • Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an analytical instrument. Analyze the concentration using a pre-calibrated HPLC-UV or a similar quantitative method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Diagrams: Workflow and Decision-Making

The following diagrams illustrate key decision-making processes for addressing solubility.

G cluster_0 start Start: Poor Solubility Observed reaction_type What is the reaction medium? start->reaction_type solvent_screen Perform Solvent Screen (Polar Aprotic First: THF, DMF) reaction_type->solvent_screen  Anhydrous Organic   use_acid Form Anilinium Salt (e.g., add HCl in EtOH) reaction_type->use_acid  Polar Protic   use_cosolvent Try Co-Solvent System (e.g., Toluene/THF) solvent_screen->use_cosolvent Inadequate end_solve Problem Solved solvent_screen->end_solve Adequate increase_temp Cautiously Increase Temperature (Under Inert Atmosphere) use_cosolvent->increase_temp Still Inadequate use_cosolvent->end_solve Adequate use_acid->increase_temp If Neutral Form Required use_acid->end_solve Adequate increase_temp->end_solve Adequate

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_1 A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate at Constant Temp (e.g., 24h with stirring) A->B C 3. Cease Agitation & Allow Solid to Settle B->C D 4. Withdraw Precise Volume of Clear Supernatant C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify Concentration (e.g., by HPLC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for quantitative solubility determination.

References

Technical Support Center: Catalyst Poisoning in Reactions with Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in cross-coupling reactions involving halogenated anilines. This resource is designed to provide in-depth, actionable guidance to overcome common challenges encountered in the synthesis of complex molecules critical to pharmaceutical and materials science.

I. Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a bromoaniline is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or sluggish reaction with a bromoaniline substrate is a classic symptom of catalyst poisoning or deactivation. The primary culprits are often related to the halogen itself or other reactive species in the mixture.

  • Halide Poisoning: Although bromide is a leaving group, excess bromide ions in solution can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This is a form of reversible inhibition.[1]

  • Substrate-Related Inhibition: The aniline functional group itself can sometimes coordinate to the palladium center, especially with certain ligand combinations, potentially leading to catalyst inhibition.

  • Formation of Inactive Pd(I) Dimers: Under certain conditions, palladium(II) intermediates can dimerize to form inactive Pd(I) species, effectively removing the catalyst from the catalytic cycle.

  • Ligand Degradation: The phosphine ligands commonly used in these reactions can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.

Q2: I'm observing a significant amount of starting material and low product yield in my Suzuki-Miyaura coupling of a chloroaniline. How can I improve this?

A2: Chloroanilines are notoriously less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[2] Overcoming this challenge often requires a multi-pronged approach:

  • Catalyst and Ligand Selection: Employing more electron-rich and sterically hindered phosphine ligands, such as XPhos or SPhos, can significantly enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.[3]

  • Higher Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes be necessary to achieve a reasonable reaction rate.

  • Choice of Base and Solvent: The selection of the appropriate base and solvent system is critical. Stronger bases like sodium tert-butoxide are often required for aryl chlorides. Aprotic polar solvents such as toluene, dioxane, or THF are commonly used.[2]

  • Reaction Temperature: Higher reaction temperatures are generally needed to facilitate the oxidative addition of the C-Cl bond.[2]

Q3: My Buchwald-Hartwig amination with an iodoaniline is giving me a complex mixture of byproducts. What's going on?

A3: While iodoanilines are highly reactive, this reactivity can sometimes lead to undesired side reactions if the conditions are not carefully controlled.

  • Homocoupling: The high reactivity of iodoanilines can promote the homocoupling of the starting material to form biaryl species.

  • Reductive Dehalogenation: The iodoaniline can be reduced to aniline, consuming the starting material without forming the desired product.

  • Multiple Arylations: If the amine coupling partner has more than one N-H bond, multiple arylations can occur, leading to a mixture of secondary and tertiary amines.

To mitigate these issues, consider using a lower reaction temperature, a less reactive base, or a ligand that promotes the desired C-N bond formation with higher selectivity.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Problem 1: No Reaction or Very Low Conversion
Symptoms:
  • TLC or GC-MS analysis shows predominantly unreacted starting materials.

  • The reaction mixture color does not change as expected for a productive catalytic cycle.

Potential Causes & Solutions:
Potential Cause Underlying Mechanism Troubleshooting Steps
Catalyst Poisoning by Halide Ions Excess halide ions (from the substrate or additives) can coordinate to the Pd(0) or Pd(II) center, forming stable, catalytically inactive complexes.[1]1. Use a Halide Scavenger: Add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to precipitate excess halide ions. Note that this can alter the reaction pathway from neutral to cationic.[4] 2. Modify the Base: Switch to a non-halide-containing base if applicable.
Inactive Catalyst Precursor The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[5]1. Pre-activation: Before adding the substrates, heat the Pd(II) precatalyst with the phosphine ligand and a reducing agent (if necessary) to ensure the formation of the active Pd(0) complex. 2. Switch Precatalyst: Use a more readily activated precatalyst like Pd₂(dba)₃ or a pre-formed Pd(0) complex.
Poor Ligand Choice for the Substrate The electronic and steric properties of the ligand are mismatched for the specific halogenated aniline, leading to slow oxidative addition.1. Consult the Literature: Review publications with similar substrates to identify proven ligand systems. 2. Screen Ligands: Systematically test a panel of ligands with varying steric bulk and electron-donating ability (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos).[6]
Presence of Water or Oxygen Trace amounts of water can hydrolyze catalyst intermediates, and oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[7][8]1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. 2. Dry Solvents and Reagents: Use freshly distilled solvents and dry all reagents thoroughly.

Workflow for Diagnosing "No Reaction"

start Reaction Failure: No Conversion check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Confirm Inert Atmosphere & Dry Solvents check_reagents->check_conditions Reagents OK screen_ligands Screen Different Phosphine Ligands check_conditions->screen_ligands Conditions OK change_catalyst Try Alternative Pd Precatalyst screen_ligands->change_catalyst No Improvement success Successful Reaction screen_ligands->success Conversion Observed add_scavenger Introduce Halide Scavenger change_catalyst->add_scavenger Still No Reaction change_catalyst->success Conversion Observed optimize_base Optimize Base & Temperature add_scavenger->optimize_base Partial Improvement add_scavenger->success Conversion Observed optimize_base->success Conversion Observed

Caption: Troubleshooting workflow for failed reactions.

Problem 2: Catalyst Deactivation Mid-Reaction
Symptoms:
  • The reaction proceeds initially but then stops before completion.

  • A black precipitate (palladium black) is observed.

Potential Causes & Solutions:
Potential Cause Underlying Mechanism Troubleshooting Steps
Formation of Palladium Black The active, soluble palladium complex agglomerates into inactive, heterogeneous palladium metal. This is often caused by ligand dissociation or degradation.1. Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can prevent agglomeration.[3] 2. Use a More Robust Ligand: Bidentate ligands or bulky monodentate ligands can form more stable complexes.[5] 3. Lower Reaction Temperature: High temperatures can accelerate ligand degradation and catalyst decomposition.
Product Inhibition The product of the reaction may coordinate more strongly to the palladium center than the starting materials, effectively poisoning the catalyst.1. Run at Lower Concentration: This can sometimes mitigate product inhibition effects. 2. In Situ Product Removal: If feasible, consider techniques to remove the product from the reaction mixture as it is formed.
Irreversible Poisoning by Impurities Trace impurities in the starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[9][10]1. Purify Starting Materials: Recrystallize or chromatograph the halogenated aniline and other reagents. 2. Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous, high-purity solvents.

Mechanism of Halide Inhibition

Pd0 Pd(0)L₂ PdII_active Ar-Pd(II)-X(L)₂ Pd0->PdII_active Oxidative Addition PdII_inactive [Pd(II)X₃L]⁻ Pd0->PdII_inactive Coordination ArX Ar-X Product Ar-Nu PdII_active->Product Transmetalation & Reductive Elimination PdII_active->PdII_inactive Coordination Coupling_Partner Coupling Partner Excess_X Excess X⁻ Excess_X->Pd0 Excess_X->PdII_active

Caption: Halide inhibition of the catalytic cycle.

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Chloroaniline

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the chloroaniline (1.0 mmol), the boronic acid or ester (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst Regeneration and Removal
Catalyst Regeneration (Limited Applicability):

In some cases of reversible poisoning, catalyst activity can be partially restored.

  • Thermal Treatment: For some supported catalysts, high-temperature treatment under a controlled atmosphere can burn off organic poisons. However, this is generally not feasible for homogeneous catalysts.

  • Chemical Washing: For supported catalysts poisoned by halides, washing with a basic solution may help to remove the adsorbed species.[11]

Metal Scavenging for Product Purification:

It is often more practical to remove the poisoned catalyst from the product than to attempt regeneration.

  • Choice of Scavenger: Select a scavenger based on the nature of the palladium species. Thiol-functionalized silica or resins are effective for Pd(0) and Pd(II).[12][13]

  • Procedure: After the reaction workup, dissolve the crude product in a suitable solvent. Add the scavenger (typically 5-10 equivalents by weight relative to the catalyst) and stir at room temperature or slightly elevated temperature for several hours.

  • Removal: Filter off the scavenger and wash it with the solvent. The filtrate, now with significantly reduced palladium content, can be further purified.

IV. Analytical Techniques for Diagnosing Poisoning

To effectively troubleshoot, it's crucial to identify the cause of deactivation.

Technique Information Gained Application
X-ray Photoelectron Spectroscopy (XPS) Detects the presence and chemical state of elements on a catalyst's surface.Useful for identifying poisons like sulfur or halides on heterogeneous catalysts.
Inductively Coupled Plasma (ICP-OES/MS) Provides highly sensitive elemental analysis of the bulk catalyst or reaction solution.[14]Can quantify the amount of potential poisons (e.g., heavy metals) in starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile organic compounds.[15]Can detect organic impurities in solvents or starting materials that may act as poisons.
X-Ray Diffraction (XRD) Identifies crystalline phases in a solid material.[14]Can detect the formation of metal sulfides or other crystalline poison-related phases on a heterogeneous catalyst.

V. References

  • Vertex AI Search. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).

  • Benchchem. (n.d.). A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands.

  • Intertek. (n.d.). Catalyst Poisoning Testing.

  • Benchchem. (n.d.). reactivity comparison of halogenated anilines in cross-coupling.

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.

  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.

  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.

  • (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.

  • NIH. (n.d.). Ligand Effects in Homogeneous Au Catalysis - PMC.

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.

  • NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.

  • ResearchGate. (2025). Phosphino-amine (PN) Ligands for Rapid Catalyst Discovery in Ruthenium-Catalyzed Hydrogen-Borrowing Alkylation of Anilines: A Proof of Principle | Request PDF.

  • SAE International. (1974). Scavenger and Lead Poisoning of Automotive Oxidation Catalysts 741062.

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

  • (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.

  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • NIH. (2025). Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC.

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.

  • ACS Publications. (n.d.). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons.

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • RSC Publishing. (n.d.). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations.

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions.

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.

  • ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.

  • RSC Publishing. (n.d.). Copper-catalyzed ortho-halogenation of protected anilines.

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.

  • MDPI. (n.d.). Heck Reaction—State of the Art.

  • ResearchGate. (2025). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.

References

Technical Support Center: A Scientist's Guide to Mitigating Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating and overcoming the pervasive challenge of dehalogenation in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the undesired loss of a halogen atom during their chemical transformations. Here, we move beyond mere procedural lists to delve into the mechanistic underpinnings of dehalogenation, offering field-proven insights and robust troubleshooting strategies to enhance the efficiency and success of your reactions.

Understanding the Enemy: The Dehalogenation Side Reaction

Dehalogenation, often manifesting as hydrodehalogenation, is a common side reaction in many transition metal-catalyzed cross-coupling reactions. In this process, a halogen substituent on a starting material is replaced by a hydrogen atom, leading to the formation of a byproduct that reduces the yield of the desired product and complicates purification.[1][2] This side reaction is particularly prevalent in palladium-catalyzed processes like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][3][4]

The primary culprit behind hydrodehalogenation is often the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water. Once formed, the Pd-H species can participate in the catalytic cycle, leading to the undesired dehalogenated product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding dehalogenation side reactions.

Q1: What is the general mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) intermediate. This can happen through several pathways, such as the reaction of the palladium catalyst with the base, solvent, or water. This Pd-H species can then intercept the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd-X complex can undergo reductive elimination with the hydride to form the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired cycle.[1]

Q2: Which organic halides are most susceptible to dehalogenation?

A2: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl and heteroaryl iodides are the most prone to this side reaction due to the weaker C-I bond, which facilitates oxidative addition but also makes the substrate more susceptible to other reactions. Aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q3: Are certain substrates more prone to dehalogenation?

A3: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The nitrogen atom in heterocyclic compounds can coordinate to the palladium catalyst, potentially influencing the reaction pathway and promoting dehalogenation. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can also affect the reaction outcome. In some cases, protecting the N-H group can suppress this side reaction.[1]

Q4: Can the choice of boronic acid or ester in a Suzuki reaction influence dehalogenation?

A4: While the organic halide is a primary factor, a slow transmetalation step with the organoboron reagent can provide a larger window of opportunity for competing side reactions like dehalogenation to occur. Therefore, using highly active and stable boronic acids or esters can help minimize this side reaction by promoting a faster forward reaction.[1]

Troubleshooting Guides

This section provides structured troubleshooting advice for specific issues encountered during your experiments.

Issue 1: Significant formation of dehalogenated byproduct in a Suzuki-Miyaura Coupling.

This is a very common problem. Here’s a systematic approach to troubleshoot and minimize this byproduct.

Troubleshooting Workflow:

cluster_actions Corrective Actions start High Dehalogenation Observed ligand Ligand Optimization start->ligand Is the ligand appropriate? start->ligand base Base Optimization ligand->base Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) ligand->base solvent Solvent Optimization base->solvent Is the base too strong or a hydride source? base->solvent temp Temperature Control solvent->temp Try weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) solvent->temp water Water Content Control temp->water Is the solvent a hydride source? temp->water reagent_quality Check Reagent Quality water->reagent_quality Use aprotic solvents (Toluene, Dioxane, THF) water->reagent_quality outcome Dehalogenation Minimized reagent_quality->outcome Is the temperature too high? reagent_quality->outcome

Caption: Troubleshooting workflow for high dehalogenation in Suzuki coupling.

Detailed Corrective Actions:

ParameterPotential Cause of DehalogenationRecommended ActionRationale
Ligand Inappropriate ligand choice may not favor reductive elimination of the desired product over the dehalogenation pathway.Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands can accelerate the desired catalytic cycle and sterically hinder the approach of hydride species to the metal center.
Base The base might be too strong, or it could be a source of hydrides. Strong alkoxide bases can be problematic.Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[1]Weaker bases are less likely to generate palladium-hydride species.
Solvent The solvent could be a hydride source (e.g., alcohols) or may not be optimal for the catalyst system.Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.[1][4]Aprotic solvents minimize the availability of protons that can lead to the formation of Pd-H.
Temperature Higher reaction temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can disfavor decomposition pathways that may lead to hydride formation.
Water Content While often necessary, excessive water can be a source of protons leading to dehalogenation.If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.Controlling the stoichiometry of water can help to minimize proton-related side reactions.
Reagent Quality Impurities in the boronic acid or aryl halide can interfere with the reaction.Ensure high purity of starting materials.Impurities can sometimes act as hydride sources or catalyst poisons.
Issue 2: Dehalogenation is the major product in a Buchwald-Hartwig Amination, especially with N-heterocyclic halides.

Dehalogenation can also be a significant issue in C-N bond formation. Here’s how to address it.

Troubleshooting Workflow:

cluster_actions Corrective Actions start High Dehalogenation in Buchwald-Hartwig ligand Ligand Selection start->ligand Is the ligand optimal? start->ligand base Base Optimization ligand->base Use bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) ligand->base n_protection N-H Protection base->n_protection Is the base appropriate? base->n_protection catalyst Catalyst System n_protection->catalyst Consider a slightly weaker base or careful stoichiometry control n_protection->catalyst outcome Dehalogenation Minimized catalyst->outcome Is there a free N-H group? catalyst->outcome

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Detailed Corrective Actions:

ParameterPotential Cause of DehalogenationRecommended ActionRationale
Ligand The ligand may not be effectively promoting C-N reductive elimination.For Buchwald-Hartwig reactions, bulky biarylphosphine ligands such as Xantphos or Josiphos are often effective in minimizing reductive dehalogenation.[3]These ligands promote the desired C-N bond formation and can sterically disfavor the dehalogenation pathway.
Base While strong, non-nucleophilic bases are typically required, an inappropriate choice can still lead to dehalogenation.If dehalogenation is significant, consider using a slightly weaker base or carefully controlling the stoichiometry.[3]Fine-tuning the basicity can help to suppress the formation of hydride intermediates.
N-H Protection The presence of a free N-H group on the heterocyclic halide can contribute to dehalogenation.Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly suppress this side reaction.[1][3]Protection prevents coordination of the N-H group to the palladium center and alters the electronic properties of the substrate, disfavoring dehalogenation.
Catalyst System In some cases, a bimetallic system can be beneficial.A bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to facilitate the amination pathway selectively by possibly forming Cu-hydride species that prevent Pd-hydride-mediated hydrodehalogenation.[5]The copper co-catalyst can alter the reaction mechanism to favor the desired amination.

Field-Proven Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments designed to minimize dehalogenation.

Protocol 1: Suzuki Coupling of an Aryl Bromide Prone to Dehalogenation

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

  • Add the Pd₂(dba)₃ and SPhos.[1]

  • Add the toluene and water.[1]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride

This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are highly prone to dehalogenation.

Materials:

  • N-heterocyclic chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Follow the general setup as in Protocol 1, using the reagents listed above.

  • After degassing, heat the reaction to 100-110 °C.[1]

  • Monitor the reaction closely, as prolonged reaction times can sometimes lead to increased dehalogenation.

  • Workup and purification are performed as described in Protocol 1.

Visualizing the Catalytic Cycles

Understanding the catalytic cycles is key to troubleshooting. The following diagram illustrates the desired Suzuki coupling cycle and the competing dehalogenation pathway.

Suzuki_Cycle cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'B(OH)₂ RE_dehalo Reductive Elimination OA->RE_dehalo [H]⁻ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product PdH Pd-H Source (Base, Solvent, H₂O) PdH_species L₂Pd(H)X PdH->PdH_species RE_dehalo->Pd0 Dehalo_Product Ar-H (Byproduct) RE_dehalo->Dehalo_Product

Caption: Competing Suzuki coupling and dehalogenation pathways.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dihaloanilines: 3,4-Dichloroaniline vs. its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, halogenated anilines serve as foundational scaffolds. The choice between seemingly similar building blocks, such as 3,4-dichloroaniline and its fluorinated counterparts, can have profound implications for synthetic efficiency, reaction kinetics, and the ultimate biological activity of the target molecule. This guide provides an in-depth, evidence-based comparison of the reactivity of 3,4-dichloroaniline against its fluorinated analogs.

A critical point of clarification: the specific isomer 3,4-dichloro-5-fluoroaniline is not readily found in commercial catalogs or major chemical databases. This is a crucial real-world constraint. Therefore, this guide will leverage the well-documented isomer, 3,5-dichloro-4-fluoroaniline , as a proxy to explore the fundamental principles of how fluorine substitution impacts the reactivity of a dihaloaniline core. The electronic and steric principles discussed are broadly applicable and provide a robust predictive framework for any researcher considering such a substitution.

Physicochemical Properties: A Tale of Two Halogens

The introduction of a fluorine atom, while only increasing the mass by approximately 18 g/mol , significantly alters the molecule's physical properties. This is attributable to fluorine's high electronegativity, which influences intermolecular forces and crystal lattice packing.

Property3,4-Dichloroaniline3,5-Dichloro-4-fluoroaniline
CAS Number 95-76-12729-34-2
Molecular Formula C₆H₅Cl₂NC₆H₄Cl₂FN
Molecular Weight 162.02 g/mol [1]180.01 g/mol [2]
Appearance Beige to brown crystalline solid[3]Pale grey crystalline needles[4][5]
Melting Point 69-72 °C[3]100-101 °C[6]
Boiling Point 272 °C[7]287.2 °C (Predicted)[6]
pKa (Conjugate Acid) 2.90 (Predicted)[8]2.54 (Predicted)[4][5]

The most telling metric here is the pKa . The lower pKa of the fluorinated aniline's conjugate acid indicates that the aniline itself is a weaker base. This is a direct consequence of the electronic effects imparted by the fluorine atom.

The Decisive Influence of Fluorine: An Electronic and Steric Analysis

The reactivity of an aniline is governed by the electron density of the aromatic ring and the availability of the nitrogen's lone pair of electrons. The substituents on the ring play a critical role in modulating this electron density.

  • 3,4-Dichloroaniline : The amino group (-NH₂) is a powerful activating group, donating electron density into the ring via a resonance effect (+M). The two chlorine atoms are deactivating; they withdraw electron density through a strong inductive effect (-I) due to their electronegativity.

  • 3,5-Dichloro-4-fluoroaniline : This molecule experiences a significant shift in its electronic landscape. The fluorine atom, being the most electronegative element, exerts a potent inductive electron-withdrawing effect (-I) . This effect substantially reduces the electron density across the entire aromatic ring and, crucially, decreases the basicity and nucleophilicity of the amino group. The predicted pKa drop from 2.90 to 2.54 quantitatively supports this deactivation.[4][5][8]

While fluorine can technically donate electron density via resonance (+M), for halogens, the inductive effect is overwhelmingly dominant. Consequently, the aromatic ring of 3,5-dichloro-4-fluoroaniline is significantly more "electron-poor" than that of 3,4-dichloroaniline.

G cluster_0 Electronic Effects Comparison cluster_1 Reactivity Outcome DCA 3,4-Dichloroaniline DCA_NH2 NH₂: Strong +M (Activating) DCA->DCA_NH2 DCA_Cl Cl: Strong -I (Deactivating) DCA->DCA_Cl DCFA 3,5-Dichloro-4-fluoroaniline DCFA_NH2 NH₂: Strong +M (Activating) DCFA->DCFA_NH2 DCFA_Cl Cl: Strong -I (Deactivating) DCFA->DCFA_Cl DCFA_F F: Very Strong -I (Strongly Deactivating) DCFA->DCFA_F Reactivity_DCA Higher Ring Nucleophilicity More Basic Amine DCA_NH2->Reactivity_DCA Dominant effect on amine basicity Reactivity_DCFA Lower Ring Nucleophilicity Less Basic Amine DCFA_F->Reactivity_DCFA Dominant deactivating effect G start Start: Assemble Reaction prep Inert Atmosphere: Schlenk flask is flame-dried. Purged with Argon for 15 min. start->prep add_solids Add Solids: - Aryl Chloride (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Catalyst (e.g., XPhos Pd G3, 2 mol%) prep->add_solids add_liquids Add Degassed Solvents: - Toluene (0.4 M) - Water (10% v/v) add_solids->add_liquids reaction Reaction: Heat to 100-110 °C. Monitor by TLC/LC-MS for consumption of starting material (8-24 h). add_liquids->reaction workup Aqueous Workup: Cool to RT. Dilute with EtOAc. Wash with water, then brine. Dry over Na₂SO₄. reaction->workup purify Purification: Filter and concentrate. Purify by column chromatography (e.g., Hexane/EtOAc gradient). workup->purify end End: Characterize Product purify->end

References

Comparing 3,4-Dichloro-5-fluoroaniline with other fluoroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3,4-Dichloro-5-fluoroaniline and Its Isomeric Counterparts

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Halogenation in Aniline Chemistry

In the landscape of modern medicinal chemistry and materials science, aniline and its derivatives are foundational scaffolds. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the aniline ring is a powerful tool for fine-tuning a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, while also electronegative, offers different steric and electronic contributions.

This guide focuses on this compound, a polysubstituted aromatic amine that presents a unique combination of these effects. For drug development professionals and synthetic chemists, understanding how this specific isomer compares to its simpler fluoroaniline and chloro-fluoroaniline counterparts is critical for rational molecular design. This document provides an objective, data-driven comparison of their physicochemical properties, reactivity, and applications, grounded in established experimental evidence.

Comparative Overview of Key Isomers

To establish a clear framework for comparison, we will evaluate this compound against several key mono- and di-substituted isomers.

Isomer_Structures cluster_main Target Compound cluster_monofluoro Monofluoroaniline Isomers cluster_dihalo Representative Dihalo Isomers A This compound B 2-Fluoroaniline C 3-Fluoroaniline D 4-Fluoroaniline E 3-Chloro-4-fluoroaniline F 3,5-Difluoroaniline G 3,4-Dichloroaniline

Figure 1: Key aniline isomers discussed in this guide.

Part 1: Physicochemical Properties - The Foundation of Function

The substitution pattern on the aniline ring directly dictates fundamental properties like basicity (pKa) and lipophilicity (logP). These parameters, in turn, govern a compound's solubility, membrane permeability, and suitability for salt formation—all critical factors in drug development.

The amino group's basicity is significantly attenuated by the presence of electron-withdrawing halogens. As shown in the table below, the pKa of aniline's conjugate acid drops with each halogen addition. This compound, with three such substituents, is a substantially weaker base than the monofluoroaniline isomers. This has profound implications for its nucleophilicity in chemical reactions and its behavior under physiological pH.

Similarly, lipophilicity, measured by the octanol-water partition coefficient (logP), is increased by halogenation. A higher logP value often correlates with increased membrane permeability but can also lead to lower aqueous solubility and higher metabolic turnover.

CompoundMolecular FormulaMW ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (conjugate acid)logP
This compound C₆H₄Cl₂FN179.0177-78N/APredicted: ~2.0-2.5Predicted: ~3.0
2-Fluoroaniline C₆H₆FN111.12-29182-1833.21.14
3-Fluoroaniline C₆H₆FN111.12-1.71863.51.15
4-Fluoroaniline C₆H₆FN111.12-1.91874.651.15
3-Chloro-4-fluoroaniline C₆H₅ClFN145.5641-47227-2283.60 (Predicted)2.1
3,5-Difluoroaniline C₆H₅F₂N129.1136-39188N/A1.48
3,4-Dichloroaniline C₆H₅Cl₂N162.0166-712723.02.69

Table 1: Comparative physicochemical properties of this compound and related isomers. Data compiled from various sources, including predicted values where experimental data is unavailable.

Part 2: Comparative Reactivity - A Synthetic Perspective

The electronic and steric environment of each isomer dictates its reactivity in common synthetic transformations.

Basicity and N-Functionalization

The reactivity of the amino group as a nucleophile (e.g., in acylation or alkylation reactions) is directly proportional to its basicity.

  • Monofluoroanilines (2-FA, 3-FA, 4-FA): These compounds are still reasonably basic and readily undergo standard N-functionalization reactions.

  • This compound: The cumulative electron-withdrawing effect of three halogens significantly reduces the electron density on the nitrogen atom. Consequently, it is a much weaker nucleophile. Reactions like amide bond formation may require more forcing conditions, such as activation of the carboxylic acid (e.g., to an acid chloride) or stronger coupling agents.

Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful ortho-, para-director. However, halogens are deactivating but also ortho-, para-directing. The outcome of EAS reactions depends on the interplay of these effects and the number of available positions.

  • 4-Fluoroaniline: The positions ortho to the amino group (C2, C6) are strongly activated and are the primary sites for electrophilic attack.

  • This compound: The substitution pattern is a key synthetic advantage. There is only one available hydrogen atom on the ring (at the C6 position). This provides absolute regioselectivity in EAS reactions, such as nitration or halogenation, eliminating the need for purification of constitutional isomers.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt (-N₂⁺), followed by substitution, is one of the most versatile transformations in aromatic chemistry.

  • Fluoroaniline Isomers: These compounds undergo standard diazotization protocols smoothly.

  • This compound: While the reduced basicity requires careful control of acidic conditions for diazotization, the resulting diazonium salt is a viable intermediate for introducing a wide range of functionalities (e.g., -CN, -Br, -OH) at the C1 position, further expanding the synthetic utility of this scaffold.

Sandmeyer_Workflow start Substituted Aniline (e.g., this compound) step1 Diazotization start->step1 product1 Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ step1->product1 Forms intermediate reagent1 NaNO₂, aq. HCl 0-5 °C reagent1->step1 step2 Sandmeyer Reaction product1->step2 end Substituted Arene (Ar-X) step2->end Yields product reagent2 CuX (X = Cl, Br, CN) Heat reagent2->step2

Figure 2: Generalized workflow for the diazotization and Sandmeyer reaction of a substituted aniline.

Part 3: Applications in Drug Discovery

The choice of aniline isomer is a deliberate decision in drug design, driven by the need to optimize potency, selectivity, and pharmacokinetic profiles.

  • Monofluoroanilines: These are ubiquitous in pharmaceuticals and agrochemicals. 4-Fluoroaniline, for instance, is a common building block where the fluorine atom serves to block metabolic oxidation at the para position, thereby increasing the drug's half-life.

  • 3-Chloro-4-fluoroaniline: This isomer is a critical intermediate in the synthesis of several kinase inhibitors, including the anti-cancer drug Gefitinib, and fluoroquinolone antibiotics. The specific 3-chloro, 4-fluoro pattern is often essential for binding to the target protein.

  • 3,4-Dichloroaniline: This building block is a precursor to widely used herbicides like Diuron and Linuron, as well as the antimalarial drug Chlorproguanil.

  • This compound: The highly defined substitution pattern of this molecule makes it an attractive scaffold for designing molecules with high specificity. The chlorine and fluorine atoms can form critical hydrogen bonds or halogen bonds with amino acid residues in a protein's active site. Its rigid structure and defined electronic properties are leveraged in the design of inhibitors for specific kinases or other enzyme targets where precise positioning of substituents is key to achieving high potency and selectivity.

Isomer_Selection_Logic A Primary Synthetic Goal? B Block Metabolic Oxidation at para-position? A->B C Achieve Specific Vector for Kinase Hinge Binding? A->C D Ensure Absolute Regioselectivity in subsequent EAS? A->D E Use 4-Fluoroaniline B->E F Use 3-Chloro-4-fluoroaniline or other dihalo-anilines C->F G Use this compound D->G

Figure 3: Logic diagram illustrating the rationale for selecting a specific aniline isomer based on the desired outcome.

Part 4: Safety & Toxicological Considerations

Anilines as a class must be handled with care. Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Dichloroanilines have been shown to cause this effect.

  • General Toxicity: Most chloro- and fluoroanilines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Metabolism: Halogenated anilines are metabolized in the liver, and their metabolites can sometimes be more toxic than the parent compound. The metabolic fate is highly dependent on the substitution pattern.

  • Handling: As a Senior Application Scientist, I must emphasize that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling any of these compounds. Work should be conducted in a well-ventilated fume hood. Always consult the specific Safety Data Sheet (SDS) for the isomer in use before beginning any experimental work.

Part 5: Experimental Protocols

To provide a practical context, the following are standardized protocols for common procedures.

Protocol 1: N-Acetylation of a Substituted Aniline (General Procedure)

This protocol describes a standard method for forming an amide bond, which can be used to compare the relative nucleophilicity of the aniline isomers.

Objective: To synthesize the N-acetyl derivative of a given aniline.

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline or this compound) (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask and separatory funnel

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add pyridine (if used catalytically, ~0.1 eq). For less reactive anilines like this compound, using pyridine as the solvent may be beneficial.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: Less nucleophilic anilines will require longer reaction times or gentle heating.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ (to remove excess acetic acid), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Self-Validation: The success of the protocol is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product to expected values for the N-acetylated compound. A sharp melting point for the purified product indicates high purity.

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a high-quality sample of a substituted aniline for ¹H, ¹³C, and ¹⁹F NMR analysis.

Materials:

  • Aniline sample (~10-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (~0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette or syringe

  • Vortex mixer (optional)

Procedure:

  • Weigh approximately 10-20 mg of the solid aniline sample directly into a clean, dry vial.

  • Add ~0.6-0.7 mL of the chosen deuterated solvent. Causality Note: CDCl₃ is a common choice for general-purpose NMR, but if the compound has poor solubility, DMSO-d₆ is a more polar alternative. The choice of solvent affects chemical shifts.

  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be required. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

  • Acquire spectra according to the instrument's standard operating procedures. For ¹⁹F NMR, a wider spectral width may be necessary to observe the signal, depending on the chemical environment of the fluorine atom.

Conclusion

This compound is not merely another halogenated aniline; it is a highly specialized building block whose value lies in its unique combination of properties. Compared to simpler fluoroanilines, it is significantly less basic and more lipophilic, which alters its synthetic handling and potential pharmacokinetic profile. Its key strategic advantage is the fixed substitution pattern, which offers unparalleled regioselectivity for further functionalization.

For the research scientist, the choice between 4-fluoroaniline, 3-chloro-4-fluoroaniline, or this compound is a critical decision. It should be guided by a clear understanding of the end goal: Is the aim to introduce a simple metabolic block, to create a specific hydrogen-bonding pattern for a protein target, or to build a complex scaffold with absolute positional control? By understanding the data-driven comparisons presented in this guide, researchers can make more informed and effective choices in their synthetic and drug discovery programs.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dichlorofluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Dichlorofluoroanilines, a class of compounds with significant applications as intermediates in the pharmaceutical and agrochemical industries, exist as six distinct isomers depending on the substitution pattern on the benzene ring. Differentiation between these isomers can be challenging due to their similar physical properties. This guide provides an in-depth spectroscopic comparison of the six dichlorofluoroaniline isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral data, researchers can confidently identify and characterize these important chemical entities.

This guide is structured to provide not just the data, but also the scientific rationale behind the observed spectral characteristics, empowering you to interpret similar spectra in your own research.

The Six Isomers of Dichlorofluoroaniline

The six constitutional isomers of dichlorofluoroaniline are:

  • 2,3-Dichloro-4-fluoroaniline

  • 2,4-Dichloro-3-fluoroaniline

  • 2,5-Dichloro-3-fluoroaniline

  • 2,6-Dichloro-3-fluoroaniline

  • 3,4-Dichloro-2-fluoroaniline

  • 3,5-Dichloro-2-fluoroaniline

The relative positions of the chloro, fluoro, and amino substituents on the aromatic ring give rise to unique electronic environments for each nucleus, resulting in distinct spectroscopic signatures.

Experimental and Predicted Spectroscopic Data

The following sections present a combination of available experimental data and predicted spectral data for each isomer. Predicted data, generated using advanced computational algorithms, serves to fill the gaps in publicly available experimental information and to provide a comprehensive comparative framework. It is crucial to note that predicted values are estimations and should be used in conjunction with experimental verification whenever possible.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for structural elucidation, providing information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the halogen and amino substituents.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate comparison.

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Concentration: Prepare a solution of approximately 5-10 mg of the dichlorofluoroaniline isomer in 0.5-0.7 mL of the chosen deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

    • Parameters: Standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, should be employed.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Comparative ¹H NMR Data of Dichlorofluoroaniline Isomers

The following table summarizes the predicted ¹H NMR data for the aromatic protons of the six isomers. The broad singlet for the -NH₂ protons typically appears between δ 3.5 and 5.0 ppm and is not included in this comparative table as its position is highly dependent on solvent and concentration.

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
2,3-Dichloro-4-fluoroaniline H-57.05ddJ(H-F) = 8.5, J(H-H) = 8.5
H-66.75tJ(H-H) = 8.5
2,4-Dichloro-3-fluoroaniline H-57.15dJ(H-H) = 8.8
H-66.80dJ(H-H) = 8.8
2,5-Dichloro-3-fluoroaniline H-47.00dJ(H-F) = 9.0
H-66.90s
2,6-Dichloro-3-fluoroaniline H-47.20tJ(H-F) = 8.0, J(H-H) = 8.0
H-56.70ddJ(H-H) = 8.0, J(H-F) = 8.0
3,4-Dichloro-2-fluoroaniline H-57.10tJ(H-H) = 8.5
H-66.85dJ(H-H) = 8.5
3,5-Dichloro-2-fluoroaniline H-46.95s
H-66.95s

Interpretation of ¹H NMR Spectral Differences

The predicted chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the electron-donating resonance effect of the amino group.

  • Protons ortho and para to the amino group are shielded and appear at higher fields (lower δ values).

  • Protons ortho to the halogen atoms are deshielded and appear at lower fields (higher δ values).

  • Fluorine coupling (¹⁹F-¹H) is a key diagnostic tool. Protons ortho to the fluorine atom will exhibit a doublet of doublets or a triplet-like pattern with a coupling constant (JH-F) typically in the range of 8-10 Hz. Meta coupling is smaller (2-3 Hz).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring substituents.

Comparative ¹³C NMR Data of Dichlorofluoroaniline Isomers

The table below presents the predicted ¹³C NMR chemical shifts for the six isomers.

IsomerPredicted ¹³C Chemical Shifts (δ, ppm)
2,3-Dichloro-4-fluoroaniline 145.5 (C-F), 140.0 (C-N), 125.0, 122.0, 118.0, 115.0
2,4-Dichloro-3-fluoroaniline 150.0 (C-F), 142.0 (C-N), 130.0, 128.0, 120.0, 115.0
2,5-Dichloro-3-fluoroaniline 155.0 (C-F), 144.0 (C-N), 132.0, 125.0, 118.0, 110.0
2,6-Dichloro-3-fluoroaniline 152.0 (C-F), 138.0 (C-N), 130.0, 128.0, 125.0, 115.0
3,4-Dichloro-2-fluoroaniline 150.0 (C-F), 140.0 (C-N), 128.0, 125.0, 120.0, 118.0
3,5-Dichloro-2-fluoroaniline 158.0 (C-F), 142.0 (C-N), 135.0, 120.0, 115.0, 110.0

Interpretation of ¹³C NMR Spectral Differences

The chemical shifts of the aromatic carbons are influenced by the following factors:

  • Carbon attached to the amino group (C-N): This carbon is typically shielded relative to benzene due to the electron-donating nature of the nitrogen, but the presence of ortho/para halogens can counteract this effect.

  • Carbons attached to halogens (C-Cl, C-F): These carbons are significantly deshielded due to the strong inductive effect of the halogens. The carbon attached to fluorine will also exhibit a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature.

  • Symmetry: Isomers with higher symmetry, such as 3,5-dichloro-2-fluoroaniline, will have fewer unique carbon signals in their ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H and C-N bonds of the aniline moiety, as well as the C-Cl and C-F bonds, can aid in the differentiation of the isomers.

Experimental Protocol for FTIR Analysis

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Key IR Absorption Bands for Dichlorofluoroanilines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
N-H Stretch3500 - 3300Primary amines show two bands (asymmetric and symmetric stretching). The exact position is sensitive to hydrogen bonding.
N-H Bend (Scissoring)1650 - 1580A strong absorption characteristic of primary amines.
C-N Stretch (Aromatic)1340 - 1250A strong band indicating the connection of the nitrogen to the aromatic ring.
C-F Stretch1250 - 1000A strong and often complex region of the spectrum. The exact position is influenced by the substitution pattern.
C-Cl Stretch850 - 550Can be a useful diagnostic, though this region can be complex.
Aromatic C-H Bending (out-of-plane)900 - 675The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Interpreting IR Spectral Differences

While the major functional group absorptions will be present in all isomers, the precise wavenumbers and the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer. Subtle shifts in the N-H and C-N stretching frequencies can be attributed to changes in the electronic environment caused by the different positions of the halogen substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) confirms the molecular formula, and the isotopic pattern of chlorine is a key diagnostic feature.

Expected Fragmentation Pathways

The primary fragmentation pathways for halogenated anilines under electron ionization (EI) conditions include:

  • Loss of a chlorine atom: [M - Cl]⁺

  • Loss of a fluorine atom: [M - F]⁺ (less common than loss of Cl)

  • Loss of HCN: [M - HCN]⁺

  • Formation of the azatropylium ion or related structures.

fragmentation_pathway M Dichlorofluoroaniline (M+) M_Cl [M-Cl]+ M->M_Cl - Cl• M_HCN [M-HCN]+ M->M_HCN - HCN

A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for Purity Analysis of 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. 3,4-Dichloro-5-fluoroaniline serves as a crucial building block, a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product.[1][2] Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic activity, or instability in the final formulation.[3][4] Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a cornerstone of quality assurance.[2]

This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights to help you select and implement the optimal technique for your analytical challenges. We will explore detailed experimental protocols, comparative data, and the underlying principles that govern each method's suitability for analyzing this compound.

Foundational Principles: A Tale of Two Phases

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific analytical goal (quantification vs. identification).[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[5] Its major advantage lies in its versatility for analyzing a vast range of compounds, particularly those that are non-volatile or thermally unstable, which includes many pharmaceutical intermediates and APIs.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds.[9] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[9] Coupling GC with a Mass Spectrometer (MS) provides a dual layer of information: the retention time from the GC offers separation, while the MS provides mass information, enabling definitive identification of separated components.[7] GC-MS is the gold standard for identifying unknown volatile impurities.[7]

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

The selection of the ideal technique requires a nuanced understanding of their respective strengths and weaknesses in the context of this specific analyte. This compound is a small molecule, but its polar amine group and halogen substituents present unique analytical considerations.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Expert Rationale & Causality
Analyte Suitability Excellent. Suitable for non-volatile and thermally labile compounds. The polar nature of the aniline group is well-managed in reversed-phase HPLC.[10][11]Good, with caveats. The analyte is sufficiently volatile for GC. However, the polar amine group can lead to peak tailing and adsorption on the column, potentially requiring derivatization.[11]HPLC is inherently better suited for polar, functionalized molecules like anilines, often allowing for direct analysis without chemical modification.[10][11]
Sample Preparation Simple. Typically involves dissolving the sample in a suitable diluent (e.g., mobile phase) and injecting.More Complex. May require derivatization (e.g., acylation) to block the active amine group, improving peak shape and thermal stability.[12]The need for derivatization in GC adds time, cost, and potential for analytical error to the workflow. HPLC's simpler preparation is a significant advantage for routine QC.
Separation & Resolution High. Modern UHPLC/HPLC columns provide excellent resolution for separating closely related structural isomers and impurities.Very High. Capillary GC columns offer superior separation efficiency (theoretical plates) for complex mixtures of volatile compounds.[7]While GC columns are technically more efficient, a well-developed HPLC method can readily achieve the required resolution for typical process impurities of this compound.
Sensitivity & Detection Good for Quantification. UV/Diode Array Detection (DAD) is robust, reproducible, and highly suitable for quantifying known impurities against a reference standard.Excellent for Identification & Trace Analysis. MS detection is highly sensitive and provides structural information (mass spectrum), making it ideal for identifying unknown impurities.[13]For routine purity checks where impurities are known, HPLC-UV is sufficient and cost-effective. For impurity profiling and identification, the specificity of GC-MS is unparalleled.
Method Robustness High. HPLC methods are generally very robust and transferable between labs, making them ideal for QC environments.Moderate. The high temperatures of the injector and potential for column activity can sometimes lead to analyte degradation or adsorption issues.The ambient temperature operation of HPLC contributes to its high robustness and reliability for routine analysis of compounds like halogenated anilines.[7]
Primary Application Routine Quality Control (QC), purity assay, and quantification of known impurities.[14]Impurity Identification, analysis of volatile/semi-volatile process impurities (e.g., residual solvents), and confirmatory analysis.[5]The methods are complementary. HPLC is used to answer "how much?", while GC-MS is used to answer "what is it?".

Validated Experimental Protocols

Adherence to a detailed, validated protocol is essential for scientific integrity. The following methodologies are grounded in established practices and align with regulatory expectations outlined by the International Council for Harmonisation (ICH).[15][16]

HPLC-UV Method for Purity Quantification

This reversed-phase HPLC (RP-HPLC) method is designed for the accurate and robust determination of this compound purity.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN) instrument HPLC System Setup (C18 Column, UV Detector) prep_mobile->instrument prep_sample Sample Prep (Dissolve in Diluent, ~0.5 mg/mL) sample_inj Sample Injection prep_sample->sample_inj sst System Suitability Test (Blank & Standard Inj.) instrument->sst sst->sample_inj integration Peak Integration sample_inj->integration calculation Purity Calculation (Area % Normalization) integration->calculation report Generate Report calculation->report

Caption: HPLC analytical workflow from preparation to reporting.

Detailed Protocol:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

      • Scientist's Note: A C18 phase is chosen for its excellent retention and separation of moderately polar aromatic compounds. The long carbon chains provide the necessary hydrophobicity to interact with the aniline ring.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

      • Scientist's Note: The acidic modifier (formic acid) is critical. It protonates the amine group of the aniline, preventing its interaction with residual silanols on the silica backbone of the stationary phase, which dramatically improves peak shape and reduces tailing.

    • Gradient Elution: A typical gradient might run from 20% B to 80% B over 20 minutes to ensure elution of both the main component and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution: Prepare in the same manner as the standard solution.

  • Analysis and Calculation:

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time precision, peak area, and tailing factor as per ICH Q2(R2)).[15][17]

    • Inject the sample solution.

    • Calculate purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

GC-MS Method for Impurity Identification

This method is optimized for the separation and identification of volatile impurities and serves as a powerful tool for confirmatory analysis.

Workflow Diagram: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Prep (Dissolve in Solvent, ~1 mg/mL) derivatize Derivatization Needed? prep_sample->derivatize perform_deriv Perform Derivatization (e.g., Acylation) derivatize->perform_deriv Yes instrument GC-MS System Setup (DB-5ms Column, EI Source) derivatize->instrument No perform_deriv->instrument sample_inj Inject Sample instrument->sample_inj tic Analyze Total Ion Chromatogram (TIC) sample_inj->tic spectra Extract & Identify Mass Spectra of Impurity Peaks tic->spectra report Generate Report spectra->report

Caption: GC-MS analytical workflow with a decision point for derivatization.

Detailed Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

      • Scientist's Note: A 5% phenyl-methylpolysiloxane phase (DB-5ms) is a robust, general-purpose column that provides good separation for a wide range of semi-polar compounds based primarily on their boiling points.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[14]

    • Source Temperature: 230 °C.[14]

    • Mass Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

    • Derivatization (If Required): If peak tailing is observed, consider derivatization. A common procedure is acylation with Heptafluorobutyric Anhydride (HFBA).[12] This involves evaporating the initial sample, adding HFBA and a solvent like ethyl acetate, heating, and then reconstituting for injection.[12]

  • Analysis and Identification:

    • Inject the prepared sample.

    • Identify peaks in the total ion chromatogram (TIC).

    • For each impurity peak, extract the mass spectrum and compare it against a spectral library (e.g., NIST) or interpret the fragmentation pattern to propose a structure.

Conclusion and Strategic Recommendations

Both HPLC and GC-MS are indispensable tools in the purity analysis of this compound, but they serve distinct, complementary roles.

  • For routine quality control, batch release, and stability testing , where the primary goal is accurate quantification of the main component and known impurities, HPLC with UV detection is the superior choice . Its operational simplicity, high robustness, and direct applicability to the polar analyte without derivatization make it efficient and reliable.[14][19]

  • For in-depth impurity profiling, structural elucidation of unknown impurities, and root cause investigations , GC-MS is the definitive technique . Its high separation efficiency combined with the structural information from the mass spectrometer provides an unparalleled level of specificity and identification power.[5][7]

References

A Researcher's Guide to the Structural Elucidation of 3,4-Dichloro-5-fluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of synthetic intermediates is paramount. Halogenated anilines, particularly those bearing multiple halogen substituents, serve as critical building blocks for a diverse array of functional molecules. This guide provides a comprehensive comparative analysis of the key analytical techniques used to confirm the structure of 3,4-Dichloro-5-fluoroaniline and its derivatives. By integrating established methodologies with field-proven insights, this document serves as a practical resource for researchers engaged in the synthesis and characterization of these valuable compounds.

The Analytical Imperative: Why Structural Confirmation Matters

The isomeric nature of substituted anilines necessitates a robust and multi-faceted analytical approach. The precise positioning of chloro and fluoro substituents on the aniline ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. An erroneous structural assignment can lead to wasted resources and misleading structure-activity relationship (SAR) studies. Therefore, a combination of spectroscopic and spectrometric techniques is essential for unambiguous structural elucidation.

A Comparative Toolkit for Structural Verification

This section details the principal analytical methods for the structural confirmation of this compound and its derivatives. For each technique, we provide an overview of the underlying principles, expected outcomes for the target scaffold, and a comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.

Due to the limited availability of public experimental spectra for this compound, the following predictions are based on established substituent effects and data from analogous compounds such as 3-chloro-4-fluoroaniline and 3,4-dichloroaniline.[1][2]

  • Aromatic Protons (H-2 and H-6): The two aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm).

    • H-2: This proton is expected to be a doublet of doublets, with coupling to the adjacent fluorine atom (³JH-F) and a smaller meta-coupling to H-6 (⁴JH-H).

    • H-6: This proton will likely appear as a doublet, with meta-coupling to H-2 (⁴JH-H).

  • Amine Protons (-NH₂): The amine protons will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the electronegative halogen substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Related Aniline Derivatives.

Carbon Position3-Chloro-4-fluoroaniline[3]3,4-Dichloroaniline3,5-Difluoroaniline[4]This compound (Predicted)
C-1 (C-NH₂)142.3 (d, J=2.2 Hz)~146149.2 (t, J=13.3 Hz)~145 (d)
C-2117.0 (d, J=6.4 Hz)~117102.1 (m)~115 (d)
C-3 (C-Cl)120.3 (d, J=17.7 Hz)~131164.1 (dd, J=243, 15 Hz)~132 (d)
C-4 (C-F/Cl)153.2 (d, J=239.9 Hz)~120107.0 (t, J=26 Hz)~125 (d)
C-5116.3 (d, J=21.2 Hz)~133164.1 (dd, J=243, 15 Hz)~155 (d, ¹JC-F)
C-6119.8~116102.1 (m)~118

Note: Predicted values are estimations based on additive substituent effects. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is approximately 180 g/mol . The isotopic cluster will have peaks at m/z 179 (M⁺, containing two ³⁵Cl), 181 ([M+2]⁺, containing one ³⁵Cl and one ³⁷Cl), and 183 ([M+4]⁺, containing two ³⁷Cl) with a characteristic intensity ratio of approximately 9:6:1.[5]

  • Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a chlorine atom, followed by the elimination of HCN. The fragmentation pattern can be compared with that of known compounds like 3-chloro-4-fluoroaniline to aid in structural confirmation.[5][6]

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be challenging, the resulting data is considered the gold standard for structural confirmation.[7]

Table 2: Comparison of Crystallographic Data for Halogenated Anilines.

CompoundCrystal SystemSpace GroupReference
3-Chloro-4-fluoroanilineOrthorhombicP b c a[7]
4-Fluoroaniline DerivativeMonoclinicP2₁/n[8]
3,4-DichloroanilineMonoclinicP2₁/c[9]

The crystal packing of this compound derivatives will likely be influenced by hydrogen bonding involving the amine group and halogen bonding interactions.

Synthesis and Derivatization: Experimental Protocols

The synthesis of derivatives is crucial for exploring the chemical space around the this compound scaffold. The following section provides detailed, adaptable protocols for the preparation of key derivatives.

General Workflow for Synthesis and Characterization

References

A Comparative Guide to the Biological Activity of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aniline scaffold stands as a privileged structure, a foundational component in a multitude of therapeutic agents. Its synthetic tractability and inherent biological activity make it a perpetual subject of investigation. The introduction of halogen atoms onto the aniline ring is a well-established strategy to modulate the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive comparison of the biological activities of molecules derived from halogenated anilines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Influence of Halogenation: A Gateway to Enhanced Bioactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, profoundly impacts a compound's biological profile. The high electronegativity and increasing size of halogens down the group alter the electron distribution within the aniline ring, influencing its reactivity and intermolecular interactions. These modifications can enhance binding affinity to biological targets, improve membrane permeability, and alter metabolic stability, often leading to more potent and selective therapeutic agents. This guide will delve into the comparative analysis of halogenated aniline derivatives across key therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Halogenated aniline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Comparative Efficacy of Halogenated Anilines

The antimicrobial potency of halogenated anilines is intricately linked to the nature, position, and number of halogen substituents. Generally, an increase in the lipophilicity and electron-withdrawing nature of the halogenated aniline contributes to enhanced antimicrobial effects.

CompoundHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
3-Chloroaniline3-ClEscherichia coli>800
3-Bromoaniline3-BrEscherichia coli>800
4-Bromo-3-chloroaniline4-Br, 3-ClEscherichia coli200
3,5-Dibromoaniline3,5-diBrEscherichia coli100
2-Iodo-4-trifluoromethylaniline2-I, 4-CF3Vibrio parahaemolyticus50
4-Amino-3-chloro-5-nitrobenzotrifluoride3-Cl, 4-NH2, 5-NO2, -CF3Vibrio parahaemolyticus100

MIC: Minimum Inhibitory Concentration

Key Insights from Comparative Data:

  • Polysubstitution Enhances Potency: As evidenced by the significantly lower MIC values of 4-bromo-3-chloroaniline and 3,5-dibromoaniline compared to their monosubstituted counterparts, multiple halogen substitutions often lead to a substantial increase in antimicrobial activity.

  • Nature of Halogen Matters: While direct comparisons across different studies should be made with caution, the data suggests that bromine and iodine substitutions, often in combination with other electron-withdrawing groups like trifluoromethyl, contribute significantly to antimicrobial efficacy.

  • Structure-Activity Relationship (SAR): 3D-QSAR analysis of a series of halogenated anilines against uropathogenic E. coli revealed that electrostatic favorability at the third and fourth positions of the aniline ring is critical for bioactivity. This suggests that the placement of electron-withdrawing halogens at these positions is a key design principle for potent antimicrobial anilines.

Mechanism of Antimicrobial Action: Inhibition of Adenylate Cyclase

Recent studies have elucidated that a primary mode of action for the antimicrobial and antibiofilm effects of some halogenated anilines is the inhibition of adenylate cyclase (CyaA). CyaA is a crucial enzyme in bacterial signaling, responsible for the synthesis of cyclic AMP (cAMP), a second messenger that regulates a wide range of cellular processes, including virulence factor expression and biofilm formation.

Molecular docking studies suggest that the presence of halogen atoms in these aniline derivatives enhances their binding affinity to the catalytic domain of adenylate cyclase. This enhanced binding is attributed to the formation of stabilizing halogen bonds, which effectively block the enzyme's active site and inhibit its function. The resulting decrease in intracellular cAMP levels leads to the downregulation of virulence- and biofilm-related genes, ultimately impairing the pathogen's ability to cause infection.

Adenylate_Cyclase_Inhibition cluster_membrane Bacterial Cell Membrane Halogenated_Aniline Halogenated Aniline Derivative CyaA Adenylate Cyclase (CyaA) Halogenated_Aniline->CyaA Inhibition cAMP cAMP CyaA->cAMP Conversion ATP ATP ATP->CyaA Substrate Virulence_Biofilm Virulence & Biofilm Gene Expression cAMP->Virulence_Biofilm Activation

Caption: Inhibition of bacterial adenylate cyclase by halogenated anilines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of halogenated aniline derivatives in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity or measure absorbance to determine the lowest concentration with no visible growth (MIC). D->E

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the halogenated aniline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Signaling Pathways

The aniline scaffold is a prominent feature in many approved anticancer drugs, particularly kinase inhibitors. Halogenation of the aniline ring has been shown to significantly enhance the cytotoxic and antiproliferative activities of these derivatives against various cancer cell lines.

Comparative Cytotoxicity of Halogenated Anilines

The anticancer efficacy of halogenated anilines is highly dependent on the specific cancer cell line and the nature and position of the halogen substituent.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
4-Anilinoquinazoline (H)HydrogenEGFR Kinase29 (nM)
4-(3-Fluoroanilino)quinazoline3-FEGFR Kinase3.8 (nM)
4-(3-Chloroanilino)quinazoline3-ClEGFR Kinase0.31 (nM)
4-(3-Bromoanilino)quinazoline3-BrEGFR Kinase0.025 (nM)
4-(3-Iodoanilino)quinazoline3-IEGFR Kinase0.89 (nM)
Benzothiazole aniline (L1)-Liver Cancer CellsBetter than cisplatin
Platinum complex of L1 (L1Pt)-Liver Cancer CellsBetter than cisplatin

IC50: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor

Key Insights from Comparative Data:

  • Halogen Substitution Enhances Kinase Inhibition: The data for 4-anilinoquinazoline derivatives clearly demonstrates that halogen substitution at the meta-position of the aniline ring dramatically increases the inhibitory potency against EGFR kinase, with the bromo-substituted analog being the most potent.

  • Structure-Activity Relationship (SAR): For the 4-anilinoquinazoline series, the inhibitory activity against EGFR kinase follows the trend Br > Cl > I > F > H. This highlights the critical role of the halogen's size, electronegativity, and ability to form favorable interactions within the ATP-binding pocket of the kinase.

  • Selective Cytotoxicity: Certain halogenated aniline derivatives, such as benzothiazole anilines and their platinum complexes, have shown selective inhibitory activities against specific cancer cell lines, such as liver cancer cells, surpassing the efficacy of standard chemotherapeutic agents like cisplatin.

Mechanism of Anticancer Action: Multi-Targeted Signaling Inhibition

Halogenated aniline derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. As seen with the 4-anilinoquinazoline series, these compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases like EGFR and preventing their activation.

  • NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Small molecules, including some aniline derivatives, can inhibit this pathway at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory/ Carcinogenic Stimuli IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Aniline_Derivative Halogenated Aniline Derivative Aniline_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Some aniline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and autophagy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of halogenated aniline derivatives. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated aniline derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Halogenated aniline derivatives represent a versatile and potent class of molecules with significant therapeutic potential. The strategic incorporation of halogens onto the aniline scaffold provides a powerful tool for medicinal chemists to fine-tune the biological activity of these compounds. The comparative data presented in this guide highlights the importance of the type, position, and number of halogen substituents in dictating the antimicrobial and anticancer efficacy of these derivatives.

Future research in this area should focus on the synthesis and evaluation of novel halogenated aniline derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. Furthermore, exploring the potential of these compounds in other therapeutic areas, such as anti-inflammatory and enzyme inhibitory applications, could unveil new avenues for drug discovery. The continued investigation of halogenated anilines holds great promise for the development of innovative treatments for a wide range of diseases.

The Metabolic Gauntlet: A Comparative Guide to the Stability of Compounds Containing 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that forms reactive metabolites can lead to toxicity. The strategic incorporation of halogen atoms, particularly fluorine, is a widely employed tactic to enhance metabolic stability. This guide provides an in-depth, comparative analysis of the anticipated metabolic stability of compounds featuring the 3,4-dichloro-5-fluoroaniline moiety, contextualized with data from structurally related halogenated anilines. As a Senior Application Scientist, this guide is structured to explain the causality behind experimental choices and to provide actionable insights for drug design and development.

The Aniline Moiety: A Double-Edged Sword in Drug Discovery

Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. However, they are also notorious for their potential to undergo metabolic bioactivation.[1][2] The primary amine is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, which can lead to the formation of highly electrophilic and reactive quinone-imine intermediates.[1][3] These reactive species can covalently bind to essential macromolecules like proteins, leading to idiosyncratic adverse drug reactions.[1][3] Consequently, medicinal chemists often seek to modulate the metabolic profile of aniline-containing compounds to mitigate these risks.

Halogenation as a Strategy to Enhance Metabolic Stability

The introduction of halogen atoms onto the aniline ring can significantly alter a compound's metabolic fate. The strong carbon-fluorine bond, in particular, is more resistant to enzymatic cleavage than a carbon-hydrogen bond, a principle often exploited to block metabolic "soft spots".[4][5] Chlorine atoms, being electron-withdrawing, can also influence the electronic properties of the aromatic ring and its susceptibility to oxidation.

The this compound moiety presents a unique substitution pattern. The presence of three halogen atoms is expected to significantly impact its metabolic stability compared to less substituted anilines.

Comparative Analysis of Metabolic Stability: A Data-Informed Perspective

Predicted Metabolic Pathways for this compound-Containing Compounds

Based on the metabolism of structurally similar compounds like 3-chloro-4-fluoroaniline[6][7], the primary metabolic pathways for a compound containing the this compound scaffold are likely to involve:

  • N-Acetylation: The primary amine is a prime target for N-acetyltransferases (NATs), a common phase II conjugation pathway for anilines.[6][7]

  • Aromatic Hydroxylation: CYP450-mediated oxidation of the aromatic ring is a common metabolic route for anilines.[8] The position of hydroxylation will be dictated by the directing effects of the amine and halogen substituents.

  • Conjugation of Hydroxylated Metabolites: The newly formed hydroxyl group can undergo further phase II conjugation, such as sulfation or glucuronidation, to facilitate excretion.[6][7]

The presence of the fluorine atom at the 5-position is anticipated to block metabolic attack at that site, potentially directing metabolism to other positions on the ring.

Comparison with Other Halogenated Anilines

To provide a comparative context, let's consider the metabolic profiles of other halogenated anilines:

Aniline DerivativeKey Metabolic FeaturesImplications for Stability
Aniline Undergoes extensive aromatic hydroxylation and N-oxidation, leading to the formation of reactive metabolites.[9]Generally considered metabolically labile with a higher potential for bioactivation.
4-Fluoroaniline Can undergo metabolic defluorination to form reactive benzoquinoneimine intermediates.[10][11]While the C-F bond is strong, para-fluorination can introduce a unique bioactivation pathway.[10]
3,4-Dichloroaniline Metabolism proceeds through aromatic hydroxylation and N-acetylation.[12]The two chlorine atoms can influence the rate and regioselectivity of metabolism.
3-Chloro-4-fluoroaniline Major metabolites are the 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide, indicating hydroxylation and N-acetylation followed by conjugation.[6]Demonstrates that both Phase I and Phase II pathways are significant for polychlorinated and fluorinated anilines.
Predicted: this compound Expected to undergo N-acetylation and aromatic hydroxylation. The fluorine at the 5-position likely blocks oxidation at that site. The electron-withdrawing nature of the three halogens may decrease the rate of CYP450-mediated oxidation compared to less halogenated anilines.Potentially more metabolically stable than aniline, 4-fluoroaniline, and dichloroaniline due to the combined electronic and steric effects of the three halogen substituents.

This comparative analysis suggests that the this compound moiety is likely to confer a higher degree of metabolic stability compared to simpler aniline analogs. The strategic placement of the fluorine atom, coupled with the two chlorine atoms, is expected to reduce the susceptibility of the aromatic ring to oxidative metabolism.

Experimental Workflows for Assessing Metabolic Stability

To experimentally validate the metabolic stability of a novel compound containing the this compound moiety, the following in vitro assays are indispensable.

In Vitro Microsomal Stability Assay

This assay is a workhorse in early drug discovery for predicting hepatic clearance.[13][14] It utilizes liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[13]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Test Compound Stock mix Combine Compound, Microsomes, Buffer prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench with Cold Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • On ice, thaw a vial of pooled human liver microsomes.

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

    • Add the liver microsomes to the wells (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein).

Metabolite Identification

To understand the metabolic pathways, it is crucial to identify the metabolites formed.

G cluster_workflow Metabolite Identification Workflow incubation Incubate Compound with Microsomes/Hepatocytes extraction Extract Analytes incubation->extraction lcms_analysis LC-HRMS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Metabolite Prediction lcms_analysis->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: A streamlined workflow for metabolite identification.

Protocol Outline: Metabolite Identification using LC-HRMS/MS

  • Incubation: Perform a larger scale microsomal or hepatocyte incubation of the test compound.

  • Sample Preparation: After incubation, stop the reaction and process the sample to remove proteins and concentrate the analytes.

  • LC-HRMS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Processing: Use specialized software to compare the chromatograms of the test sample and a vehicle control to identify potential metabolite peaks.

  • Structure Elucidation: Based on the accurate mass measurement and the fragmentation pattern from the MS/MS spectra, propose the structures of the metabolites.

Conclusion and Future Perspectives

The strategic design of drug candidates with optimal metabolic stability is a cornerstone of modern drug discovery. While direct experimental data for compounds containing the this compound moiety is limited, a comprehensive analysis of the metabolism of related halogenated anilines provides a strong foundation for predicting its metabolic fate. The combination of N-acetylation and aromatic hydroxylation is the most probable metabolic pathway, with the fluorine atom at the 5-position likely serving as a metabolic blocker. The electron-withdrawing nature of the three halogen substituents is expected to decrease the rate of oxidative metabolism, thereby enhancing metabolic stability compared to less halogenated anilines.

To definitively characterize the metabolic profile of any new chemical entity containing this moiety, rigorous in vitro studies, including microsomal stability and metabolite identification, are essential. The protocols and comparative data presented in this guide offer a robust framework for these investigations, empowering researchers to make informed decisions in the design of next-generation therapeutics.

References

A Researcher's Guide to Differentiating Polychlorinated Aniline Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with aromatic amines, the structural elucidation of polychlorinated anilines (PCAs) presents a significant analytical challenge. Distinguishing between isomers, where the only difference is the position of chlorine atoms on the aniline ring, is critical for process chemistry, impurity profiling, and metabolomics. While several analytical techniques can identify PCAs, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of detail, providing unambiguous structural information through the nuanced interplay of chemical shifts and spin-spin coupling.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of PCA isomers. Moving beyond a simple recitation of data, we will explore the underlying principles that govern these differences, enabling you to interpret complex spectra with confidence. The insights provided are grounded in established spectroscopic principles and supported by experimental data from publicly available databases.

Part 1: The Decisive Influence of Chlorine Substitution on ¹H NMR Spectra

The chemical environment of each proton on the aniline ring is exquisitely sensitive to the placement of the amino group and the chlorine atoms. Two key parameters form the basis of our analysis: the chemical shift (δ) , which indicates the electronic environment of a proton, and the spin-spin coupling constant (J) , which reveals the connectivity and spatial relationship between neighboring protons.

The Causality of Chemical Shift Variation

The amino group (-NH₂) is a powerful electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, causing the protons at these positions to resonate at a lower chemical shift (upfield) compared to benzene's benchmark of ~7.3 ppm.

Conversely, chlorine is an electronegative, electron-withdrawing atom. Its inductive effect deshields nearby protons, shifting their signals downfield. However, it also possesses lone pairs that can participate in resonance, acting as a weak electron-donating group. The net effect on a proton's chemical shift is a complex balance of these inductive and resonance effects, heavily dependent on the chlorine's position relative to the proton.

Interpreting Spin-Spin Coupling Patterns

In aromatic systems, the magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled protons:

  • Ortho-coupling (³JHH): Typically the largest, ranging from 7–10 Hz.

  • Meta-coupling (⁴JHH): Significantly smaller, in the range of 2–3 Hz.

  • Para-coupling (⁵JHH): Often unresolved or very small (<1 Hz).

This predictable hierarchy is the cornerstone of assigning substitution patterns. A proton with an ortho neighbor will appear as a doublet (or a doublet of doublets if it also has meta coupling), with a large splitting of ~8 Hz. A proton with only a meta neighbor will be a narrow doublet with a ~2-3 Hz splitting.

Part 2: A Comparative Case Study: 2,4-Dichloroaniline vs. 3,5-Dichloroaniline

To illustrate these principles, let's compare the ¹H NMR spectra of two common isomers: 2,4-dichloroaniline and 3,5-dichloroaniline.

2,4-Dichloroaniline

In this isomer, each of the three aromatic protons is in a unique chemical and magnetic environment.

  • H6: This proton is ortho to the -NH₂ group (shielding) and meta to the C4-Cl (weakly deshielding). It has one ortho neighbor (H5). We expect it to be the most upfield of the three aromatic protons. Its signal will be a doublet of doublets (dd) due to coupling with H5 (³J ≈ 8-9 Hz) and H3 (⁵J, likely unresolved).

  • H5: This proton is meta to the -NH₂ group and ortho to the C4-Cl. It has two ortho neighbors (H6 and H3). We expect a doublet of doublets.

  • H3: This proton is ortho to the C2-Cl and meta to the -NH₂ and C4-Cl. It has one ortho neighbor (H5) and one para neighbor (H6). We expect a doublet.

3,5-Dichloroaniline

The symmetry in 3,5-dichloroaniline simplifies its ¹H NMR spectrum dramatically.

  • H2 and H6 (equivalent): These two protons are chemically and magnetically equivalent. They are ortho to the -NH₂ group and meta to a chlorine atom. Each has one meta neighbor (H4). Therefore, they will appear as a single signal, a doublet, with a small meta-coupling constant (⁴J ≈ 2 Hz).

  • H4: This proton is para to the -NH₂ group and flanked by two chlorine atoms. It has two meta neighbors (H2 and H6). It will appear as a triplet (more accurately, a triplet-like pattern arising from two identical meta-couplings) with the same small coupling constant.

The stark difference in the multiplicity and coupling constants makes the distinction between these two isomers trivial upon inspection of their ¹H NMR spectra.

Data Summary: ¹H NMR of Dichloroaniline Isomers
IsomerProtonPredicted MultiplicityApprox. Chemical Shift (δ ppm)Coupling Constants (Hz)
2,4-Dichloroaniline H-3d~7.2³J ≈ 2.4
H-5dd~7.0³J ≈ 8.5, ⁴J ≈ 2.4
H-6d~6.7³J ≈ 8.5
3,5-Dichloroaniline H-2, H-6d~6.7⁴J ≈ 1.8
H-4t~6.6⁴J ≈ 1.8

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is synthesized from publicly available spectra.

Part 3: Unveiling the Carbon Skeleton with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, focusing on the carbon framework of the molecule. The chemical shifts of aromatic carbons typically range from 110-160 ppm.

Key Principles of ¹³C Chemical Shifts in PCAs
  • Carbon attached to Nitrogen (C-NH₂): This carbon is significantly shielded by the electron-donating amino group and typically appears upfield compared to other substituted carbons.

  • Carbons attached to Chlorine (C-Cl): The direct attachment of an electronegative chlorine atom causes a strong deshielding effect, shifting the resonance of this carbon significantly downfield. This is known as the alpha-effect.

  • Ortho and Para Carbons: The electron-donating resonance effect of the -NH₂ group shields the ortho and para carbons, moving them upfield.

  • Meta Carbons: These carbons are least affected by the resonance of the -NH₂ group.

  • Symmetry: As in ¹H NMR, molecular symmetry will reduce the number of unique signals. A plane of symmetry will cause carbons mirrored across the plane to be chemically equivalent and produce a single resonance.

Comparative Data: ¹³C NMR of Dichloroaniline Isomers

The table below compares the ¹³C NMR chemical shifts for our case study isomers, illustrating the predictive power of these principles.

IsomerCarbonApprox. Chemical Shift (δ ppm)Key Influences
2,4-Dichloroaniline C-1 (-NH₂)~142Attached to N
C-2 (-Cl)~122Attached to Cl, ortho to N
C-3~130meta to N, ortho to Cl
C-4 (-Cl)~125Attached to Cl, para to N
C-5~128meta to N, ortho to Cl
C-6~118ortho to N
3,5-Dichloroaniline C-1 (-NH₂)~148Attached to N
C-2, C-6~114ortho to N
C-3, C-5 (-Cl)~135Attached to Cl, meta to N
C-4~119para to N

Note: Chemical shifts are approximate and compiled from public databases.

The number of signals immediately distinguishes the two isomers. 2,4-dichloroaniline, being unsymmetrical, shows six distinct carbon signals. In contrast, the symmetrical 3,5-dichloroaniline shows only four signals.

Part 4: Experimental Protocol for High-Quality NMR Data Acquisition

Trustworthy spectral interpretation begins with meticulously acquired data. The following protocol outlines a self-validating system for obtaining high-resolution NMR spectra of polychlorinated anilines.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if solubility is an issue, or if hydrogen bonding with the -NH₂ protons is a concern, acetone-d₆ or DMSO-d₆ are excellent alternatives. Be aware that the chemical shifts of the -NH₂ protons are highly solvent-dependent.

    • Concentration: Accurately weigh approximately 5-10 mg of the PCA sample and dissolve it in 0.6-0.7 mL of deuterated solvent in a high-quality NMR tube.

    • Internal Standard (Optional, for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard with sharp, well-resolved signals that do not overlap with the analyte signals.

  • Spectrometer Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Excellent shimming is critical for resolving small meta- and para-couplings.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of your protons (typically 2-5 seconds for aromatic protons, but can be longer). For quantitative work, a longer delay (e.g., 30 seconds) is essential to ensure full relaxation.

    • Number of Scans (ns): For a ~10 mg sample, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time (at): Aim for an acquisition time of 1-2 seconds.

    • Relaxation Delay (d1): A short delay of 2 seconds is usually adequate.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 512 to 2048 scans), depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the ¹H signals. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow Diagram: From Sample to Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Solvent (e.g., CDCl3) Dissolve Dissolve in 0.7 mL Solvent Solvent->Dissolve Weigh Weigh PCA (5-10 mg) Weigh->Dissolve Shim Lock & Shim Dissolve->Shim H1_Acq Acquire ¹H Spectrum Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phase & Reference FT->Phase Integrate Integrate ¹H Signals Phase->Integrate Analyze_C13 Analyze ¹³C: - Chemical Shift - Number of Signals Phase->Analyze_C13 Analyze_H1 Analyze ¹H: - Chemical Shift - Multiplicity - J-Coupling Integrate->Analyze_H1 Structure Propose Structure Analyze_H1->Structure Analyze_C13->Structure

Caption: Workflow for PCA structure elucidation by NMR.

Part 5: Advanced Techniques and Final Considerations

For highly complex mixtures or isomers with very similar spectra, advanced 2D NMR techniques can provide the necessary resolution and connectivity information:

  • COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling correlations in the molecule, definitively establishing which protons are neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity and helping to piece together the entire molecular structure.

Logical Flow for Isomer Differentiation

G cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis Start Acquire ¹H and ¹³C NMR Spectra Num_H_Signals Count number of aromatic signals Start->Num_H_Signals Num_C_Signals Count number of ¹³C signals Start->Num_C_Signals Integrals Check integrals Num_H_Signals->Integrals Multiplicity Analyze multiplicity (d, dd, t) Integrals->Multiplicity J_Values Measure J-couplings (ortho, meta) Multiplicity->J_Values Hypothesis Formulate Structural Hypothesis J_Values->Hypothesis Symmetry_Check Infer molecular symmetry Num_C_Signals->Symmetry_Check Symmetry_Check->Hypothesis Confirm Confirm with 2D NMR (COSY, HSQC) if needed Hypothesis->Confirm Final_Structure Final Structure Assignment Confirm->Final_Structure

Caption: Decision-making flowchart for PCA isomer identification.

By systematically applying the principles outlined in this guide—from understanding the fundamental effects of substituents to acquiring high-quality data and employing a logical interpretation strategy—researchers can confidently distinguish between even closely related polychlorinated aniline isomers, ensuring the accuracy and integrity of their scientific findings.

A Comparative Guide to the Validation of Analytical Methods for 3,4-Dichloro-5-fluoroaniline Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3,4-Dichloro-5-fluoroaniline and its metabolites in biological matrices. Grounded in the principles of scientific integrity, this document offers a practical framework for method selection, validation, and implementation, adhering to the latest international regulatory standards.

The accurate measurement of drug metabolites is critical for understanding the pharmacokinetic and toxicokinetic profiles of a new chemical entity.[1][2] this compound, a halogenated aromatic amine, represents a class of compounds that can be challenging to analyze due to potential matrix effects and the need for high sensitivity. This guide will compare the three most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the study, including the nature of the analyte, the complexity of the biological matrix, and the required sensitivity and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile/semi-volatile compounds based on boiling point and polarity, with mass-based detection.Separation based on polarity, with highly specific and sensitive mass-based detection.
Linearity (R²) >0.99[3]>0.99>0.999[4]
Accuracy (% Recovery) 87.5% - 101.4%[5]93% - 103%[6]75.3% - 86.0% for 3,4-DCA[7][8]
Precision (%RSD) < 2%[5][9]< 18%[6]< 11.9%[7][8]
Limit of Detection (LOD) 0.0778 to 0.2073 µg/mL[5]0.03 to 0.05 µg/L[6]0.6 µg/kg for 3,4-DCA[7][8]
Limit of Quantification (LOQ) 0.0778 to 0.2073 µg/mL[5]Analyte dependent2.0 µg/kg for 3,4-DCA[7][8]
Specificity Moderate; co-eluting compounds can interfere.High; mass spectra provide structural information.Very High; precursor-product ion transitions are highly specific.
Sample Preparation Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE).May require derivatization to improve volatility and thermal stability.[6][10]Typically requires protein precipitation followed by SPE or LLE.
Throughput ModerateLow to moderateHigh
Cost LowModerateHigh

Expert Insights:

  • HPLC-UV is a cost-effective and robust technique suitable for the analysis of higher concentration samples. However, its lower specificity makes it susceptible to interferences from endogenous matrix components, potentially compromising accuracy in complex biological samples.

  • GC-MS offers excellent separation efficiency and specificity. A significant drawback for polar metabolites of this compound is the frequent need for derivatization to increase volatility and prevent thermal degradation in the injector.[6][10] This additional step can introduce variability and increase sample preparation time.

  • LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its exceptional sensitivity, specificity, and high throughput.[4] The ability to perform Multiple Reaction Monitoring (MRM) significantly reduces background noise and allows for the accurate quantification of analytes at very low concentrations. For halogenated compounds like this compound, the distinct isotopic pattern of chlorine can be leveraged for enhanced specificity.

Recommended Analytical Method: LC-MS/MS

Considering the need for high sensitivity and specificity in metabolite quantification for pharmacokinetic and toxicokinetic studies, LC-MS/MS is the recommended methodology. The following section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for this compound metabolites, grounded in the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][11][12]

Experimental Workflow for LC-MS/MS Method Validation

LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters (ICH M10) s1 Spike Blank Matrix with Analyte & IS s2 Protein Precipitation s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Chromatographic Separation s4->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 v1 Selectivity & Specificity v2 Calibration Curve & LLOQ v3 Accuracy & Precision v4 Matrix Effect v5 Stability

Caption: A generalized workflow for the validation of an LC-MS/MS method.

Detailed Experimental Protocol: LC-MS/MS Method Validation

This protocol is a representative example and should be optimized for the specific metabolites of this compound and the biological matrix of interest.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of this compound, its metabolites, and a stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

2. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the SIL-IS working solution and vortex.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by equilibration with water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences (e.g., 2% formic acid in water, followed by methanol).

  • Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte and the SIL-IS.

4. Method Validation Procedures

The validation of the bioanalytical method should be performed in accordance with the ICH M10 guideline.[1][11][12]

  • Selectivity and Specificity: Analyze at least six different batches of the blank biological matrix to ensure no significant interfering peaks are present at the retention times of the analytes and the IS.

  • Calibration Curve and Linearity: Analyze the calibration standards in triplicate. The linearity of the calibration curve should be evaluated by a weighted linear regression analysis (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples at four concentration levels in at least five replicates on three separate occasions (inter-day and intra-day). The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak areas of the analytes in post-extraction spiked samples with those of neat solutions.

  • Recovery: Determine the extraction efficiency of the sample preparation method by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: Assess the stability of the analytes in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Trustworthiness: A Self-Validating System

The described protocol incorporates a self-validating system through the use of a stable isotope-labeled internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. By using the peak area ratio of the analyte to the SIL-IS for quantification, any variability introduced during sample preparation and analysis is minimized, thereby enhancing the accuracy and precision of the results.

Conclusion

The validation of analytical methods for metabolites of novel drug candidates like this compound is a rigorous process that demands a deep understanding of analytical chemistry and regulatory expectations. While HPLC-UV and GC-MS have their applications, LC-MS/MS stands out as the superior technique for bioanalytical studies requiring high sensitivity, specificity, and throughput. By following a comprehensive validation protocol based on international guidelines such as ICH M10, researchers can ensure the generation of reliable and defensible data to support their drug development programs.

References

Ecotoxicological Profile: A Comparative Analysis of 3,4-Dichloroaniline and 3,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the chemical industry, pivotal in the synthesis of a vast array of products, including pharmaceuticals, dyes, and pesticides.[1] Among these, halogenated anilines are of particular environmental interest due to their potential for widespread distribution and toxicological effects. This guide provides a detailed comparative analysis of the ecotoxicological profiles of two such compounds: 3,4-dichloroaniline (3,4-DCA) and 3,4-difluoroaniline (3,4-DFA).

3,4-DCA is a well-documented environmental contaminant, often arising as a degradation product of several herbicides.[1] Its persistence and toxicity to aquatic life have led to its frequent use as a reference chemical in ecotoxicological studies. In contrast, 3,4-DFA, while structurally similar, has a less characterized ecotoxicological profile. Understanding the distinct impacts of chlorinated versus fluorinated analogues on ecosystems is crucial for informed chemical design, risk assessment, and the development of safer alternatives in pharmaceutical and chemical manufacturing. This guide synthesizes the available experimental data to provide a comprehensive comparison of their environmental fate and effects.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental distribution and bioavailability of a chemical are fundamentally governed by its physicochemical properties. While comprehensive experimental data for 3,4-DFA is less abundant, we can infer its likely behavior based on its structure and compare it to the well-characterized 3,4-DCA.

Property3,4-Dichloroaniline (3,4-DCA)3,4-Difluoroaniline (3,4-DFA)Implication for Ecotoxicology
Molecular Formula C₆H₅Cl₂NC₆H₅F₂NThe nature of the halogen atom (chlorine vs. fluorine) is the primary driver of differences in their ecotoxicological profiles.
Molar Mass 162.02 g/mol 129.11 g/mol Affects diffusion and transport rates.
Water Solubility 92 mg/L at 20°CSparingly solubleSolubility influences the concentration of the chemical in the water column and its availability to aquatic organisms.
Log Kₒw (Octanol-Water Partition Coefficient) 2.69Not available (predicted to be lower than 3,4-DCA)A key indicator of a chemical's potential to bioaccumulate in organisms. A lower Log Kₒw for 3,4-DFA would suggest a lower tendency to bioaccumulate compared to 3,4-DCA.

Aquatic Ecotoxicity: A Tale of Two Halogens

The aquatic environment is a primary recipient of many industrial and agricultural pollutants. Therefore, understanding the toxicity of 3,4-DCA and 3,4-DFA to aquatic organisms is paramount.

Acute and Chronic Toxicity of 3,4-Dichloroaniline (3,4-DCA)

Extensive research has been conducted on the aquatic toxicity of 3,4-DCA, revealing its significant adverse effects across different trophic levels.

Table 1: Acute and Chronic Ecotoxicity of 3,4-Dichloroaniline (3,4-DCA)

Trophic LevelOrganismEndpointValue (µg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-h LC₅₀1,800 - 9,000
Oryzias javanicus (Javanese Medaka)96-h LC₅₀32,870
Poecilia reticulata (Guppy)182-d NOEC< 2
Invertebrates Daphnia magna (Water Flea)48-h EC₅₀ (Immobilisation)310 - 640[2]
Daphnia magna15-21-d NOEC (Reproduction)5 - 10
Algae Pseudokirchneriella subcapitata72-h NOEC (Growth)1,250
Various Species48-96-h EC₅₀ (Growth)2,200 - 6,800

LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effective concentration for 50% of the test population. NOEC: No observed effect concentration.

The data clearly indicates that 3,4-DCA is highly toxic to aquatic life, with chronic effects observed at very low microgram-per-liter concentrations. Crustaceans, particularly Daphnia magna, appear to be one of the most sensitive groups to its effects.[2]

Ecotoxicity of 3,4-Difluoroaniline (3,4-DFA): A Data Gap

In stark contrast to 3,4-DCA, there is a significant lack of published experimental data on the acute and chronic aquatic toxicity of 3,4-difluoroaniline. Safety Data Sheets (SDS) for 3,4-DFA classify it as harmful if swallowed, in contact with skin, or if inhaled, and note that it may cause respiratory irritation, skin irritation, and serious eye irritation. While one SDS mentions it is "harmful to aquatic life," it does not provide the quantitative endpoint data (e.g., LC₅₀ or EC₅₀ values) necessary for a direct comparison with 3,4-DCA.

One study on a different isomer, 2,4-difluoroaniline, reported a 96-hour LC₅₀ of 200.96 mg/L for the adult zebrafish (Danio rerio).[3][4] While this provides a point of reference for the toxicity of difluoroanilines, it is crucial to note that toxicity can vary significantly between isomers. Without specific data for the 3,4-isomer, a direct and robust comparison of aquatic toxicity remains challenging. This highlights a critical knowledge gap that warrants further experimental investigation.

Environmental Fate and Biodegradation

The persistence of a chemical in the environment is a key factor in its overall ecotoxicological risk. Biodegradation is a primary mechanism for the removal of organic pollutants from ecosystems.

Biodegradation of 3,4-Dichloroaniline (3,4-DCA)

3,4-DCA is known to be persistent in the environment.[1] However, several microbial species have been shown to degrade it under aerobic conditions. The degradation pathway often involves an initial dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage. One study demonstrated that Pseudomonas fluorescens 26-K could degrade 170 mg/L of 3,4-DCA within 2-3 days in the presence of glucose.

Biodegradation of 3,4-Difluoroaniline (3,4-DFA)

The same study that investigated the degradation of 3,4-DCA also examined 3,4-DFA. It was found that Pseudomonas fluorescens 26-K could also degrade 3,4-DFA, although at a slower rate than 3,4-DCA. An initial concentration of 170 mg/L of 3,4-DFA was degraded over 5-7 days. This suggests that while biodegradable, the carbon-fluorine bond in 3,4-DFA may be more resistant to microbial cleavage than the carbon-chlorine bond in 3,4-DCA under these specific conditions.

Experimental Protocol: Microbial Degradation of Dihaloanilines

The following is a generalized protocol based on the methodology used to assess the biodegradation of 3,4-DCA and 3,4-DFA by Pseudomonas fluorescens 26-K.

Objective: To determine the rate of biodegradation of 3,4-DCA and 3,4-DFA by a specific microbial strain.

Materials:

  • Pseudomonas fluorescens 26-K culture

  • Mineral salt medium

  • Glucose (as a co-substrate)

  • 3,4-Dichloroaniline (3,4-DCA)

  • 3,4-Difluoroaniline (3,4-DFA)

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculum Preparation: Cultivate Pseudomonas fluorescens 26-K in a suitable growth medium until a desired cell density is reached.

  • Experimental Setup: Prepare flasks containing a mineral salt medium. For cometabolism studies, supplement the medium with glucose.

  • Test Substance Addition: Add a known concentration of either 3,4-DCA or 3,4-DFA to the respective flasks.

  • Inoculation: Inoculate the flasks with the prepared Pseudomonas fluorescens 26-K culture.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature and shaking speed.

  • Sampling: At regular time intervals, withdraw samples from each flask.

  • Analysis: Analyze the concentration of the parent compound (3,4-DCA or 3,4-DFA) in the samples using HPLC.

  • Data Interpretation: Plot the concentration of the dihaloaniline over time to determine the degradation rate.

Mechanisms of Toxic Action

The toxicity of anilines is often linked to their metabolism within the organism. For halogenated anilines, the position and nature of the halogen substituents can significantly influence their toxicological properties.

The primary mechanism of acute toxicity for many aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While specific mechanistic studies on 3,4-DFA are lacking, it is plausible that it shares this general mechanism with other anilines.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can offer insights. For anilines, hydrophobicity is a major determinant of toxicity, while electronic and steric properties are more influential in their biodegradation.[5] The higher electronegativity of fluorine compared to chlorine in 3,4-DFA could influence its electronic properties and, consequently, its interaction with biological targets.

Diagram: Generalized Experimental Workflow for Aquatic Toxicity Testing

G cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis cluster_3 Results prep_solution Prepare Stock Solutions of 3,4-DCA and 3,4-DFA prep_media Prepare Standardized Test Media prep_solution->prep_media prep_organisms Culture and Acclimate Test Organisms (e.g., Daphnia, Fish, Algae) prep_organisms->prep_media acute_test Acute Toxicity Test (e.g., 48-h Daphnia, 96-h Fish) prep_media->acute_test chronic_test Chronic Toxicity Test (e.g., 21-d Daphnia Reproduction) prep_media->chronic_test observe Observe and Record Endpoints (Mortality, Immobilization, Growth, Reproduction) acute_test->observe chronic_test->observe calculate Calculate LC50/EC50/NOEC Values observe->calculate compare Compare Toxicity Profiles of 3,4-DCA and 3,4-DFA calculate->compare

Caption: A generalized workflow for conducting aquatic toxicity tests.

Conclusion and Future Perspectives

This comparative guide highlights the significant differences and data gaps in the ecotoxicological profiles of 3,4-dichloroaniline and 3,4-difluoroaniline. 3,4-DCA is a well-characterized aquatic toxicant with demonstrable adverse effects at low concentrations. In contrast, the ecotoxicological database for 3,4-DFA is critically sparse, precluding a definitive quantitative comparison.

The available biodegradation data suggests that 3,4-DFA may be more persistent than 3,4-DCA under certain aerobic conditions. This, coupled with the general toxicological concerns for aniline derivatives, underscores the urgent need for comprehensive ecotoxicity testing of 3,4-DFA. Future research should prioritize determining the acute and chronic toxicity of 3,4-DFA to standard aquatic indicator species, including fish, invertebrates, and algae. Such data is essential for accurate environmental risk assessment and for guiding the development of safer, more sustainable chemical alternatives.

For professionals in drug development and chemical manufacturing, this guide serves as a cautionary reminder of the importance of early-stage ecotoxicological evaluation. While structurally similar, the substitution of one halogen for another can lead to markedly different environmental behaviors and impacts. A proactive approach to understanding and mitigating the potential environmental risks of novel chemical entities is not only a regulatory necessity but also a cornerstone of responsible chemical stewardship.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,4-Dichloro-5-fluoroaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like 3,4-Dichloro-5-fluoroaniline is not merely a procedural task but a critical component of a robust safety culture. This guide provides an in-depth, scientifically grounded framework for the safe handling and disposal of this compound, moving beyond simple instructions to explain the rationale behind each procedural step. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste with confidence and precision.

Immediate Safety and Handling: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many halogenated anilines, is classified as toxic and poses significant health risks upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly linked to the known toxicological profile of halogenated anilines, which can be absorbed through the skin, inhaled as dust, or cause serious eye damage.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield. Must comply with EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes of solutions containing the compound and from airborne dust particles that can cause severe eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.Prevents dermal absorption, a primary route of exposure for toxic anilines.[1][2][3]
Body Protection A laboratory coat or chemical-resistant apron.Minimizes the risk of skin contact from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if handling outside a fume hood or if dust generation is likely.Inhalation of aniline dust can be toxic.[3] A respirator ensures that airborne particles are not inhaled, protecting the respiratory system.
Engineering Controls: Minimizing Exposure at the Source

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] This engineering control is critical to prevent the accumulation of harmful vapors and dust in the laboratory environment.

Spill Response: Immediate and Controlled Action

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully cover the material with a plastic sheet to prevent dust from becoming airborne. Do not use water to clean up a dry spill, as this can create a more widespread contamination issue.

  • Collection: Gently sweep or scoop the spilled solid into a clearly labeled, sealable container for hazardous waste. Avoid actions that could generate dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid before collection.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Personal Decontamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4] Remove any contaminated clothing.

Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound and must be treated as hazardous waste.

EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not individually listed, it would likely fall under the following categories:

  • F-Listed Wastes: These are wastes from non-specific sources. As a halogenated organic compound, waste streams containing this compound could be classified under codes such as F001 or F002 if mixed with spent halogenated solvents used in degreasing.[5][6]

  • K-Listed Wastes: These are source-specific wastes. If the waste is generated from aniline production, codes like K083 (distillation bottoms from aniline production) or K103 (process residues from aniline extraction) could be relevant.[7][8]

  • U-Listed Wastes: These are discarded commercial chemical products. Aniline is listed as U012 .[5] While this compound is a derivative, it is prudent to manage its pure, unused form as a U-listed waste due to its similar toxicological profile.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code determination based on the specific waste stream.

Waste Segregation Protocol
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, environmentally hazardous).

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

Disposal Methodologies: From Incineration to Advanced Chemical Degradation

The selection of a disposal method depends on regulatory requirements, available facilities, and the nature of the waste stream. The primary goal is the complete destruction of the hazardous compound to prevent its release into the environment.

High-Temperature Incineration (Recommended Primary Method)

High-temperature incineration in a licensed hazardous waste facility is the most common and effective method for the disposal of halogenated organic compounds.

Causality: The high temperatures (typically 850-1200°C) and controlled oxygen supply in an incinerator are designed to break the stable carbon-halogen and carbon-nitrogen bonds, converting the compound into simpler, less harmful substances.

Experimental Protocol for Incineration:

  • Packaging: Ensure the waste is securely packaged in approved containers for transport to the incineration facility.

  • Combustion: The material is introduced into a primary combustion chamber where the high temperature and turbulent airflow ensure efficient thermal decomposition.

  • Secondary Combustion: The gaseous byproducts from the primary chamber are then passed into a secondary chamber at even higher temperatures to ensure the complete destruction of any remaining organic molecules.

  • Flue Gas Treatment: A critical step for halogenated compounds is the "scrubbing" of the flue gases. The combustion of this compound will produce acidic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF). These are neutralized in a scrubber, typically using a caustic solution, before the cleaned gases are released into the atmosphere.

Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment processes that utilize highly reactive radical species, most notably the hydroxyl radical (•OH), to degrade organic pollutants.

Causality: The hydroxyl radical is a powerful, non-selective oxidizing agent that can rapidly break down the aromatic ring structure of anilines, leading to their mineralization into carbon dioxide, water, and inorganic ions.

Experimental Protocol for a Fenton-Based AOP:

This protocol is provided as an illustrative example of an AOP. It should be performed by trained personnel in a controlled laboratory setting.

  • Waste Preparation: Prepare an aqueous solution of the this compound waste. The concentration should be determined based on treatability studies.

  • pH Adjustment: Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.

  • Initiation of Reaction: Add a source of ferrous iron (e.g., ferrous sulfate) to the solution, followed by the slow, controlled addition of hydrogen peroxide. The reaction between the ferrous ions and hydrogen peroxide generates hydroxyl radicals.

  • Monitoring: Monitor the degradation of the aniline derivative using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Precipitation: Once the degradation is complete, raise the pH to precipitate the iron catalyst as iron hydroxide, which can then be removed by filtration.

  • Effluent Analysis: Analyze the treated effluent to ensure that the target compound and any hazardous byproducts have been removed to acceptable levels before further treatment or disposal.

Hydrodehalogenation

Hydrodehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom.

Causality: This process can reduce the toxicity of the compound by removing the halogen substituents, making the resulting aniline molecule more amenable to further biodegradation.

Experimental Protocol for Catalytic Transfer Hydrodehalogenation:

This is a laboratory-scale example and should be adapted and scaled with appropriate safety considerations.

  • Reaction Setup: In a reaction vessel, dissolve the this compound waste in a suitable solvent.

  • Catalyst and Hydrogen Donor: Add a catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, such as ammonium formate.[9]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., room temperature to moderate heating) with stirring.[9]

  • Monitoring: Monitor the progress of the reaction by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the dehalogenated product.

  • Workup: Once the reaction is complete, the catalyst is removed by filtration. The resulting solution, now containing a less hazardous aniline, can be further treated or disposed of according to local regulations.

Logical Workflow for Disposal of this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a multi-faceted process that demands a deep understanding of its chemical properties, associated hazards, and regulatory requirements. By adhering to the principles of diligent PPE use, robust engineering controls, and validated disposal methodologies, laboratory professionals can ensure the safety of themselves and their colleagues while protecting the environment. This guide serves as a foundational resource, and it is crucial to always operate in accordance with your institution's specific safety protocols and in consultation with your EHS department.

References

Operational Guide to Personal Protective Equipment for Handling 3,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Dichloro-5-fluoroaniline. As a halogenated aniline, this compound warrants a high degree of caution. The procedural guidance herein is synthesized from the safety profiles of structurally similar toxic chemicals to ensure a conservative and robust safety protocol. This document is intended for trained researchers, scientists, and drug development professionals.

Hazard Assessment: The Foundation of Safe Handling

Given the specific substitution pattern on the aniline ring, this compound is predicted to be a hazardous substance. Aniline and its halogenated derivatives are well-documented for their systemic toxicity, particularly their ability to be absorbed through the skin.[1][2] The primary hazards associated with analogous compounds are summarized below. This assessment forms the causal basis for the stringent PPE and handling protocols that follow.

Hazard ClassificationDescriptionRationale & Representative Citations
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[3][4] The primary danger is absorption into the bloodstream, which can lead to methemoglobinemia, a condition where red blood cells cannot effectively release oxygen to tissues.Analogs like 3,4-Dichloroaniline and 3-Chloro-4-fluoroaniline are classified as Category 3 acute toxins via all major exposure routes.[4][5]
Serious Eye Damage / Irritation May cause serious and potentially irreversible eye damage upon contact.[6][7]Dichloroanilines are known to be corrosive or severe irritants to the eyes.[5][7]
Skin Corrosion / Irritation Causes skin irritation and may be absorbed through the skin, contributing to systemic toxicity.[6][8]Halogenated anilines are documented skin irritants.[6][8] Contaminated work clothing must not be allowed out of the workplace.[3]
Skin Sensitization May cause an allergic skin reaction (contact dermatitis) upon repeated exposure.[3][5]This is a known hazard for many substituted anilines.[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][5][9]Chloroanilines are environmentally hazardous; therefore, release to drains or waterways must be strictly avoided.[3][10]

The Core PPE Ensemble: A Multi-Layered Defense

Personal protective equipment is the final barrier between the researcher and the chemical. Its use must be complemented by primary engineering controls. All handling of this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.[11][12]

  • Respiratory Protection :

    • Rationale : The solid form can be easily aerosolized during weighing and transfer, posing a significant inhalation hazard.[4][12]

    • Specification : When handling the powder, a minimum of an N95-rated respirator is required to prevent inhalation of fine particles. For handling larger quantities or during spill cleanup, a full-face respirator with organic vapor cartridges provides a higher level of protection for both the respiratory system and the face.[1][2]

  • Hand Protection :

    • Rationale : Dermal absorption is a primary route of exposure for anilines, leading to systemic toxicity.[1][3] Double-gloving is mandatory to provide protection against tears and to allow for the safe removal of a contaminated outer glove without exposing the skin.

    • Specification :

      • Inner Glove : Nitrile glove.

      • Outer Glove : A glove with high chemical resistance to aromatic amines. Butyl rubber is an excellent choice.[13] Always check the manufacturer's compatibility data for the specific glove and chemical. Change outer gloves immediately if contamination is suspected.

  • Eye and Face Protection :

    • Rationale : The high risk of serious eye damage from a splash or aerosolized particle necessitates robust protection.[6][7]

    • Specification : Wear tight-fitting chemical splash goggles in combination with a full-face shield.[6][14] Standard safety glasses are insufficient.

  • Body Protection :

    • Rationale : Protects the skin from accidental splashes and prevents the contamination of personal clothing.[11][15]

    • Specification : A chemically resistant lab coat (not standard cotton) must be worn, fully buttoned. Ensure full leg coverage with long pants, and wear closed-toe shoes made of a non-porous material. For large-scale work or spill response, a chemical-resistant apron or suit is required.[6][15]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

The following workflow should be committed to memory and practiced. The guiding principle of doffing is to touch potentially contaminated surfaces (the outside of PPE) only with other contaminated surfaces (gloved hands) and to touch clean surfaces (your skin) only with clean surfaces (ungloved hands).

G cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Inspect all PPE for damage Don2 2. Don inner nitrile gloves Don1->Don2 Don3 3. Don lab coat Don2->Don3 Don4 4. Don outer butyl gloves Don3->Don4 Don5 5. Don chemical splash goggles Don4->Don5 Don6 6. Don face shield Don5->Don6 Don7 7. Enter work area Don6->Don7 Doff1 1. Remove outer butyl gloves (turn inside out) Doff2 2. Remove face shield Doff1->Doff2 Doff3 3. Remove lab coat (turn inside out) Doff2->Doff3 Doff4 4. Remove chemical splash goggles Doff3->Doff4 Doff5 5. Remove inner nitrile gloves (turn inside out) Doff4->Doff5 Doff6 6. Wash hands thoroughly Doff5->Doff6

Caption: Workflow for the correct sequence of donning and doffing PPE.

Handling the Solid Compound (Weighing & Transfer)
  • Ensure the chemical fume hood sash is at the lowest practical height.

  • Don the full PPE ensemble as described above.

  • Use a spatula to carefully transfer the required amount of solid to a tared, sealed container. Avoid creating dust clouds.

  • If any dust is generated, gently wipe the area with a cloth dampened with 60-70% ethanol to prevent further aerosolization.[12]

  • Seal the container before removing it from the fume hood.

  • Wipe down the spatula and any affected surfaces before proceeding. Dispose of the wipe as hazardous waste.

Spill and Exposure Emergency Plan

Immediate and correct action is vital in an emergency.

Spill Management
  • Evacuate & Secure : Alert others and evacuate non-essential personnel from the immediate area.[12] Restrict access.

  • Communicate : Inform your lab supervisor and EHS department immediately.

  • Assess : If the spill is large or you are not trained to handle it, wait for the emergency response team.

  • Cleanup (for trained personnel on small spills) :

    • Wear the full PPE ensemble, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][12] Do not use combustible materials like paper towels on a dry spill.

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[12][15]

    • Decontaminate the spill surface. First, wipe with a cloth dampened with 60-70% ethanol, then wash thoroughly with soap and water.[12]

    • Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and place them in the hazardous waste container.[12]

First Aid for Exposure
  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11][16] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[3][8] If breathing is difficult or has stopped, administer artificial respiration, but only if you are trained to do so.[3][10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water.[8][9] Seek immediate medical attention.

Waste Disposal Protocol

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Solid Waste : Surplus chemical, contaminated absorbents, and grossly contaminated items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[15][17]

  • Liquid Waste : Solutions containing the compound and rinsate from cleaning glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container.

  • PPE : All used disposable PPE (gloves, lab coats, etc.) must be collected in a sealed bag and placed into the solid hazardous waste stream.[12]

Disposal Workflow

The final disposal must be handled by a licensed professional waste management service.[15][17] The typical method for this type of waste is high-temperature incineration in a facility equipped with an afterburner and scrubber.[15][17]

G cluster_waste Chemical Waste Disposal Workflow A Waste Generation (e.g., contaminated gloves, surplus chemical, rinsate) B Segregate Waste Stream (Solid, Liquid, Sharps, PPE) A->B C Place in Correct Container - Labeled with 'Hazardous Waste' - Contents Clearly Identified - Tightly Sealed B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup by Licensed EHS Vendor D->E F Final Disposal via Chemical Incineration E->F

Caption: Decision workflow for the safe disposal of 3,4-Dichloroaniline waste.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.